molecular formula C6H14S<br>CH3(CH2)5SH<br>C6H14S B106883 1-Hexanethiol CAS No. 111-31-9

1-Hexanethiol

Cat. No.: B106883
CAS No.: 111-31-9
M. Wt: 118.24 g/mol
InChI Key: PMBXCGGQNSVESQ-UHFFFAOYSA-N
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Description

1-Hexanethiol is an organothiol that forms a self-assembled monolayer (SAM) on a variety of nanoparticles. It consists of S head group, CH2 alkane chain, and CH3 terminal group.>This compound (HT) is a non-polar alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces. It facilitates the immobilization of surface atoms and can be used in chemical sensing processes.>This compound is an organic sulfur compound that belongs to the class of mercaptans. Mercaptans have a characteristic odor and are regarded as the major contributors to several foods and beverage aromas.>This compound, also known as hexane-1-thiol or 1-hexylthiol, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a burnt, fat, and fatty taste.>N-hexanethiol is a colorless liquid with an unpleasant odor. Mp: -81°C;  bp: 152-153°C. Density 0.838 g cm-3 (at 25°C).

Properties

IUPAC Name

hexane-1-thiol
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InChI

InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
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InChI Key

PMBXCGGQNSVESQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCS
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Molecular Formula

CH3[CH2]5SH, Array, C6H14S
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DSSTOX Substance ID

DTXSID0051574
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Molecular Weight

118.24 g/mol
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Physical Description

N-hexanethiol is a colorless liquid with an unpleasant odor., Colorless liquid with an unpleasant odor;[NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with earthy odour, Colorless liquid with an unpleasant odor.
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Boiling Point

304 °F at 760 mmHg (NIOSH, 2023), 150.00 to 154.00 °C. @ 760.00 mm Hg, 151 °C, 304 °F
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Flash Point

68 °F (NIOSH, 2023), 20 °C, 30 °C, 68 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, soluble in oil and alcohol, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.824-0.835, 0.84
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Vapor Density

Relative vapor density (air = 1): 5.04
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Vapor Pressure

Vapor pressure, kPa at 40 °C: 0.16
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CAS No.

111-31-9
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Melting Point

-113 °F (NIOSH, 2023), -81 °C, -113 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanethiol, also known as hexyl mercaptan, is an organic sulfur compound with the chemical formula C₆H₁₄S. It belongs to the thiol class of compounds, which are characterized by the presence of a sulfhydryl (-SH) group. This functional group imparts a distinct and unpleasant odor to the compound. This compound is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a component in the fabrication of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental methodologies for their determination, and a summary of its safety and handling considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various reputable sources.

Table 1: General Chemical Properties of this compound
PropertyValue
Chemical Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Synonyms Hexyl mercaptan, 1-Mercaptohexane, n-Hexylthiol
CAS Number 111-31-9
Appearance Colorless liquid
Odor Strong, unpleasant, stench
Table 2: Physical Properties of this compound
PropertyValue
Density 0.84 g/mL at 20 °C
Boiling Point 151-152 °C at 760 mmHg
Melting Point -81 °C
Flash Point 30 °C (86 °F) - Closed Cup
Vapor Pressure 4.5 mmHg at 25 °C
Vapor Density 4.1 (Air = 1)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, and other organic solvents
Refractive Index 1.449 at 20 °C
Table 3: Safety Information for this compound
PropertyInformation
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a fume hood or well-ventilated area are essential.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound. These protocols are based on widely accepted standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination (ASTM D1078)

The boiling point of this compound is determined using a distillation method as outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1][2][3][4][5]

  • Principle: This method measures the temperature range over which a liquid distills under atmospheric pressure. For a pure compound like this compound, this range is typically very narrow.

  • Apparatus: A distillation flask, a condenser, a graduated cylinder for collecting the distillate, and a calibrated thermometer.

  • Procedure:

    • A 100 mL sample of this compound is placed in the distillation flask along with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

    • The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

    • Heating is continued at a steady rate, and the temperature is monitored as the distillation proceeds.

    • The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the final boiling point. For a pure substance, the boiling point is the constant temperature observed during the majority of the distillation.

Melting Point Determination (ASTM E324)

The melting point of this compound, which is a solid at low temperatures, is determined using the capillary tube method described in ASTM E324, "Standard Test Method for Melting Point and Melting Range of Organic Chemicals".[6][7][8][9][10]

  • Principle: This method involves heating a small sample of the solidified compound in a capillary tube and observing the temperature at which it melts.

  • Apparatus: A melting point apparatus with a heated block or oil bath, a calibrated thermometer, and capillary tubes.

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the melting point apparatus alongside a thermometer.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first sign of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

Density Determination (ASTM D4052)

The density of this compound is determined using a digital density meter, following the procedure outlined in ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[11][12][13][14][15]

  • Principle: This method is based on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

  • Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled housing.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The sample of this compound is injected into the U-tube, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the filled tube at a specified temperature (e.g., 20 °C).

    • The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup tester, as described in ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".[16][17][18][19][20]

  • Principle: The flash point is the lowest temperature at which the vapors of the liquid ignite when an ignition source is applied. In a closed-cup method, the vapors are contained, leading to a lower flash point than in an open-cup method.

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring mechanism, and a means of applying an ignition source.

  • Procedure:

    • The sample of this compound is placed in the test cup, and the lid is secured.

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which a flash is observed.

Vapor Pressure Determination (ASTM D5191)

The vapor pressure of this compound can be determined using the mini method outlined in ASTM D5191, "Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method)".[21][22][23][24][25]

  • Principle: This method involves introducing a small, chilled, and air-saturated sample of the liquid into a temperature-controlled chamber. The chamber is then expanded to a specific vapor-to-liquid ratio, and the resulting pressure is measured.

  • Apparatus: An automated vapor pressure instrument.

  • Procedure:

    • A small volume of this compound is drawn into a syringe and cooled to 0-1 °C.

    • The sample is then introduced into the test chamber of the instrument, which is maintained at 37.8 °C.

    • The instrument automatically expands the chamber to create a vacuum and then measures the total pressure exerted by the sample vapors.

    • The measured total pressure is then corrected to obtain the dry vapor pressure equivalent.

Water Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, "Water Solubility".[26][27][28][29][30]

  • Principle: This method involves shaking a mixture of the substance and water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.

  • Apparatus: A constant temperature water bath with a shaker, flasks, and an analytical instrument for concentration measurement (e.g., gas chromatograph).

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of water.

    • The flask is sealed and agitated in the constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand to separate the phases.

    • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved thiol is included.

    • The concentration of this compound in the aqueous sample is determined using an appropriate analytical technique.

Spectroscopic Analysis
  • Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of the signals are used to elucidate the structure.

  • Experimental Protocol:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[31] Tetramethylsilane (TMS) is often added as an internal standard.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, pulse sequence, and relaxation delay.[32][33][34]

    • Data Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine the chemical shifts, integration values, and coupling constants of the different proton signals.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

  • Experimental Protocol:

    • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[35][36] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[37]

    • Data Acquisition: A background spectrum (of the empty salt plates or ATR crystal) is first recorded. Then, the spectrum of the sample is recorded.

    • Data Analysis: The background is subtracted from the sample spectrum to obtain the final IR spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

  • Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing organic molecules, which often leads to fragmentation, providing a characteristic fragmentation pattern that can be used for identification.[38][39][40]

  • Experimental Protocol:

    • Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample must be volatile enough to be in the gas phase.[41]

    • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion. This high energy also causes the molecular ion to fragment.[42]

    • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.

    • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

1_Hexanethiol_Properties_Workflow Logical Workflow for Characterizing this compound cluster_physical_properties Physical Properties Determination cluster_spectroscopic_analysis Spectroscopic Analysis for Structural Elucidation Boiling Point Boiling Point Purity & Volatility Purity & Volatility Boiling Point->Purity & Volatility Melting Point Melting Point Purity & Identity Purity & Identity Melting Point->Purity & Identity Density Density Quality Control Quality Control Density->Quality Control Flash Point Flash Point Safety & Handling Safety & Handling Flash Point->Safety & Handling Vapor Pressure Vapor Pressure Volatility & Safety Volatility & Safety Vapor Pressure->Volatility & Safety Solubility Solubility Application & Environmental Fate Application & Environmental Fate Solubility->Application & Environmental Fate NMR Spectroscopy NMR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy IR Spectroscopy Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Mass Spectrometry Mass Spectrometry Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation This compound Sample This compound Sample This compound Sample->Boiling Point This compound Sample->Melting Point This compound Sample->Density This compound Sample->Flash Point This compound Sample->Vapor Pressure This compound Sample->Solubility This compound Sample->NMR Spectroscopy This compound Sample->IR Spectroscopy This compound Sample->Mass Spectrometry

Caption: Workflow for the characterization of this compound properties.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for quick reference, while the detailed methodologies offer valuable insights for researchers and scientists in replicating these measurements. The visualization of the characterization workflow further clarifies the logical progression of analysis. A thorough understanding of these properties is crucial for the safe handling, effective application, and environmental assessment of this compound in research and development. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this chemical.[43][44][45][46][47]

References

A Technical Guide to the Solubility of 1-Hexanethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hexanethiol in various organic solvents. This document is intended to be a valuable resource for laboratory researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its six-carbon alkyl chain, is a predominantly nonpolar molecule, though the thiol (-SH) group introduces a small degree of polarity. Consequently, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents at 25°C. It is important to note that while this data provides a useful reference, it is compiled from a secondary source and has not been independently verified through peer-reviewed literature.

SolventChemical ClassSolubility (g/L) at 25°C[2]
Tetrahydrofuran (THF)Ether4140.39
1,4-DioxaneEther1990.82
n-ButanolAlcohol1673.7
AcetoneKetone1487.31
EthanolAlcohol1462.81
IsopropanolAlcohol1376.78
n-PropanolAlcohol1280.37
2-ButanoneKetone1106.33
n-HexaneAlkane963.06
n-PentanolAlcohol924.84
IsobutanolAlcohol902.07
Ethyl AcetateEster888.53
MethanolAlcohol775.42
AcetonitrileNitrile706.81
Dimethylformamide (DMF)Amide708.46
TolueneAromatic Hydrocarbon636.0
Methyl AcetateEster594.07
WaterPolar Protic0.08

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical research. The gravimetric method is a widely used and reliable technique for determining the thermodynamic solubility of a liquid solute in a solvent.

Gravimetric Method (Shake-Flask)

This method involves preparing a saturated solution of the solute in the solvent and then determining the concentration of the solute in that saturated solution by weighing the residue after solvent evaporation.[3][4]

Materials:

  • This compound

  • Organic solvent of interest

  • Conical flasks or vials with airtight seals

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Calibrated pipettes

  • Pre-weighed evaporation dishes or vials

  • Rotary evaporator or vacuum oven

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of a visible excess of the thiol ensures that the solution is saturated.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a constant temperature bath (e.g., 25°C) and agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has completely separated, forming a distinct layer.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with dissolved this compound) using a calibrated pipette. It is crucial to avoid transferring any of the undissolved thiol.

  • Solvent Evaporation and Quantification:

    • Transfer the accurately measured aliquot of the saturated solution to a pre-weighed evaporation dish.

    • Remove the solvent by evaporation. For volatile organic solvents, this can be done in a fume hood or, for more controlled removal, using a rotary evaporator or a vacuum oven at a temperature that will not cause significant evaporation of the this compound.

    • Once the solvent is completely removed, reweigh the dish containing the this compound residue.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight.

  • Calculation of Solubility:

    • The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or grams per 100 grams of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_sep Separation & Sampling cluster_quant Quantification cluster_calc Calculation prep_sol Prepare supersaturated solution (excess this compound in solvent) equilib Equilibrate at constant temperature with agitation (24-48h) prep_sol->equilib phase_sep Allow phases to separate equilib->phase_sep sampling Withdraw a known volume of the saturated supernatant phase_sep->sampling transfer Transfer supernatant to the dish sampling->transfer weigh_initial Weigh a pre-dried evaporation dish weigh_initial->transfer evap Evaporate the solvent transfer->evap weigh_final Weigh the dish with this compound residue evap->weigh_final calc Calculate solubility from the mass of the residue and the volume of the supernatant weigh_final->calc

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the logical relationship between these factors.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute_structure Molecular Structure alkyl_chain Long (C6) Nonpolar Alkyl Chain solute_structure->alkyl_chain thiol_group Polar Thiol (-SH) Group solute_structure->thiol_group high_solubility High Solubility alkyl_chain->high_solubility favors interaction with low_solubility Low Solubility alkyl_chain->low_solubility disfavors interaction with thiol_group->high_solubility allows for some interaction with thiol_group->low_solubility has weak interaction with solvent_polarity Solvent Polarity nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) solvent_polarity->nonpolar_solvent polar_solvent Polar Solvents (e.g., Water, Alcohols) solvent_polarity->polar_solvent nonpolar_solvent->high_solubility nonpolar_solvent->low_solubility polar_solvent->high_solubility polar_solvent->low_solubility

Caption: Intermolecular forces governing solubility.

References

An In-depth Technical Guide to the Safe Handling of 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-hexanethiol, a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as hexyl mercaptan, is a colorless liquid with a strong, unpleasant odor.[1][2] It is highly flammable and harmful if swallowed or inhaled.[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS hazard statements:

  • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[1]

  • H302: Harmful if swallowed[1][4]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H331/H332: Toxic if inhaled / Harmful if inhaled[1]

The substance is irritating to the eyes, skin, and respiratory tract and may have effects on the central nervous system, potentially leading to a lowered level of consciousness.[1]

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 118.24 g/mol [1][4]
Boiling Point 150-154 °C (302-309 °F) at 760 mmHg[1][4]
Melting Point -81 °C to -80 °C (-113 °F)[1][4]
Flash Point 20 °C to 38.9 °C (68 °F to 102 °F) - closed cup[1][2][4][5]
Density 0.832 - 0.84 g/mL at 25 °C[1][4]
Vapor Density 5.04 (Air = 1)[1]
Odor Threshold 2.44 ppm[1][2]
NIOSH REL (Ceiling) 0.5 ppm (2.7 mg/m³) for 15 minutes[1]
LC50 (Rat, Inhalation) 1,080 ppm/4h[2]

Experimental Protocols

The safety data presented in this guide are determined through standardized experimental protocols. The following are detailed methodologies for key experiments.

4.1. Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity of this compound, expressed as the LC50 value, is determined following the OECD Guideline for the Testing of Chemicals, TG 403.[1] This method assesses the health hazards associated with a single, short-term exposure to a chemical by inhalation.

  • Principle: Groups of animals, typically rats, are exposed to the test substance at various concentrations for a fixed period (usually 4 hours).[1] The animals are then observed for up to 14 days for signs of toxicity and mortality.[1]

  • Methodology:

    • Test Animals: Healthy, young adult rats of a single strain are used.

    • Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of this compound vapor in the exposure chamber.[1]

    • Concentration Levels: At least three concentrations of the test substance are used, with the aim of producing a range of toxic effects and mortality rates. A control group is exposed to clean air under the same conditions.

    • Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weight is recorded before the test and at least weekly thereafter. All animals are subjected to a gross necropsy at the end of the observation period.[1]

    • Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.

4.2. Flash Point Determination

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[3]

  • Principle: The flash point is the lowest temperature at which the vapors of the liquid ignite when an ignition source is applied.[3] The closed-cup method confines the vapors, typically resulting in a lower flash point than an open-cup method.

  • Methodology (ASTM D93):

    • Apparatus: A Pensky-Martens closed-cup tester is used.

    • Sample Preparation: A sample of this compound is placed in the test cup of the apparatus.

    • Heating and Stirring: The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[3]

    • Ignition Source Application: The ignition source is applied to the vapor space above the liquid at regular temperature intervals.[3]

    • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[3] The observed flash point is then corrected for barometric pressure.[3]

4.3. Skin and Eye Irritation/Corrosion

The potential for this compound to cause skin and eye irritation is assessed using in vitro methods to reduce or replace animal testing, in line with OECD guidelines.

  • Principle: These tests use reconstructed human epidermis (RhE) or cornea-like epithelium (RhCE) models to predict the skin or eye irritation potential of a chemical.[6][7]

  • Methodology (In Vitro Skin Irritation - OECD TG 439):

    • Test System: A commercially available, validated RhE tissue model is used.

    • Procedure: A small amount of this compound is applied topically to the surface of the RhE tissue.

    • Incubation: The treated tissue is incubated for a specific period.

    • Viability Assessment: After incubation, the tissue is rinsed, and cell viability is determined using a quantitative method, typically the MTT assay.

    • Classification: The chemical is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.[6]

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] For longer duration work, a powered air-purifying respirator (PAPR) may be necessary.[10]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[9][11] Wash hands before breaks and immediately after handling the product.[11] Do not eat, drink, or smoke when using this product.[9][11]

5.2. Handling

  • Use only in a chemical fume hood.[9][11]

  • Keep away from open flames, hot surfaces, and sources of ignition.[9][11]

  • Use only non-sparking tools and take precautionary measures against static discharges.[9][11]

  • Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe mist, vapors, or spray.[9][11]

5.3. Storage

  • Store in a flammable liquid storage area.[9][11]

  • Keep the container tightly closed in a dry and well-ventilated place.[9][11]

  • Keep away from heat, sparks, and flame.[9][11]

  • Incompatible with oxidizing agents, strong acids and bases, and alkali metals.[1]

Emergency Procedures

6.1. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Isolate the area: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

  • Eliminate ignition sources: Remove all sources of ignition (no smoking, flares, sparks, or flames) from the immediate area.[1][12]

  • Ventilate the area.

  • Contain the spill: Use a non-combustible absorbent material like sand or earth to soak up the spill.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1][12]

  • Collect the absorbed material: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1]

6.2. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • Skin Contact: Immediately wash the contaminated skin with soap and plenty of water.[1] Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

6.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Emergency Response Workflow for this compound Spill

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Immediate Area Isolate Spill Zone (50m) Assess->Evacuate Ignition Eliminate Ignition Sources (Flames, Sparks, Heat) Evacuate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain Spill (Inert Absorbent Material) Ventilate->Contain Collect Collect Absorbed Material (Non-Sparking Tools) Contain->Collect Dispose Dispose of Waste (Sealed Container, Hazardous Waste) Collect->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for a this compound Spill Response.

References

The Intricate Dance of Self-Assembly: An In-depth Technical Guide to α-Alkanethiol Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spontaneous formation of highly ordered, self-assembled monolayers (SAMs) of α-alkanethiols on gold surfaces represents a cornerstone of modern surface science and nanotechnology. This phenomenon, driven by a delicate interplay of chemical and physical forces, provides a robust and versatile platform for tailoring surface properties with molecular precision. This technical guide delves into the core mechanism of α-alkanethiol self-assembly on gold, offering a detailed exploration of the underlying principles, experimental methodologies, and critical quantitative data for researchers and professionals in the fields of materials science, biotechnology, and drug development.

The Self-Assembly Mechanism: A Two-Act Play

The formation of an alkanethiol SAM on a gold (Au(111)) surface is a dynamic process that can be broadly categorized into two distinct stages: an initial, rapid physisorption followed by a slower, organizational chemisorption and refinement phase.

Act I: The Initial Encounter - Physisorption and "Lying-Down" Phase

Upon introduction of a dilute ethanolic solution of alkanethiols to a clean gold substrate, the thiol molecules rapidly adsorb onto the surface.[1] This initial interaction is characterized by the formation of a disordered, low-density phase where the alkyl chains of the thiol molecules tend to lie parallel to the gold surface.[2] This "lying-down" or "striped" phase is driven by van der Waals interactions between the alkyl chains and the gold substrate.[3][4] The kinetics of this initial stage are generally fast, occurring within minutes, and can be influenced by factors such as the concentration of the thiol solution and the choice of solvent.[1][5] While ethanol is a commonly used solvent, others can be employed, potentially affecting the initial adsorption rate.[1]

Act II: The Ordering - Chemisorption and "Standing-Up" Phase

Following the initial physisorption, a slower, more deliberate process of chemisorption and molecular organization takes place. This stage is characterized by the cleavage of the S-H bond of the thiol headgroup and the formation of a strong, covalent-like gold-thiolate (Au-S) bond.[1][6] This bond formation is the primary driving force for the self-assembly process, with a significant binding energy.[4]

As more molecules adsorb, steric hindrance and intermolecular van der Waals interactions between the adjacent alkyl chains compel the molecules to transition from a "lying-down" to a more ordered and densely packed "standing-up" orientation.[2] This transition is a critical step in the formation of a well-ordered monolayer. The final, thermodynamically stable structure is a densely packed, quasi-crystalline assembly where the alkyl chains are tilted at a specific angle with respect to the surface normal to maximize van der Waals forces.[4] This ordering process can take several hours to complete, with longer immersion times generally leading to more well-ordered monolayers with fewer defects.[1]

// Node Styling Alkanethiols [shape=ellipse]; Physisorption [shape=rectangle]; Chemisorption [shape=rectangle]; SAM [shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: The two-stage self-assembly mechanism of α-alkanethiols on gold.

Quantitative Data Summary

The structural and thermodynamic parameters of alkanethiol SAMs are crucial for their application. The following tables summarize key quantitative data gathered from various studies.

Table 1: Structural Properties of n-Alkanethiol SAMs on Au(111)
Chain Length (n)Tilt Angle (θ) from Surface NormalPacking Density (molecules/nm²)Monolayer Thickness (Å)
2 (Ethanethiol)~67-79° (lying-down)Lower~5
3 (Propanethiol)~33-46° (standing-up)Higher~6
6 (Hexanethiol)~33-46°~4.6~9
8 (Octanethiol)~32°~4.6~11
10 (Decanethiol)~35°~4.6~13
11 (Undecanethiol)~32°~4.6~14
16 (Hexadecanethiol)~33°~4.6~20
18 (Octadecanethiol)~30°~4.6~22

Note: Tilt angles and packing densities can vary slightly depending on the specific experimental conditions and measurement techniques.

Table 2: Thermodynamic and Kinetic Parameters
ParameterValueNotes
Au-S Bond Energy ~45 kcal/mol (~188 kJ/mol)The primary driving force for chemisorption.[4]
Adsorption Energy per CH₂ group ~-0.10 eV/CH₂ (standing-up)Contribution of van der Waals interactions to the stability of the monolayer.[3]
~-0.12 eV/CH₂ (lying-down)Includes both chain-chain and chain-substrate interactions.[3]
Initial Adsorption (Physisorption) Follows Langmuir kineticsCharacterized by a rapid increase in surface coverage.[5]
Reorganization (Chemisorption) Slower, complex kineticsInvolves conformational changes and ordering of the alkyl chains.
Desorption Temperature ~350-450 KDesorption often occurs as dialkyl disulfides.[7]

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous experimental procedures.

Preparation of Alkanethiol Self-Assembled Monolayers

This protocol outlines the standard procedure for forming alkanethiol SAMs on gold substrates from a solution.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly Clean_Substrate Clean Gold Substrate (e.g., Piranha solution, UV/Ozone) Rinse_Substrate Rinse with Ethanol and Dry with N₂ Clean_Substrate->Rinse_Substrate Immerse Immerse Substrate in Thiol Solution (18-24 h) Rinse_Substrate->Immerse Prepare_Solution Prepare 1 mM Alkanethiol Solution in Ethanol Prepare_Solution->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with N₂ Stream Rinse_Final->Dry_Final

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • α-Alkanethiol

  • Absolute Ethanol (200 proof)

  • Cleaning solution (e.g., Piranha solution: 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Extreme caution is required when handling Piranha solution. )

  • Nitrogen gas source

  • Clean glassware

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in Piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Alternatively, UV/Ozone cleaning for 15-20 minutes is a common and effective method.

  • Substrate Drying: Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

  • Solution Preparation: Prepare a 1 mM solution of the desired α-alkanethiol in absolute ethanol. It is recommended to use freshly prepared solutions.

  • Immersion: Immediately immerse the clean, dry gold substrate into the alkanethiol solution. The immersion should be carried out in a clean, covered container to prevent contamination.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas. The sample is now ready for characterization or further use.

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the SAM.

XPS_Workflow cluster_xps XPS Analysis Load_Sample Load SAM Sample into UHV Chamber Survey_Scan Acquire Survey Spectrum (0-1200 eV) Load_Sample->Survey_Scan High_Res_Scan Acquire High-Resolution Spectra (Au 4f, S 2p, C 1s, O 1s) Survey_Scan->High_Res_Scan Data_Analysis Analyze Peak Positions, Intensities, and Shapes High_Res_Scan->Data_Analysis

Procedure:

  • Sample Introduction: The prepared SAM on the gold substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV binding energy) is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are acquired for the core levels of interest, typically Au 4f, S 2p, C 1s, and O 1s (to check for oxidation).

  • Data Analysis:

    • Elemental Composition: The presence of gold, sulfur, and carbon confirms the formation of the SAM.

    • Chemical State: The binding energy of the S 2p peak (around 162 eV) is characteristic of a gold-thiolate bond, confirming chemisorption. The absence of a peak around 164 eV indicates no unbound thiol.[7]

    • Monolayer Quality: The C 1s spectrum can provide information about the ordering of the alkyl chains. The O 1s spectrum can be used to assess the degree of oxidation of the monolayer.

    • Thickness Estimation: Angle-resolved XPS (ARXPS) can be used to determine the thickness of the monolayer.

Characterization by Scanning Tunneling Microscopy (STM)

STM provides real-space images of the SAM at the atomic or molecular level, revealing the surface morphology, packing structure, and defects.

STM_Workflow cluster_stm STM Imaging Mount_Sample Mount SAM Sample on STM Stage Approach_Tip Approach STM Tip to Surface Mount_Sample->Approach_Tip Coarse_Scan Perform Large-Area Scan (identify terraces, defects) Approach_Tip->Coarse_Scan Fine_Scan Perform High-Resolution Scan (resolve molecular packing) Coarse_Scan->Fine_Scan Image_Analysis Analyze Lattice Structure, Domain Sizes, and Defects Fine_Scan->Image_Analysis

Procedure:

  • Sample Mounting: The SAM-coated substrate is securely mounted on the STM sample stage.

  • Tip Approach: A sharp metallic tip (typically Pt/Ir or W) is brought into close proximity (a few angstroms) to the SAM surface.

  • Tunneling Current Establishment: A bias voltage is applied between the tip and the sample, and a tunneling current is established.

  • Scanning and Imaging: The tip is scanned across the surface while maintaining a constant tunneling current (constant current mode) or constant height (constant height mode). The feedback loop that controls the tip's vertical position generates a topographic image of the surface.

  • Image Analysis:

    • Surface Morphology: Large-area scans reveal the overall quality of the monolayer, including the presence of terraces, step edges, and large-scale defects.

    • Molecular Packing: High-resolution images can resolve the individual alkanethiol molecules and determine the packing arrangement, such as the characteristic (√3 × √3)R30° or c(4x2) superstructures.

    • Defect Analysis: STM is highly effective in identifying and characterizing various types of defects in the monolayer, such as pinholes, domain boundaries, and vacancy islands.

Conclusion

The self-assembly of α-alkanethiols on gold is a powerful and well-studied phenomenon that provides a gateway to precisely engineered surfaces. Understanding the nuances of the assembly mechanism, from the initial physisorption to the final ordered chemisorbed monolayer, is paramount for the successful design and fabrication of functional interfaces. This guide has provided a comprehensive overview of the core principles, critical quantitative data, and detailed experimental protocols to aid researchers and professionals in harnessing the full potential of this remarkable molecular system. The ability to create well-defined, functionalized surfaces through this bottom-up approach continues to drive innovation in a wide array of scientific and technological fields.

References

A Comprehensive Technical Guide to n-Alkanethiol Monolayer Formation on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of n-alkanethiol self-assembled monolayers (SAMs) on various metal surfaces. This guide delves into the core principles of the self-assembly process, detailed experimental protocols for monolayer formation and characterization, and a summary of key quantitative data. The information is tailored for researchers, scientists, and drug development professionals who utilize functionalized surfaces in their work.

Introduction to n-Alkanethiol Self-Assembled Monolayers

Self-assembled monolayers (SAMs) of n-alkanethiols on metal surfaces are highly ordered molecular assemblies formed by the spontaneous chemisorption of alkanethiol molecules onto a metal substrate.[1] These organic thin films are of significant interest due to their ability to precisely control the interfacial properties of materials, which is crucial in fields such as biosensing, molecular electronics, and drug delivery.[2] The formation of a stable, well-ordered monolayer is driven by the strong affinity of the sulfur headgroup for the metal surface and the van der Waals interactions between adjacent alkyl chains. The terminal functional group of the alkanethiol can be tailored to impart specific chemical or physical properties to the surface.[1]

The quality and structure of the resulting monolayer are influenced by several factors, including the choice of metal substrate, the length of the alkyl chain, the solvent used for deposition, and the cleanliness of the substrate.[1][3][4] This guide will explore the formation of n-alkanethiol SAMs on commonly used noble metals such as gold, silver, palladium, and platinum, as well as on copper.

The Self-Assembly Process

The formation of an n-alkanethiol SAM on a metal surface is a dynamic process that generally occurs in two main steps. Initially, the alkanethiol molecules rapidly adsorb onto the metal surface from a solution or the gas phase, forming a disordered, low-density layer.[5] In this early stage, the alkyl chains are typically lying down on the surface. Subsequently, over a period of hours, the monolayer undergoes a reorganization process.[1][5] The molecules transition to a more upright orientation to maximize the van der Waals interactions between the alkyl chains, leading to a densely packed, quasi-crystalline structure.[5]

Self_Assembly_Process cluster_Initial Initial Adsorption (Seconds to Minutes) cluster_Reorganization Reorganization (Hours) Initial_State Disordered Alkanethiols in Solution Low-density physisorbed layer Alkyl chains lying down Final_State Ordered Self-Assembled Monolayer Densely packed, quasi-crystalline structure Alkyl chains tilted and upright Initial_State->Final_State Surface Reorganization & Desorption/Adsorption Equilibrium Experimental_Workflow cluster_Preparation Preparation cluster_Formation Monolayer Formation cluster_Characterization Characterization Substrate Metal Substrate (Au, Ag, Cu, Pd, Pt) Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Substrate->Cleaning Solution Prepare Alkanethiol Solution (1-10 mM in Ethanol) Immersion Immerse Substrate (12-48 hours) Cleaning->Immersion Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying Dry with N2/Ar Rinsing->Drying XPS X-ray Photoelectron Spectroscopy (XPS) Drying->XPS RAIRS Reflection-Absorption Infrared Spectroscopy (RAIRS) Drying->RAIRS Ellipsometry Ellipsometry Drying->Ellipsometry ContactAngle Contact Angle Goniometry Drying->ContactAngle Logical_Relationships cluster_Parameters Experimental Parameters cluster_Properties Monolayer Properties ChainLength Alkyl Chain Length Order Order & Packing Density ChainLength->Order + (Longer = More Ordered) Solvent Solvent Choice Solvent->Order Concentration Thiol Concentration Concentration->Order Substrate Substrate Cleanliness & Morphology Substrate->Order + (Cleaner/Smoother = More Ordered) Thickness Thickness Order->Thickness Stability Stability Order->Stability SurfaceEnergy Surface Energy Order->SurfaceEnergy

References

A Deep Dive into the Interaction of 1-Hexanethiol with Gold Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold nanoparticles (AuNPs) with thiol-containing molecules is a cornerstone of nanoscience and technology, enabling advancements in fields ranging from diagnostics and therapeutics to materials science. Among the various thiol linkers, 1-hexanethiol (C6H13SH) is a widely studied alkanethiol that forms a stable self-assembled monolayer (SAM) on the surface of AuNPs. This technical guide provides an in-depth analysis of the interaction between this compound and gold nanoparticles, focusing on the underlying chemistry, quantitative characterization data, detailed experimental protocols, and the logical relationships governing this fundamental process.

The Core Interaction: Thiol-Gold Chemistry

The robust interaction between sulfur and gold is the primary driving force for the formation of this compound SAMs on AuNPs. The process involves the chemisorption of the thiol group onto the gold surface, leading to the formation of a strong gold-thiolate (Au-S) bond.[1][2] This interaction is often described as a covalent bond and is energetically favorable, with a binding energy of approximately 160-190 kJ/mol.[1] The formation of the SAM is a spontaneous process that results in a densely packed, ordered monolayer of this compound molecules on the nanoparticle surface.[2][3][4]

Quantitative Data Presentation

A thorough understanding of the this compound-AuNP interaction necessitates the analysis of quantitative data obtained from various characterization techniques. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Spectroscopic Characterization of this compound on Gold Nanoparticles
TechniqueParameterTypical ValueReference
X-ray Photoelectron Spectroscopy (XPS) Au 4f7/2 Binding Energy~84.0 eV[5][6]
S 2p3/2 Binding Energy (Thiolate)~162.0 eV[5][7]
S 2p3/2 Binding Energy (Unbound Thiol)~163.4 eV[7]
Fourier-Transform Infrared Spectroscopy (FTIR) C-S Stretching Vibration (gauche)~649 cm-1[8]
C-S Stretching Vibration (trans)~714 cm-1[8]
S-H Stretching Vibration (in free thiol)~2555 cm-1[9]
Table 2: Thermal Analysis of this compound Capped Gold Nanoparticles
TechniqueTemperature RangeEventReference
Thermogravimetric Analysis (TGA) < 120°CEvaporation of residual solvent[10]
120°C - 320°CDecomposition of the this compound monolayer[10]
> 320°CResidual gold[10]

Experimental Protocols

The synthesis of this compound capped gold nanoparticles is most commonly achieved through the Brust-Schiffrin two-phase method.[11][12][13] This protocol allows for the preparation of stable, organic-soluble AuNPs with good control over their size.

Detailed Protocol: Brust-Schiffrin Synthesis of this compound Capped Gold Nanoparticles

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (C₆H₁₃SH)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Prepare an aqueous solution of HAuCl₄·3H₂O.

  • Phase Transfer: Mix the aqueous gold solution with a solution of tetraoctylammonium bromide in toluene. Stir vigorously until the tetrachloroaurate ions are completely transferred into the organic phase, which is indicated by a color change of the organic layer to deep orange/brown.[11]

  • Addition of Capping Agent: To the organic phase, add this compound. The molar ratio of gold to this compound is a critical parameter for controlling the final nanoparticle size.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride dropwise. A color change to dark brown or black indicates the formation of gold nanoparticles.

  • Reaction: Continue stirring the reaction mixture for several hours at room temperature to ensure complete nanoparticle formation and capping.[11]

  • Purification:

    • Separate the organic layer containing the AuNPs.

    • Precipitate the nanoparticles by adding a sufficient volume of ethanol.

    • Centrifuge the mixture to pellet the AuNPs.

    • Wash the nanoparticles repeatedly with ethanol to remove excess thiol and other reagents.[11]

    • Dry the purified nanoparticles under vacuum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound interaction with gold nanoparticles.

Self_Assembly_Mechanism cluster_solution Solution Phase cluster_surface Nanoparticle Surface AuNP Gold Nanoparticle Adsorption Physisorption of Thiol AuNP->Adsorption Hexanethiol This compound (R-SH) Hexanethiol->Adsorption Diffusion Chemisorption Chemisorption & Au-S Bond Formation Adsorption->Chemisorption Surface Migration SAM Self-Assembled Monolayer (SAM) Chemisorption->SAM Self-Organization

Mechanism of this compound Self-Assembly on Gold Nanoparticles.

Brust_Schiffrin_Workflow start Start prep_au Prepare Aqueous HAuCl4 Solution start->prep_au prep_toab Prepare TOAB in Toluene start->prep_toab phase_transfer Phase Transfer of AuCl4- into Organic Phase prep_au->phase_transfer prep_toab->phase_transfer add_thiol Add this compound phase_transfer->add_thiol reduction Add NaBH4 Solution (Reduction) add_thiol->reduction stir Stir for several hours reduction->stir purification Purification (Precipitation & Washing) stir->purification end End: Dried this compound Capped AuNPs purification->end

Experimental Workflow for the Brust-Schiffrin Synthesis.

Logical_Relationship cluster_input Input Parameters cluster_output Output Characteristics Au_Thiol_Ratio Au : this compound Molar Ratio NP_Size Nanoparticle Size Au_Thiol_Ratio->NP_Size Inversely Proportional Size_Distribution Size Distribution Au_Thiol_Ratio->Size_Distribution Reducing_Agent Reducing Agent Concentration Reducing_Agent->NP_Size Influences Reducing_Agent->Size_Distribution

Relationship between Synthesis Parameters and Nanoparticle Properties.

Conclusion

The interaction of this compound with gold nanoparticles is a robust and well-characterized process that forms the basis for a wide range of applications in biomedical research and drug development. The formation of a stable gold-thiolate bond leads to the creation of a protective self-assembled monolayer that can be further functionalized for specific targeting and delivery applications. By understanding the quantitative aspects of this interaction and utilizing well-defined experimental protocols, researchers can reliably produce high-quality, functionalized gold nanoparticles for their specific needs. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound capped gold nanoparticles.

References

An In-depth Technical Guide to n-Alkanethiol Adsorption Kinetics on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption kinetics of n-alkanethiols on Au(111) surfaces, a fundamental process in the formation of self-assembled monolayers (SAMs). Understanding these kinetics is crucial for the controlled fabrication of functionalized surfaces with applications in biosensing, drug delivery, and molecular electronics. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the adsorption processes.

The Multi-Stage Adsorption Process

The formation of n-alkanethiol SAMs on a Au(111) surface is not a simple, single-step process. It is a complex, multi-stage phenomenon that involves the transformation of the molecular layer through several distinct phases. The consensus in the scientific community is that the adsorption follows a two-stage process: an initial rapid adsorption forming a low-density phase, followed by a much slower reorganization into a densely packed, well-ordered monolayer.[1][2]

Initially, alkanethiol molecules physisorb onto the gold surface and exist in a disordered, liquid-like state.[3] This is followed by the formation of a low-density, "striped" phase where the molecules are believed to lie flat on the surface.[1] As the surface coverage increases, a phase transition occurs, leading to a denser, "standing-up" phase. In this final, well-ordered phase, the alkyl chains are tilted with respect to the surface normal to maximize van der Waals interactions.[1]

Several ordered superlattices can form during this process, with the most commonly reported being the c(4x2) superlattice.[4][5] The transition between these phases is influenced by factors such as the alkanethiol chain length, concentration, and the immersion time.[2][3]

Quantitative Data on Adsorption Kinetics and Energetics

The adsorption of n-alkanethiols on Au(111) can often be described by Langmuir adsorption kinetics, particularly in the initial stages. However, the multi-stage nature of the process can lead to deviations from this simple model.[1] The following tables summarize available quantitative data on the kinetics and energetics of this process.

Table 1: Desorption Energies of Alkanethiols from Au(111)

AlkanethiolDesorption Peak Temperature (K)Desorption SpeciesDesorption Energy (eV)Reference
Hexanethiol (C6)~500 and ~550Thiolate radicals-[1]
Octadecanethiol (C18)Lower temperature peakMonomer (CH₃(CH₂)₁₇SH⁺)-
Octadecanethiol (C18)Higher temperature peakDimer ((CH₃(CH₂)₁₇S)₂⁺)-
Amide-containing Alkanethiol~350Dialkyl disulfide (RSSR⁺)-[3]
Amide-containing Alkanethiol~410Alkanethiolate (RS⁺)-[3]

Note: Specific desorption energy values are not consistently reported across the literature and can vary with experimental conditions.

Table 2: Surface Coverage of Hexanethiol (C6) on Au Surfaces

Gold SurfaceSaturation Coverage (Monolayers, ML)Reference
Au(111)~0.33[6]
Au(001)~0.40[6]

Table 3: Kinetic Parameters for Alkanethiol Adsorption on Gold

AlkanethiolKinetic ModelRate Constant (k)Chain Length DependenceReference
VariousLangmuir AdsorptionVaries with conditionsFaster adsorption for longer chains
AlkanethiolatesTwo-rate model (reactivity with H)kS (slow, chain-length dependent), kL (fast, uniform)kS decreases with increasing chain length[7]

Experimental Protocols

The study of n-alkanethiol adsorption kinetics relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for the key experiments cited.

Scanning Tunneling Microscopy (STM)

STM provides real-space images of the surface at the atomic and molecular level, allowing for the direct visualization of the different phases of the SAM formation.

  • Substrate Preparation:

    • Epitaxial Au(111) films are prepared by thermal evaporation of gold onto a freshly cleaved mica substrate in a high-vacuum chamber.

    • The substrate is typically heated to enhance the formation of large, atomically flat (111) terraces.

  • SAM Formation:

    • The Au(111) substrate is immersed in a dilute solution (typically in the micromolar to millimolar range) of the desired n-alkanethiol in a suitable solvent (e.g., ethanol).

    • The immersion time is varied to study the different stages of adsorption, from seconds to several hours or days.

    • After immersion, the sample is thoroughly rinsed with the pure solvent to remove non-chemisorbed molecules and dried under a stream of inert gas (e.g., nitrogen).

  • STM Imaging:

    • The sample is transferred to an ultra-high vacuum (UHV) STM chamber.

    • Imaging is performed in constant-current mode.

    • Typical imaging parameters are a bias voltage between the tip and sample in the range of -1.5 V to +1.5 V and a tunneling current of a few picoamperes to a few hundred picoamperes.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical state of the species on the surface. It is used to confirm the presence of the thiol monolayer and to study the nature of the sulfur-gold bond.

  • Sample Preparation:

    • SAMs are prepared on Au(111) substrates as described for STM.

    • Samples with varying immersion times can be prepared to track the change in surface coverage.

  • XPS Measurement:

    • The sample is introduced into the UHV chamber of the XPS system.

    • A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

    • The kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer.

    • Survey scans are performed to identify all elements present on the surface.

    • High-resolution scans of the Au 4f, C 1s, and S 2p regions are acquired to determine the chemical states and to quantify the surface coverage. The binding energies are typically referenced to the Au 4f peak at 84.0 eV.

  • Data Analysis:

    • The elemental composition is determined from the areas of the core-level peaks after background subtraction and correction for atomic sensitivity factors.

    • The S 2p peak is of particular interest as its binding energy and shape provide information about the S-Au bond. A peak around 162 eV is characteristic of a thiolate species bound to gold.[3]

Thermal Desorption Spectroscopy (TDS)

TDS provides information about the binding energy of the adsorbates to the surface and the desorption kinetics.

  • Sample Preparation:

    • A well-defined alkanethiol SAM is prepared on a Au(111) single crystal in a UHV chamber. This can be done by backfilling the chamber with the thiol vapor or by using a molecular beam doser.

  • TDS Measurement:

    • The sample is heated at a constant rate (e.g., a few K/s) while facing a mass spectrometer.

    • The mass spectrometer is set to monitor the mass-to-charge ratios of the expected desorption products (e.g., the parent thiol, disulfide, and fragments).

    • The desorption rate of each species is recorded as a function of the sample temperature.

  • Data Analysis:

    • The resulting TDS spectra (desorption rate vs. temperature) show one or more peaks for each desorbing species.

    • The temperature at which the desorption rate is maximum (Tp) is related to the desorption energy.

    • By analyzing the shape of the desorption peaks and their dependence on the initial coverage, the order of the desorption process and the desorption energy can be determined. For example, desorption of disulfides often occurs at lower temperatures than the desorption of thiolate radicals.[1][3]

Contact Angle Measurements

Contact angle goniometry is a simple and effective method to probe the hydrophobicity and overall quality of the SAM. The change in contact angle over time can be used to monitor the kinetics of monolayer formation.

  • Sample Preparation:

    • A clean Au(111) substrate is used.

    • The substrate is immersed in the alkanethiol solution.

  • Measurement:

    • At various immersion times, the substrate is removed from the solution, rinsed with the solvent, and dried.

    • A droplet of a probe liquid (typically deionized water) is placed on the surface.

    • The contact angle of the droplet with the surface is measured using a goniometer.

    • An increase in the water contact angle over time indicates the formation of a hydrophobic alkanethiol monolayer.

  • Data Analysis:

    • A plot of contact angle versus immersion time provides a kinetic profile of the self-assembly process. The time to reach a stable, high contact angle corresponds to the formation of a well-ordered monolayer.

Visualizing the Adsorption Process and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key relationships and workflows described in this guide.

AdsorptionProcess cluster_solution In Solution cluster_surface On Au(111) Surface Thiol n-Alkanethiol (in solution) Physisorbed Physisorbed State (Disordered/Liquid-like) Thiol->Physisorbed Rapid Adsorption Striped Low-Density Phase ('Striped' Structure) Physisorbed->Striped Initial Ordering StandingUp High-Density Phase ('Standing-Up' Structure) Striped->StandingUp Phase Transition (Slower Reorganization) Ordered Well-Ordered SAM (e.g., c(4x2) Superlattice) StandingUp->Ordered Final Ordering

A flowchart illustrating the multi-stage adsorption process of n-alkanethiols on a Au(111) surface.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Surface Analysis Techniques Au_Substrate Au(111) Substrate Preparation SAM_Formation SAM Formation (Immersion in Thiol Solution) Au_Substrate->SAM_Formation STM STM (Morphology, Structure) SAM_Formation->STM XPS XPS (Composition, Chemical State) SAM_Formation->XPS TDS TDS (Binding Energy, Desorption) SAM_Formation->TDS ContactAngle Contact Angle (Wettability, Quality) SAM_Formation->ContactAngle

A diagram showing the general experimental workflow for studying n-alkanethiol adsorption kinetics.

SignalingPathways Start Start (Clean Au(111)) Thiol_Introduction Introduce n-Alkanethiol Start->Thiol_Introduction Initial_Adsorption Rapid Physisorption & Formation of Striped Phase Thiol_Introduction->Initial_Adsorption Coverage_Increase Surface Coverage Increases Initial_Adsorption->Coverage_Increase Phase_Transition Phase Transition to Standing-Up Configuration Coverage_Increase->Phase_Transition Final_Ordering Slow Reorganization to Well-Ordered SAM (c(4x2)) Phase_Transition->Final_Ordering End End (Stable Monolayer) Final_Ordering->End

A logical relationship diagram of the key events in the formation of an n-alkanethiol SAM.

References

Introduction to n-Alkanethiol SAMs and Packing Density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to n-Alkanethiol Packing Density on Different Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the packing density of n-alkanethiol self-assembled monolayers (SAMs) on various substrates. Understanding and controlling the packing density of these organic thin films is crucial for a wide range of applications, including biosensing, drug delivery, and surface functionalization. This document details the packing behavior on different substrates, outlines the key factors influencing molecular arrangement, and provides detailed experimental protocols for the formation and characterization of these monolayers.

Self-assembled monolayers (SAMs) of n-alkanethiols on solid surfaces are highly ordered molecular assemblies formed by the spontaneous adsorption of alkanethiol molecules from a solution or vapor phase onto a substrate.[1] The formation of these monolayers is primarily driven by the strong chemical affinity between the sulfur headgroup of the alkanethiol and the substrate material.[1] Van der Waals interactions between the adjacent alkyl chains contribute to the ordering and stability of the film.[2]

The packing density, a critical parameter of the SAM, refers to the number of molecules per unit area. It is influenced by several factors, including the length of the alkyl chain, the nature of the substrate, the temperature of assembly, and the solvent used.[3][4] A higher packing density generally corresponds to a more ordered and crystalline-like monolayer, which can enhance the barrier properties of the film and provide a well-defined surface for further functionalization.[2][5] Conversely, lower packing densities can lead to more disordered, liquid-like films with a higher prevalence of gauche defects.[4]

Packing Density of n-Alkanethiols on Various Substrates

The choice of substrate plays a pivotal role in determining the packing density and orientation of n-alkanethiol SAMs. The following sections summarize the packing characteristics on commonly used substrates.

Gold (Au)

Gold is the most extensively studied substrate for n-alkanethiol SAMs due to its relative inertness and the strong Au-S bond that forms.[1] On Au(111) surfaces, long-chain alkanethiols typically form a dense, well-ordered monolayer with a (√3 × √3)R30° structure.[6] This corresponds to a molecule-to-molecule spacing of approximately 5.0 Å and a surface coverage of about 4.6 molecules/nm².[3][6] The alkyl chains are generally tilted at an angle of around 30° with respect to the surface normal to maximize van der Waals interactions.[6] Shorter chain alkanethiols tend to form less ordered, more liquid-like films.[4]

Table 1: Packing Density and Tilt Angle of n-Alkanethiols on Gold (Au)

Alkanethiol Chain LengthPacking Density (molecules/nm²)Area per Molecule (Ų)Alkyl Chain Tilt Angle (°)Reference(s)
Long-chain (n ≥ 10)~4.6~21.6~30[3][6]
C12-21.6 (for 30° tilt), 28.7 (for 50° tilt)30, 50[7]
Mercaptoundecanoic acid4.97 ± 0.01--[1][3]
Mercaptohexanoic acid4.58 ± 0.01--[1][3]
Thioctic acid2.20 ± 0.03--[1][3]
Silver (Ag)

n-Alkanethiol SAMs on silver surfaces exhibit a higher packing density compared to those on gold.[8] The alkyl chains are more upright, with a tilt angle of approximately 12° from the surface normal.[8] This increased packing density leads to enhanced stability of the monolayer.[9] The formation of well-ordered monolayers on silver can be more challenging than on gold due to the native oxide layer on silver, which can interfere with the self-assembly process.[10]

Table 2: Packing Density and Tilt Angle of n-Alkanethiols on Silver (Ag)

Alkanethiol Chain LengthAlkyl Chain Tilt Angle (°)Reference(s)
Octadecanethiol13[11]
General Alkanethiols~12[8]
General Alkanethiols~5[12]
General Alkanethiols22[11]
Copper (Cu)

Self-assembled monolayers of n-alkanethiols on copper are effective at protecting the metal against oxidation.[13] The structure of SAMs on copper is qualitatively similar to that on gold, with the adsorbed species being a thiolate.[13] The packing density of alkanethiols on copper nanoclusters has been shown to increase with the length of the alkyl chain.[14][15] For longer chain acids, the molecules pack densely with the chains oriented nearly perpendicular to the surface.[16]

Table 3: Packing Density and Tilt Angle of n-Alkanethiols on Copper (Cu)

Alkanethiol Chain LengthObservationAlkyl Chain Tilt Angle (°)Reference(s)
C8, C10, C12 (on nanoclusters)Packing density increases with chain length-[14][15]
Long-chain acidsDensely packed, chains oriented nearly perpendicular5 ± 5[12][16]
Gallium Arsenide (GaAs)

The formation of n-alkanethiol SAMs on GaAs surfaces is of interest for the passivation of semiconductor devices. The packing and orientation of alkanethiols on GaAs show a strong dependence on the alkyl chain length. For shorter chains (n=8-14), the films are thin, suggesting a less ordered or lying-down phase.[17] For longer chains (n=16 and 18), the molecules adopt a more upright orientation with a tilt angle of approximately 60° from the surface normal.[17] The use of mixed ethanol-water solvents has been shown to improve the packing density of thiol monolayers on GaAs.[18]

Table 4: Packing Density and Tilt Angle of n-Alkanethiols on Gallium Arsenide (GaAs)

Alkanethiol Chain LengthFilm Thickness (Å)Alkyl Chain Tilt Angle (°)Reference(s)
C8 - C143 - 4.5-[17]
C169~60[17]
C1811~60[17]
General Alkanethiols-56-60 (after HCl etching)[19]
Platinum (Pt)

n-Alkanethiols form densely packed monolayers on platinum surfaces, with the alkyl chains oriented close to the surface normal (tilt angle <15°).[18][20][21] The quality of the SAM is dependent on the surface preparation, with well-organized monolayers forming on metallic platinum surfaces, while poorly ordered films form on platinum oxide.[16] Similar to other substrates, an increase in alkyl chain length leads to a more crystalline-like structure.[16]

Table 5: Packing Density and Tilt Angle of n-Alkanethiols on Platinum (Pt)

Alkanethiol Chain LengthPacking Density (molecules/cm²)Alkyl Chain Tilt Angle (°)Reference(s)
C6, C12, C18>5 x 10¹⁴<15[18][20][21]

Experimental Workflow for Determining n-Alkanethiol Packing Density

The determination of n-alkanethiol packing density involves a series of steps from substrate preparation to data analysis using various characterization techniques. The logical flow of a typical experiment is illustrated in the diagram below.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning (e.g., Piranha, UV/Ozone) sub_char_pre Pre-SAM Characterization (e.g., Ellipsometry, XPS) sub_clean->sub_char_pre thiol_sol Prepare Alkanethiol Solution immersion Substrate Immersion thiol_sol->immersion rinsing Rinsing and Drying immersion->rinsing xps XPS Analysis rinsing->xps thickness Determine Film Thickness xps->thickness density Calculate Packing Density xps->density tilt_angle Determine Tilt Angle xps->tilt_angle ellipsometry Ellipsometry ellipsometry->thickness ellipsometry->tilt_angle contact_angle Contact Angle Goniometry contact_angle->density xrr X-ray Reflectivity xrr->thickness xrr->density thickness->density

Caption: Experimental workflow for packing density determination.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formation and characterization of n-alkanethiol SAMs.

Protocol for n-Alkanethiol SAM Formation on Gold

This protocol is adapted from a standard procedure for preparing high-quality SAMs in a solution-based self-assembly.[12]

Materials and Equipment:

  • Gold-coated substrates

  • n-Alkanethiol compound

  • 200 proof ethanol

  • Concentrated HCl (for carboxy-terminated thiols)

  • Calibrated micropipettes

  • Glass or polypropylene vials

  • Tweezers

  • Sonicator

  • Dry nitrogen gas source

  • Parafilm®

Procedure:

  • Solution Preparation:

    • Rinse all glassware and vials thoroughly with ethanol.

    • Prepare a 1 mM solution of the n-alkanethiol in 200 proof ethanol. For carboxy-terminated thiols, adjust the pH of the solution to ~2 with a few drops of concentrated HCl.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

  • Substrate Cleaning:

    • Hold the gold substrate with clean tweezers and rinse with ethanol for 10-15 seconds.

    • Dry the substrate with a gentle stream of dry nitrogen gas.

    • Place the substrate in a vial with fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed contaminants.

    • Remove the substrate, rinse again with ethanol, and dry with nitrogen gas.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the vial containing the thiol solution.

    • Minimize headspace above the solution and backfill the vial with dry nitrogen gas to reduce oxidation.

    • Seal the vial with its cap and wrap with Parafilm®.

    • Allow the self-assembly to proceed for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.

  • Termination and Rinsing:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with ethanol for 10-15 seconds to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrate with a gentle stream of dry nitrogen.

    • Store the prepared SAMs in a clean, dry environment.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Procedure:

  • Sample Mounting: Mount the SAM-coated substrate onto the XPS sample holder using appropriate clips or conductive tape. Ensure the sample is flat and securely fastened.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, S 2p, O 1s, and the substrate elements like Au 4f, Ag 3d, etc.).

  • Angle-Resolved XPS (ARXPS) (Optional): To determine the thickness and orientation of the monolayer, acquire spectra at different take-off angles of the photoelectrons with respect to the surface normal.[2]

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the different chemical states.

    • Use the peak areas and appropriate sensitivity factors to quantify the elemental composition.

    • For ARXPS data, model the angle-dependent intensities to calculate the thickness of the overlayer.

Protocol for Ellipsometry Measurements

Ellipsometry is a non-destructive optical technique for determining the thickness and refractive index of thin films.[22]

Procedure:

  • Substrate Characterization: Before SAM formation, measure the ellipsometric parameters (Ψ and Δ) of the bare substrate. Model this data to determine the optical constants of the substrate.[22]

  • Sample Alignment: Place the SAM-coated substrate on the ellipsometer stage and align it to ensure the laser beam reflects from the center of the sample into the detector.

  • Data Acquisition: Measure Ψ and Δ over a range of wavelengths (spectroscopic ellipsometry) and/or angles of incidence. A typical range for the angle of incidence is 50°-75°.[22]

  • Modeling and Analysis:

    • Create a model consisting of the substrate (with its known optical constants) and a thin film layer (the SAM).

    • Represent the SAM layer with a suitable optical model, such as the Cauchy model, and assume a reasonable refractive index (e.g., ~1.5 for alkanethiols).[22]

    • Fit the model to the experimental data by varying the thickness of the SAM layer until the best fit is achieved.

Protocol for Contact Angle Goniometry

Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface energy and wettability, which is related to the packing density of the SAM.[23][24]

Procedure:

  • Instrument Setup: Level the goniometer stage and place the SAM-coated substrate on it.[4]

  • Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[4]

  • Image Capture: Illuminate the droplet from behind and capture a high-resolution image of the droplet profile with the camera.[8]

  • Angle Measurement: Use the software to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.[25]

  • Multiple Measurements: Perform measurements at several different locations on the sample to ensure reproducibility and obtain an average contact angle.

Protocol for X-ray Reflectivity (XRR) Measurements

XRR is a non-destructive technique used to determine the thickness, density, and surface/interface roughness of thin films.[26][27]

Procedure:

  • Sample Alignment: Mount the sample on the goniometer of the X-ray reflectometer and carefully align it so that the incident X-ray beam grazes the surface at very small angles.

  • Data Collection: Measure the intensity of the specularly reflected X-rays as a function of the grazing incidence angle (or momentum transfer, Qz). The scan is typically performed from a very small angle (e.g., 0.1°) to a few degrees.

  • Data Analysis:

    • The resulting reflectivity curve will show a critical angle below which total external reflection occurs, and Kiessig fringes (oscillations) at higher angles.

    • The position of the critical angle is related to the density of the film.

    • The periodicity of the Kiessig fringes is inversely proportional to the film thickness.

    • The decay of the reflectivity with increasing angle is related to the surface and interface roughness.

    • Fit the experimental data with a theoretical model (e.g., based on the Parratt formalism) to extract precise values for thickness, density, and roughness.[26]

References

Methodological & Application

Application Notes and Protocols for 1-Hexanethiol in Self-Assembled Monolayer (SAM) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Hexanethiol in the preparation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, offering a versatile platform for controlling surface properties. This compound, a linear alkanethiol, is a commonly used molecule for forming densely packed and well-ordered SAMs on gold substrates, which are critical for applications in biosensors, drug delivery, and biocompatible coatings.

Introduction to this compound for SAMs

This compound (CH₃(CH₂)₅SH) is an organosulfur compound that readily forms a strong covalent bond between its sulfur headgroup and gold surfaces. The hexyl alkyl chain then aligns through van der Waals interactions, creating a densely packed, hydrophobic monolayer. This process of self-assembly results in a well-defined surface with tunable properties, making it an invaluable tool in surface science and bio-interfacial studies.

The primary advantages of using this compound for SAM preparation include:

  • Formation of well-ordered and densely packed monolayers. [1]

  • Creation of a hydrophobic surface.

  • Improved stability of the underlying substrate.

  • A platform for further functionalization.

Quantitative Data on this compound SAMs

The properties of this compound SAMs are influenced by preparation conditions such as the concentration of the thiol solution and the immersion time of the substrate. The following table summarizes key quantitative data for this compound SAMs on gold substrates.

ParameterValueCharacterization MethodReference
Ellipsometric Thickness ~7-8 ÅEllipsometry[1]
Water Contact Angle ~105-110°Contact Angle Goniometry[1]
Packing Density on Au(111) ~4.6 x 10¹⁴ molecules/cm²Scanning Tunneling Microscopy (STM)[1]
Thermal Stability (Desorption from Au(111)) Begins around 373 K (100 °C)Temperature Programmed Desorption (TPD)[1]

Experimental Protocols

Preparation of a this compound SAM on a Gold Substrate

This protocol details the steps for the formation of a high-quality this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated silicon wafers or glass slides

  • This compound

  • Absolute ethanol (200 proof)

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized (DI) water

  • Nitrogen gas, high purity

  • Glass beakers and petri dishes

  • Tweezers

Procedure:

1. Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):

  • In a fume hood, prepare a piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
  • Using tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes.[1]
  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.
  • Rinse the substrates with ethanol.
  • Dry the substrates under a gentle stream of nitrogen gas.

2. Thiol Solution Preparation:

  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate amount of this compound to a known volume of ethanol in a clean glass container.

3. Self-Assembly:

  • Place the cleaned and dried gold substrates in a clean glass container.
  • Immerse the substrates in the 1 mM this compound solution.[1]
  • Seal the container to prevent solvent evaporation and contamination.
  • Allow the self-assembly to proceed for 18-24 hours at room temperature.[1]

4. Rinsing and Drying:

  • Remove the substrates from the thiol solution with tweezers.
  • Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove any non-covalently bound thiols.
  • Dry the substrates under a gentle stream of nitrogen gas.

5. Storage:

  • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination and oxidation.

Characterization of the this compound SAM

a) Contact Angle Goniometry:

  • This technique measures the hydrophobicity of the SAM surface. A high water contact angle (typically >100°) indicates the formation of a well-ordered and densely packed hydrophobic monolayer.[1]

b) Ellipsometry:

  • This optical technique is used to measure the thickness of the SAM. For a well-packed this compound monolayer, the thickness is expected to be in the range of 7-8 Å.[1]

c) X-ray Photoelectron Spectroscopy (XPS):

  • XPS can be used to confirm the chemical composition of the SAM and the bonding of the sulfur to the gold surface.

Application in Biosensor Development

This compound SAMs serve as an excellent platform for the development of biosensors. The methyl-terminated surface can be further functionalized, or mixed SAMs can be created to immobilize biomolecules such as enzymes, antibodies, or DNA. For instance, in electrochemical aptamer-based (E-AB) sensors, a well-packed SAM of this compound can reduce non-specific binding and improve the sensor's stability and performance in biological fluids.

Experimental Workflow for Biosensor Fabrication:

The following diagram illustrates a typical workflow for fabricating a biosensor using a this compound SAM as a base layer for immobilizing a capture protein.

G cluster_prep SAM Preparation cluster_func Surface Functionalization & Immobilization cluster_detect Analyte Detection A Gold Substrate Cleaning (Piranha Solution) B Immersion in This compound Solution (1mM) A->B 18-24h Incubation C Formation of This compound SAM B->C D Activation of SAM Surface (e.g., Plasma Treatment) C->D E Covalent Linkage of Capture Protein D->E Protein Solution Incubation F Blocking of Non-specific Binding Sites E->F Blocking Agent G Introduction of Analyte Sample F->G H Analyte Binding to Capture Protein G->H Specific Binding I Signal Transduction & Readout H->I

Caption: Experimental workflow for biosensor fabrication using a this compound SAM.

Signaling Pathway Illustration

In many drug development applications, the goal is to study the interaction of a drug candidate with a specific protein target. A biosensor fabricated with a this compound SAM can be used to immobilize the target protein and detect this binding event. The following diagram illustrates this molecular interaction at the sensor surface.

G cluster_surface Biosensor Surface cluster_solution Solution Phase Au Gold Substrate SAM This compound SAM Au->SAM Protein Immobilized Target Protein SAM->Protein Covalent Linkage Binding Binding Event Protein->Binding Drug Drug Candidate Drug->Binding Signal Detectable Signal (e.g., Change in Refractive Index, Electrochemical Signal) Binding->Signal Transduction

Caption: Molecular interactions at the biosensor surface for drug screening.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of gold nanoparticles (AuNPs) with 1-Hexanethiol. This process yields stable, hydrophobic nanoparticles with a self-assembled monolayer (SAM) of this compound, making them suitable for a variety of applications in drug delivery, sensing, and diagnostics.

Introduction

Gold nanoparticles exhibit unique optical and electronic properties that are highly dependent on their size and shape. Functionalization of their surface is crucial for stabilizing the nanoparticles, preventing aggregation, and imparting specific chemical properties for targeted applications. Alkanethiols, such as this compound, readily form strong coordinate bonds between the sulfur atom and the gold surface, leading to the formation of a dense, protective self-assembled monolayer. This functionalization renders the nanoparticles soluble in organic solvents and provides a platform for further modification or for direct use in non-aqueous environments, which is often relevant in drug formulation and delivery systems.

Data Presentation

The size of the resulting gold nanoparticles can be precisely controlled by adjusting the molar ratio of the gold precursor to the this compound capping agent during synthesis.

Gold (HAuCl₄) to this compound Molar RatioAverage Particle Diameter (nm)Reference
1:14.28 ± 0.83[1]
1:3~2.34[2]
1:5~2.34[2]
1:91.54 ± 0.67[1]

Table 1: Influence of the molar ratio of gold precursor to this compound on the average diameter of the resulting gold nanoparticles.

The surface charge of gold nanoparticles, measured as zeta potential, changes significantly upon functionalization, which is a key indicator of successful surface modification and stability.

Nanoparticle TypeZeta Potential (mV)pHReference
Citrate-stabilized AuNPs (pre-functionalization)-39.7 ± 0.79.3[3]
Thiol-functionalized AuNPsVaries with pH (isoelectric point ~3.2-5.2)3-10[4]

Table 2: Typical zeta potential values for gold nanoparticles before and after functionalization with thiol-containing ligands.

Experimental Protocols

Two primary methods are presented here: the synthesis of citrate-stabilized gold nanoparticles in an aqueous solution (a common precursor) and the direct synthesis of this compound functionalized gold nanoparticles using the two-phase Brust-Schiffrin method. A protocol for ligand exchange is also provided for functionalizing pre-synthesized nanoparticles.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This method produces a stable colloidal solution of gold nanoparticles with a negative surface charge due to the citrate capping agent. These nanoparticles can then be functionalized with this compound via ligand exchange.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • Prepare a 1% solution of trisodium citrate in deionized water.

  • In a clean flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously.[5]

  • Rapidly inject 2 mL of the 1% trisodium citrate solution into the boiling HAuCl₄ solution.[5]

  • The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.[6]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting ruby-red solution contains citrate-stabilized gold nanoparticles.

Protocol 2: Two-Phase Synthesis of this compound Functionalized Gold Nanoparticles (Brust-Schiffrin Method)

This method allows for the direct synthesis of this compound capped gold nanoparticles that are soluble in organic solvents.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CH₃(CH₂)₅SH)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM).

    • Prepare a solution of TOAB in toluene (e.g., 50 mM).

    • Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).[7]

  • Phase Transfer:

    • In a flask, mix the aqueous HAuCl₄ solution with the TOAB/toluene solution.

    • Stir vigorously until the tetrachloroaurate ions are completely transferred to the organic phase, indicated by the organic layer turning from colorless to orange/red.

  • Addition of Capping Agent:

    • To the organic phase containing the gold ions, add the desired amount of this compound. The molar ratio of gold to this compound will determine the final nanoparticle size (see Table 1).

  • Reduction:

    • While stirring vigorously, slowly add the freshly prepared NaBH₄ solution to the mixture.

    • A color change from orange/red to dark brown/black will be observed as the gold ions are reduced and nanoparticles are formed.

  • Reaction Completion and Purification:

    • Continue stirring the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.[7]

    • Separate the organic layer containing the functionalized AuNPs.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Precipitate the this compound capped AuNPs by adding a significant volume of ethanol (e.g., 400 mL for every 10 mL of toluene solution).[7]

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticle pellet by re-dispersing in toluene and re-precipitating with ethanol. Repeat this washing step 2-3 times to remove excess thiol and TOAB.

    • Dry the final product under vacuum.

Protocol 3: Ligand Exchange for Functionalization of Pre-Synthesized AuNPs

This protocol is used to functionalize existing, typically citrate-stabilized, gold nanoparticles with this compound.

Materials:

  • Aqueous solution of citrate-stabilized gold nanoparticles (from Protocol 1)

  • This compound

  • Ethanol (or other suitable solvent for the thiol)

  • DMSO (optional, to aid in thiol solubility)

Procedure:

  • Prepare a solution of this compound in a minimal amount of a water-miscible solvent like ethanol or DMSO.

  • Add the this compound solution to the aqueous solution of citrate-stabilized gold nanoparticles with vigorous stirring. A typical molar excess of thiol is used to drive the exchange reaction.

  • Stir the mixture overnight at room temperature to allow for the ligand exchange to occur.[8]

  • The functionalized nanoparticles will precipitate out of the aqueous solution as they become hydrophobic.

  • Collect the precipitated nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with ethanol and then water to remove excess thiol and displaced citrate ions. Repeat the washing steps as necessary.

  • The final product can be re-dispersed in an organic solvent like toluene or chloroform.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_reaction Two-Phase Reaction cluster_purification Purification prep_haucl4 Aqueous HAuCl₄ Solution phase_transfer Phase Transfer of Au³⁺ to Organic Phase prep_haucl4->phase_transfer prep_toab TOAB in Toluene prep_toab->phase_transfer prep_nabh4 Aqueous NaBH₄ Solution reduction Reduction with NaBH₄ (Nanoparticle Formation) prep_nabh4->reduction Slow Addition add_thiol Addition of This compound phase_transfer->add_thiol Vigorous Stirring add_thiol->reduction Molar Ratio Controls Size separation Separate Organic Layer reduction->separation Stir for 3h precipitation Precipitate with Ethanol separation->precipitation washing Centrifuge and Wash (x3 with Toluene/Ethanol) precipitation->washing drying Dry Final Product washing->drying

Caption: Workflow for the Brust-Schiffrin two-phase synthesis of this compound functionalized gold nanoparticles.

Caption: Structure of a this compound functionalized gold nanoparticle.

References

Application Notes and Protocols for the Formation of 1-Hexanethiol Self-Assembled Monolayers on Gold Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of 1-Hexanethiol self-assembled monolayers (SAMs) on gold electrodes. The protocol details the necessary steps from substrate preparation to the final verification of a well-ordered monolayer, critical for applications in biosensing, drug delivery, and fundamental electrochemical studies.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are highly organized molecular assemblies formed by the spontaneous chemisorption of thiol molecules onto the gold substrate.[1][2] The sulfur head group of the thiol forms a strong, covalent-like bond with the gold, while the alkyl chains arrange themselves in a densely packed, ordered structure driven by van der Waals interactions.[1] this compound, a six-carbon alkanethiol, is frequently utilized to create a hydrophobic and insulating layer on gold electrodes, which can then be used for a variety of applications, including the construction of biosensors and as a model system for studying electron transfer processes.[3][4] The quality and integrity of the SAM are paramount for the reproducibility and performance of the modified electrode.

Experimental Protocol

This protocol outlines a standard procedure for the formation of high-quality this compound SAMs on gold electrodes.

Materials and Reagents
  • Gold-coated substrates (e.g., gold-sputtered silicon wafers, gold-coated glass slides, or gold disk electrodes)

  • This compound (C6H14S)

  • 200-proof Ethanol (absolute ethanol)

  • Sulfuric Acid (H₂SO₄, concentrated) - Caution: Extremely corrosive

  • Hydrogen Peroxide (H₂O₂, 30%) - Caution: Strong oxidizer

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry Nitrogen Gas

  • Clean glass or polypropylene containers[5][6]

  • Tweezers for sample handling[5][6]

  • Sonicator[5][6]

Gold Substrate Cleaning

A pristine gold surface is crucial for the formation of a well-ordered SAM. Two common cleaning procedures are detailed below.

Method 1: Piranha Solution Cleaning (for robust, planar gold surfaces)

Extreme caution must be exercised when preparing and using Piranha solution as it is highly corrosive and reacts violently with organic materials.

  • Prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.

  • Immerse the gold substrate in the Piranha solution for 5-10 minutes.

  • Carefully remove the substrate using Teflon tweezers and rinse it thoroughly with copious amounts of DI water.

  • Dry the substrate under a stream of dry nitrogen gas.

Method 2: Electrochemical Cleaning (for gold electrodes)

  • In an electrochemical cell with a suitable electrolyte (e.g., 0.5 M H₂SO₄), cycle the potential of the gold working electrode between the hydrogen and oxygen evolution regions until a reproducible cyclic voltammogram characteristic of clean gold is obtained.

  • Rinse the electrode thoroughly with DI water.

  • Dry the electrode under a stream of dry nitrogen gas.

Method 3: Solvent Cleaning

  • Clean the gold electrodes by dipping them in 1M H₂SO₄ for 3 minutes.[7]

  • Rinse with a generous amount of DI water.[7]

  • Alternatively, clean the electrode with ethanol and then dry it.[7]

Preparation of this compound Solution
  • Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to prepare this solution fresh to avoid oxidation of the thiol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[6]

Self-Assembly Process
  • Immediately after cleaning and drying, immerse the gold substrate into the this compound solution in a clean container.[5][6] Ensure the entire gold surface is submerged.

  • To minimize oxidation, it is good practice to purge the container with dry nitrogen gas before sealing it.[5][6]

  • Allow the self-assembly to proceed for a minimum of 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[1][5] Shorter incubation times, such as 30 minutes, have also been reported to be effective.[7]

Rinsing and Drying
  • After the incubation period, remove the substrate from the thiol solution with clean tweezers.

  • Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.[5][6]

  • For a more rigorous cleaning, sonicate the sample in fresh ethanol for 1-3 minutes.[5][6]

  • Finally, dry the SAM-modified substrate under a gentle stream of dry nitrogen gas.[5][6]

Characterization of this compound SAMs

The quality of the formed SAM should be verified using appropriate surface characterization techniques.

Contact Angle Goniometry

This technique measures the hydrophobicity of the surface. A well-formed this compound SAM should exhibit a significant increase in the water contact angle compared to the clean gold surface.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to probe the insulating properties of the SAM. The formation of a dense monolayer will significantly increase the charge transfer resistance (Rct) at the electrode-electrolyte interface.[3][4]

Cyclic Voltammetry (CV)

CV can be used to assess the blocking properties of the SAM. In the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻), a well-formed SAM will block the electron transfer, leading to a suppression of the redox peaks observed on a bare gold electrode.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical state of the surface. For a this compound SAM, XPS can confirm the presence of sulfur in the thiolate form (binding energy around 162 eV) bonded to the gold surface.[8][9]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound SAMs on gold electrodes.

Characterization TechniqueParameterBare GoldThis compound SAM on GoldReference(s)
Contact Angle Goniometry Water Contact Angle (θ)< 15°~82° ± 9°[10]
Electrochemical Impedance Charge Transfer Resistance (Rct)Low (e.g., ~0.166 kΩ)High (e.g., > 70 kΩ)[3]
X-ray Photoelectron S 2p Binding EnergyNot Applicable~162 eV (thiolate)[8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing start Start: Bare Gold Electrode clean Clean Gold Surface (Piranha, Electrochemical, or Solvent) start->clean rinse_dry1 Rinse with DI Water & Dry with N2 clean->rinse_dry1 immerse Immerse Electrode in Thiol Solution (18-24 hours) rinse_dry1->immerse prepare_thiol Prepare 1 mM this compound in Ethanol prepare_thiol->immerse rinse_dry2 Rinse with Ethanol & Dry with N2 immerse->rinse_dry2 characterize Characterize SAM rinse_dry2->characterize end End: Functionalized Electrode characterize->end

Caption: Experimental workflow for this compound SAM formation on a gold electrode.

signaling_pathway cluster_reactants Reactants cluster_process Process cluster_product Product thiol This compound (R-SH) adsorption Spontaneous Adsorption thiol->adsorption gold Gold Surface (Au) gold->adsorption sam Self-Assembled Monolayer (Au-S-R) adsorption->sam

Caption: Logical relationship of this compound SAM formation on a gold surface.

References

Application Notes and Protocols for 1-Hexanethiol as a Capping Agent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexanethiol as a capping agent in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). This document includes detailed experimental protocols, data on the physicochemical properties of the resulting nanoparticles, and insights into their applications in drug delivery and their interactions with biological systems.

Introduction to this compound Capped Nanoparticles

This compound (CH₃(CH₂)₅SH) is a short-chain alkanethiol commonly employed as a capping agent in the synthesis of metallic nanoparticles. The thiol group (-SH) exhibits a strong affinity for the surface of noble metals like gold, forming a self-assembled monolayer (SAM) that stabilizes the nanoparticles, prevents their aggregation, and controls their growth. The hexyl chain of this compound imparts a hydrophobic character to the nanoparticle surface, making them dispersible in organic solvents. The precise control over nanoparticle size and surface chemistry afforded by this compound makes these nanoparticles promising candidates for various biomedical applications, including drug delivery, bioimaging, and diagnostics.

Data Presentation: Physicochemical Properties of this compound Capped Gold Nanoparticles

The properties of this compound capped gold nanoparticles are highly dependent on the synthesis parameters, particularly the molar ratio of gold precursor to this compound.

Gold (Au) to this compound Molar RatioAverage Particle Diameter (nm)Surface Plasmon Resonance (SPR) Peak (nm)
1:14.28 ± 0.83~528
1:32.56 ± 0.71~545
1:51.98 ± 0.54~545
1:71.75 ± 0.49~540
1:91.54 ± 0.67~540
7:1-555
5:1-Not well-defined
3:1-545

Note: The data presented is a compilation from multiple sources and should be considered as a general guide. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Brust-Schiffrin Two-Phase Synthesis of this compound Capped Gold Nanoparticles

This method is a widely used and reliable technique for the synthesis of alkanethiol-capped gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (C₆H₁₄S)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.

  • Phase Transfer: In a flask, mix 10 mL of the HAuCl₄·3H₂O solution with 25 mL of a 50 mM solution of TOAB in toluene. Stir vigorously until the tetrachloroaurate ions are completely transferred to the organic phase, which is indicated by the aqueous phase becoming colorless and the organic phase turning a deep orange-red.

  • Addition of Capping Agent: To the organic phase, add the desired amount of this compound. The molar ratio of gold to this compound will determine the final nanoparticle size (refer to the data table above).

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride (e.g., 10 mL of a 0.4 M solution) dropwise. The organic phase will change color to a dark brown, indicating the formation of gold nanoparticles.

  • Reaction: Continue stirring the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.

  • Purification:

    • Separate the organic layer containing the AuNPs.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Precipitate the nanoparticles by adding a sufficient volume of ethanol (e.g., 200-400 mL).

    • Store the mixture at a low temperature (e.g., -18 °C) for 4 hours to facilitate precipitation.

    • Centrifuge the mixture to pellet the AuNPs.

    • Wash the nanoparticles repeatedly by re-dispersing them in toluene and re-precipitating with ethanol to remove excess thiol and TOAB.

    • Dry the purified nanoparticles under vacuum.

Mandatory Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_purification Purification Au_aq HAuCl₄ Solution Au_org [AuCl₄]⁻ in Toluene Au_aq->Au_org Phase Transfer NaBH4_aq NaBH₄ Solution AuNP_capped This compound Capped AuNPs NaBH4_aq->AuNP_capped TOAB TOAB TOAB->Au_org Hexanethiol This compound Hexanethiol->AuNP_capped Au_org->AuNP_capped Reduction & Capping Precipitation Precipitation with Ethanol AuNP_capped->Precipitation Washing Washing & Centrifugation Precipitation->Washing Dried_NPs Dried Nanoparticles Washing->Dried_NPs

Caption: Workflow for the synthesis of this compound capped gold nanoparticles.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Au_Thiol_Ratio Au:this compound Molar Ratio Size Particle Size Au_Thiol_Ratio->Size Increase in thiol leads to decreased size Temperature Reaction Temperature Temperature->Size Higher temperature can lead to larger particles SPR SPR Peak Size->SPR Smaller size leads to blue shift (generally) Stability Colloidal Stability Size->Stability Affects stability

Caption: Relationship between synthesis parameters and nanoparticle properties.

Applications in Drug Development

The hydrophobic surface of this compound capped nanoparticles makes them suitable for the encapsulation and delivery of hydrophobic drugs. While specific data for this compound is emerging, studies on similar short-chain alkanethiol-capped gold nanoparticles have demonstrated their potential in cancer therapy.

Example Application: Delivery of Chemotherapeutic Agents

Gold nanoparticles can be functionalized with chemotherapeutic drugs like cisplatin and doxorubicin.[1][2][3] The nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The drug can be conjugated to the nanoparticle surface or encapsulated within a modified capping shell. Release of the drug at the tumor site can be triggered by internal stimuli (e.g., pH, glutathione) or external stimuli (e.g., light).[4]

Drug Loading and Release (General Principles):

  • Loading: Hydrophobic drugs can be loaded onto the nanoparticle surface through hydrophobic interactions with the hexanethiol layer. For covalent attachment, the capping agent can be co-functionalized with a linker group.

  • Release: Drug release can be achieved through various mechanisms, including cleavage of a linker by enzymes or a change in pH within the tumor microenvironment. For instance, the higher concentration of glutathione inside cancer cells can cleave thiol-gold bonds, leading to drug release.[4]

Biological Interactions and Cellular Signaling

The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery and therapy. While research specifically on this compound capped nanoparticles is ongoing, studies on gold nanoparticles with various capping agents have shed light on their cellular uptake and potential effects on signaling pathways.

Cellular Uptake:

Gold nanoparticles are generally taken up by cells through endocytosis.[3] The efficiency of uptake can be influenced by nanoparticle size, shape, and surface chemistry. Smaller nanoparticles often exhibit higher cellular uptake.

Impact on Signaling Pathways:

Gold nanoparticles have been shown to modulate various cellular signaling pathways. For example, some gold nanoparticles have been found to induce the transcriptional activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Binding & Activation AuNP Gold Nanoparticle AuNP->Receptor Interaction

Caption: Potential modulation of the NF-κB signaling pathway by gold nanoparticles.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult primary literature and adhere to safety protocols when conducting experiments.

References

Application Notes and Protocols for 1-Hexanethiol in Electrochemical Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-hexanethiol in the fabrication of electrochemical sensors. This document details the fundamental principles, experimental protocols, and performance data for creating robust and sensitive sensing platforms for a variety of analytes relevant to research and drug development.

Introduction to this compound in Electrochemical Sensing

This compound (CH₃(CH₂)₅SH) is an alkanethiol that plays a crucial role in the surface modification of noble metal electrodes, particularly gold, for electrochemical sensor development. Its primary function is to form a dense, ordered, and insulating self-assembled monolayer (SAM) on the electrode surface. This SAM serves multiple purposes in sensor fabrication:

  • Controlled Immobilization: The SAM provides a well-defined surface for the subsequent attachment of biorecognition elements such as enzymes, antibodies, DNA probes, or aptamers.

  • Blocking Agent: The hydrophobic alkyl chains of this compound effectively block the access of interfering species in the sample matrix to the electrode surface, thereby reducing non-specific signals and enhancing the signal-to-noise ratio.[1]

  • Modulation of Electron Transfer: The insulating nature of the this compound SAM can be exploited in various sensing schemes. For instance, in electrochemical impedance spectroscopy (EIS), the binding of an analyte to the immobilized receptor can alter the charge transfer resistance of the monolayer, providing a measurable signal.

  • Creation of Mixed Monolayers: this compound is often used in conjunction with other thiols, such as 6-mercapto-1-hexanol (MCH), to create mixed SAMs. This approach allows for fine-tuning of the surface properties, such as controlling the density of immobilized biomolecules and further minimizing non-specific adsorption.[2]

Quantitative Performance Data

The following tables summarize the quantitative performance of various electrochemical sensors fabricated using this compound.

Table 1: Performance of this compound-Based Electrochemical Sensors for Metal Ion Detection

AnalyteElectrode ModificationElectrochemical TechniqueLinear RangeLimit of Detection (LOD)Reference
Fe(II)Au electrode modified with this compound SAMSquare Wave Voltammetry (SWV)1.00 x 10⁻⁷ - 2.56 x 10⁻⁵ M3.2 x 10⁻⁸ M[3][4][5]

Table 2: Performance of this compound-Based Biosensors for Biomarkers and Small Molecules

AnalyteElectrode ModificationElectrochemical TechniqueLinear RangeLimit of Detection (LOD)Reference
Exosomal microRNA-21Gold electrode with this compound, poly-adenine, and cholesteryl-modified DNAElectrochemical biosensorNot Specified1.46 aM[1]
DopamineGlassy carbon electrode modified with various materials (this compound can be used on gold)Differential Pulse Voltammetry (DPV)0.05–120.0 μM0.016 μM[6]
GlucoseGold nanoparticles on dendrimer modified gold electrode with 6-(Ferrocenyl) hexanethiolAmperometry1.0 to 5.0 mM0.6 mM[7]
Phenolic Compounds (Catechol)Tyrosinase immobilized on 1,6-hexanedithiol and nano-Au SAMsAmperometryNot SpecifiedNot Specified[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of this compound-based electrochemical sensors.

Protocol for Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol describes the fundamental steps for modifying a gold electrode with a this compound SAM.

Materials:

  • Gold electrode (e.g., gold disk electrode, screen-printed gold electrode)

  • This compound (95% or higher purity)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Nitrogen gas, high purity

Procedure:

  • Gold Electrode Cleaning:

    • Mechanically polish the gold electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with DI water and sonicate in DI water for 10 minutes.

    • Immerse the electrode in Piranha solution for 5-10 minutes. (Exercise extreme caution) .

    • Rinse the electrode extensively with DI water.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a characteristic cyclic voltammogram for a clean gold electrode is obtained.[4]

    • Finally, rinse with DI water and dry under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM to 10 mM solution of this compound in absolute ethanol.[4]

    • Immerse the clean, dry gold electrode into the this compound solution.

    • Incubate for a period ranging from 30 minutes to 18 hours at room temperature.[8][9] Shorter incubation times can form a monolayer, while longer times promote a more ordered and densely packed structure.[9]

    • After incubation, remove the electrode from the solution and rinse thoroughly with absolute ethanol to remove non-specifically adsorbed thiols.

    • Dry the electrode under a gentle stream of nitrogen gas. The electrode is now modified with a this compound SAM and is ready for further functionalization or characterization.

Protocol for Characterization of the this compound SAM

3.2.1. Cyclic Voltammetry (CV)

CV is used to assess the blocking properties of the SAM.

Materials:

  • This compound modified gold electrode (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl (saturated KCl) electrode (reference electrode)

  • Electrochemical cell

  • Potentiostat

  • Electrolyte solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

  • Record a cyclic voltammogram of the bare gold electrode before modification by scanning the potential from -0.2 V to +0.6 V at a scan rate of 100 mV/s.

  • After modification with this compound, record a cyclic voltammogram under the same conditions.

  • Expected Outcome: The CV of the bare gold electrode will show well-defined oxidation and reduction peaks for the [Fe(CN)₆]³⁻/⁴⁻ redox couple. After modification with the this compound SAM, the peak currents should be significantly suppressed, and the peak-to-peak separation may increase, indicating that the SAM is blocking the electron transfer to the redox probe.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the dielectric and insulating properties of the SAM.

Materials:

  • Same as for CV.

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

  • Set the DC potential to the formal potential of the redox probe (typically around +0.2 V vs. Ag/AgCl).

  • Apply a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Expected Outcome: The Nyquist plot for a bare gold electrode will typically show a small semicircle, representing a low charge transfer resistance (Rct). For a this compound modified electrode, the diameter of the semicircle will increase significantly, indicating a much larger Rct due to the insulating nature of the SAM.[10][11] This data can be fitted to an equivalent circuit model to quantify the properties of the monolayer.[11]

Visualizations

Experimental Workflow for Sensor Fabrication

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_bio Bioreceptor Immobilization cluster_analysis Electrochemical Analysis start Start: Bare Gold Electrode clean Mechanical & Chemical Cleaning start->clean electro_clean Electrochemical Cleaning clean->electro_clean dry1 Drying (N2 Stream) electro_clean->dry1 prepare_thiol Prepare this compound Solution dry1->prepare_thiol incubation Incubation (30 min - 18h) prepare_thiol->incubation rinse Rinse with Ethanol incubation->rinse dry2 Drying (N2 Stream) rinse->dry2 activation Surface Activation (optional) dry2->activation immobilize Immobilize Bioreceptor (e.g., Antibody, DNA) activation->immobilize blocking Blocking (e.g., with BSA or MCH) immobilize->blocking characterization Characterization (CV, EIS) blocking->characterization analyte_detection Analyte Detection characterization->analyte_detection end End: Sensor Response analyte_detection->end signaling_pathway cluster_surface Sensor Surface cluster_analyte Analyte Interaction cluster_signal Signal Transduction electrode Gold Electrode sam This compound SAM receptor Immobilized Bioreceptor binding Specific Binding receptor->binding analyte Target Analyte conformational_change Conformational Change / Mass Increase binding->conformational_change increased_insulation Increased Insulation of Monolayer conformational_change->increased_insulation rct_increase Increase in Charge Transfer Resistance (Rct) increased_insulation->rct_increase eis_signal Measurable EIS Signal rct_increase->eis_signal mixed_sam mixed_sam Mixed Self-Assembled Monolayer (SAM) Components & Functions component1 This compound Forms a dense, hydrophobic monolayer. - Provides sites for hydrophobic interactions. - Acts as a primary insulating layer. mixed_sam:f1->component1 component2 6-Mercapto-1-hexanol (MCH) - Acts as a spacer molecule to control the density of the functional thiol. - Minimizes non-specific adsorption due to its hydroxyl terminal group. - Creates defects in the monolayer to allow for some electron transfer if needed. mixed_sam:f1->component2 component3 Functional Thiol (e.g., Mercaptoundecanoic Acid) - Provides a terminal functional group (e.g., -COOH) for covalent immobilization of bioreceptors. mixed_sam:f1->component3

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1-Hexanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation and characterization of hydrophobic surfaces using self-assembled monolayers (SAMs) of 1-Hexanethiol. These surfaces have significant applications in biomedical research and drug development, including the study of protein adsorption, cell adhesion, and as coatings for drug delivery systems and diagnostic tools.[1][2][3]

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[1][4] Alkanethiols, such as this compound, readily form robust and well-ordered monolayers on gold substrates due to the strong affinity between sulfur and gold.[4][5] The linear nature of this compound allows for dense packing of the alkyl chains, driven by van der Waals interactions, resulting in a highly ordered, quasi-crystalline structure.[1] This creates a low-energy, hydrophobic surface. The ability to precisely control surface properties at the molecular level makes this compound SAMs an invaluable tool in various research and development fields.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound self-assembled monolayers on gold substrates, providing a reference for expected experimental outcomes.

Table 1: Water Contact Angle Measurements

SubstrateThiolContact Angle (Advancing)Reference
Gold1-Octanethiol106°[6]
GoldMethyl-terminated Alkyl Thiols~110°[7]
Bare GoldN/A85°[6]

Note: Data for 1-Octanethiol is provided as a close analogue to this compound, as specific advancing contact angle values for this compound were not explicitly found in the initial search results. Longer chain alkanethiols generally exhibit similar or slightly higher contact angles.

Table 2: Ellipsometric Thickness of Alkanethiol Monolayers

AlkanethiolEllipsometric Thickness (Å)CommentsReference
CH3(CH2)nSHSlope of 1.5 Å per CH2 groupThickness is a linear function of the alkyl chain length.[8]
1-Dodecanethiol (C12)15 Å (approx.)Calculated based on the 1.5 Å per CH2 slope.[8][9]
1-Octadecanethiol (C18)22 Å (approx.)Calculated based on the 1.5 Å per CH2 slope.[8][9]

Note: The thickness of a this compound (C6) monolayer can be estimated to be approximately 9 Å based on the linear relationship.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound SAMs on gold substrates.

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require clean, smooth gold surfaces.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Sonicator

Procedure:

  • Place the gold substrates in a clean glass container.

  • Immerse the substrates in piranha solution for 2 minutes to remove organic contaminants.[10]

  • Carefully remove the substrates and rinse copiously with DI water.[10]

  • Rinse the substrates thoroughly with ethanol.[10]

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.[11]

  • Use the substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of this compound Self-Assembled Monolayers

Materials:

  • Clean gold substrates

  • This compound (95% or higher purity)

  • 200 proof ethanol

  • Clean glass or polypropylene containers with sealable caps[11]

  • Nitrogen gas (high purity)

Procedure:

  • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean container.[8][12]

  • Immerse the clean, dry gold substrates into the thiol solution.[11] Ensure the entire gold surface is submerged.

  • To minimize oxygen exposure, which can affect film quality, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing.[11]

  • Allow the self-assembly to proceed for 24-48 hours at room temperature.[11] Longer immersion times generally lead to more ordered and densely packed monolayers.[11]

  • After incubation, remove the substrates from the thiol solution with clean tweezers.

  • Rinse the substrates thoroughly with ethanol to remove any non-chemisorbed thiols.[11]

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[11]

  • Store the prepared hydrophobic surfaces in a clean, dry environment, preferably under an inert atmosphere, until use.

Protocol 3: Characterization of Hydrophobic Surfaces

A. Contact Angle Goniometry

This technique measures the wettability of the surface, providing a direct indication of its hydrophobicity.

Procedure:

  • Place the SAM-coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • A high contact angle (typically > 90°) indicates a hydrophobic surface. For a well-formed this compound SAM, expect a water contact angle of around 106-110°.[6][7]

B. Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM.

Procedure:

  • Obtain a reference measurement of the bare gold substrate before SAM formation.

  • After SAM formation, place the coated substrate on the ellipsometer stage.

  • Measure the change in polarization of reflected light to determine the thickness of the organic layer.

  • The expected thickness of a this compound monolayer is approximately 9 Å.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Applications p1 Gold Substrate p2 Piranha Cleaning p1->p2 p3 DI Water Rinse p2->p3 p4 Ethanol Rinse p3->p4 p5 Nitrogen Drying p4->p5 s2 Immerse Substrate (24-48h) p5->s2 s1 Prepare 1mM this compound in Ethanol s1->s2 s3 Ethanol Rinse s2->s3 s4 Nitrogen Drying s3->s4 c1 Contact Angle Goniometry s4->c1 c2 Ellipsometry s4->c2 a1 Protein Adsorption Studies c1->a1 a2 Cell Adhesion Assays c1->a2 a3 Drug Delivery Systems c2->a3

Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.

logical_relationship cluster_materials Starting Materials cluster_process Process cluster_surface Resulting Surface cluster_application Applications in Drug Development thiol This compound sam Self-Assembled Monolayer Formation thiol->sam substrate Gold Substrate substrate->sam surface Hydrophobic Surface (Low Surface Energy) sam->surface app1 Control of Biomolecule Interaction surface->app1 app2 Biocompatible Coatings surface->app2 app3 Diagnostic Platforms surface->app3

References

Application Note: 1-Hexanethiol as a Self-Assembled Monolayer Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Copper and its alloys are widely used in various industrial and technological applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion in aggressive environments, such as those containing acids, chlorides, or sulfides.[1] This degradation can compromise the integrity and functionality of copper components. One of the most effective methods to protect copper surfaces is through the use of corrosion inhibitors, which form a protective barrier on the metal surface.[1][2] 1-Hexanethiol (C6H14S) is an alkanethiol that can spontaneously form a highly ordered, self-assembled monolayer (SAM) on a copper surface, providing an effective barrier against corrosive agents.[3][4][5] This document provides detailed protocols for the application and evaluation of this compound as a corrosion inhibitor for copper.

Mechanism of Action The corrosion inhibition by this compound is achieved through the formation of a dense, hydrophobic self-assembled monolayer (SAM) on the copper surface. The sulfur headgroup of the thiol molecule chemisorbs onto the copper, forming a strong Cu-S bond. The aliphatic hexyl chains (C6) then orient themselves away from the surface, creating a tightly packed, non-polar barrier. This layer acts as a physical shield, preventing corrosive species like oxygen, water, and ions from reaching and reacting with the copper substrate.[5][6] X-ray photoelectron spectroscopy has shown that the application of alkanethiols can remove thin oxide layers upon adsorption.[5]

G Mechanism of this compound SAM on Copper cluster_top Corrosive Environment cluster_middle Protective SAM Layer cluster_bottom Substrate O2 O₂ p1 O2->p1 Blocked p2 O2->p2 Blocked p3 O2->p3 Blocked p4 O2->p4 Blocked p5 O2->p5 Blocked H2O H₂O H2O->p1 Blocked H2O->p2 Blocked H2O->p3 Blocked H2O->p4 Blocked H2O->p5 Blocked Cl Cl⁻ Cl->p1 Blocked Cl->p2 Blocked Cl->p3 Blocked Cl->p4 Blocked Cl->p5 Blocked S1 S-Cu p1->S1 S2 S-Cu p2->S2 S3 S-Cu p3->S3 S4 S-Cu p4->S4 S5 S-Cu p5->S5 T1 CH₂(CH₂)₄CH₃ S1->T1 Cu_Surface Copper (Cu) Surface S1->Cu_Surface Chemisorption T2 CH₂(CH₂)₄CH₃ S2->T2 S2->Cu_Surface Chemisorption T3 CH₂(CH₂)₄CH₃ S3->T3 S3->Cu_Surface Chemisorption T4 CH₂(CH₂)₄CH₃ S4->T4 S4->Cu_Surface Chemisorption T5 CH₂(CH₂)₄CH₃ S5->T5 S5->Cu_Surface Chemisorption

Caption: Formation of a protective this compound SAM on a copper surface.

Experimental Protocols

The following section details the protocols for preparing the copper surface, forming the this compound SAM, and evaluating its corrosion inhibition performance using standard electrochemical techniques.

G Experimental Workflow A 1. Copper Substrate Preparation & Cleaning B 2. SAM Formation: Immersion in this compound Solution A->B C 3. Electrochemical Corrosion Testing B->C F 4. Surface Characterization (e.g., SEM, XPS) B->F D Potentiodynamic Polarization (PDP) C->D  Measures  Corrosion Rate E Electrochemical Impedance Spectroscopy (EIS) C->E  Analyzes  Surface Resistance G 5. Data Analysis & Inhibition Efficiency Calculation D->G E->G F->G

Caption: General workflow for testing this compound as a corrosion inhibitor.

Protocol 1: Copper Substrate Preparation

  • Mechanical Polishing: Polish copper specimens (99.9% purity) sequentially with emery papers of decreasing grit size (e.g., 400, 800, 1200, 2000 grit) to achieve a mirror-like finish.

  • Degreasing: Sonicate the polished specimens in acetone for 10 minutes to remove organic residues.

  • Rinsing: Rinse the specimens thoroughly with absolute ethanol and then with deionized water.[7]

  • Acid Etching (Oxide Removal): Immerse the specimens in a dilute acid solution (e.g., 2 M H₂SO₄ or a solution containing acetic acid[4]) for 1-2 minutes to remove any native oxide layer and create a fresh, active surface.

  • Final Rinse and Dry: Immediately rinse the specimens with deionized water followed by ethanol and dry them under a stream of nitrogen gas.[4] The prepared specimens should be used immediately for SAM formation.

Protocol 2: Self-Assembled Monolayer (SAM) Formation

  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent such as isopropanol or absolute ethanol.[4] To aid in oxide removal during immersion, 4 mL of glacial acetic acid can be added per liter of the thiol solution.[4]

  • Immersion: Immerse the freshly prepared copper substrates into the this compound solution. The immersion time can vary, but a period of 12-24 hours at room temperature is typically sufficient to form a well-ordered monolayer.

  • Rinsing: After immersion, remove the specimens from the solution and rinse thoroughly with the pure solvent (isopropanol or ethanol) to remove any physisorbed molecules.[6]

  • Drying: Dry the SAM-coated copper specimens with a gentle stream of nitrogen gas.

Protocol 3: Potentiodynamic Polarization (PDP) Measurements

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration consisting of the SAM-coated copper specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[6]

  • Corrosive Medium: The electrolyte should be a relevant corrosive environment, such as a 3.5% NaCl solution, simulated acid rain, or 0.5 M H₂SO₄.[6][7][8]

  • Stabilization: Allow the working electrode to stabilize in the electrolyte for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate, typically 1 mV/s.[8]

  • Data Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[9][10] The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: Use the same three-electrode cell setup and stabilization procedure as in the PDP protocol.

  • EIS Measurement: Conduct the EIS measurements at the stable OCP. Apply a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) over a frequency range from 100 kHz down to 10 mHz.[11]

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A larger Rct value indicates greater resistance to charge transfer across the metal/solution interface, signifying better corrosion inhibition.[12] The inhibition efficiency (IE%) can also be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Data Presentation

The effectiveness of this compound as a corrosion inhibitor is quantified by electrochemical parameters. The following tables present typical data obtained from PDP and EIS measurements in a corrosive medium (e.g., simulated acid rain or NaCl solution).

Table 1: Potentiodynamic Polarization Data

SampleEcorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Bare Copper-25010.575-120-
Cu + this compound-1801.165-10589.5%

Note: Data is illustrative, based on typical results for alkanethiols. Lower icorr indicates a lower corrosion rate. A shift in Ecorr and changes in Tafel slopes (βa, βc) indicate the inhibitor's influence on anodic and/or cathodic reactions. Alkanethiols typically act as mixed-type inhibitors.[1]

Table 2: Electrochemical Impedance Spectroscopy Data

SampleRs (Ω·cm²)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Bare Copper251.5150-
Cu + this compound2818.21591.8%

Note: Data is illustrative. A significantly higher charge transfer resistance (Rct) and lower double-layer capacitance (Cdl) for the treated sample indicate the formation of a protective, insulating film on the copper surface.[13]

Surface Characterization

To visually confirm the protective action of the this compound SAM, surface analysis techniques are employed.

  • Scanning Electron Microscopy (SEM): SEM images of bare copper exposed to a corrosive medium typically show a rough, pitted, and damaged surface. In contrast, the surface of a this compound-treated copper specimen remains smooth and largely undamaged after exposure, confirming the protective nature of the SAM.[11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS analysis can be used to confirm the chemical composition of the surface, verifying the presence of the Cu-S bond and the carbon chains of the alkanethiol.[2][5]

This compound forms a robust and highly effective self-assembled monolayer on copper surfaces. This monolayer acts as a physical barrier, significantly reducing the corrosion rate in various aggressive media. The application protocols and evaluation methods described herein provide a comprehensive framework for researchers to utilize and assess this compound as a reliable corrosion inhibitor for copper. Electrochemical measurements consistently demonstrate high inhibition efficiencies, typically around 90%, making it a valuable tool for surface protection in scientific and industrial applications.[6]

References

Application of 1-Hexanethiol in Molecular Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanethiol (C6H14S) is a pivotal organic molecule in the field of molecular electronics, primarily utilized for the formation of self-assembled monolayers (SAMs).[1][2] These highly ordered single-molecule layers serve as fundamental building blocks for creating nanoscale electronic components and functionalized surfaces. The thiol (-SH) headgroup of this compound exhibits a strong affinity for noble metal substrates, particularly gold, forming a stable covalent bond.[3] The six-carbon alkyl chain (hexyl group) provides a well-defined insulating barrier, enabling the study of quantum mechanical phenomena such as electron tunneling.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in molecular electronics research.

Key Applications

The primary application of this compound in molecular electronics is as a component of self-assembled monolayers, which are crucial for:

  • Molecular Junctions: this compound SAMs act as the active dielectric layer in metal-molecule-metal junctions.[6][7] These junctions are testbeds for studying charge transport through single molecules and are foundational for developing molecular-scale diodes, transistors, and switches.[8][9]

  • Surface Functionalization: The terminal methyl group of a this compound SAM creates a well-defined, hydrophobic surface. This allows for precise control over the chemical and physical properties of a substrate, which is essential for applications in biosensing, and for preventing corrosion.[10][11][12]

  • Dielectric Layers: The insulating alkyl chain of this compound allows SAMs to function as ultrathin dielectric layers in capacitors and other electronic components.[13]

Charge Transport Mechanism

In molecular junctions incorporating this compound SAMs, the dominant charge transport mechanism is through-bond tunneling .[4][5] This is a quantum mechanical process where electrons pass through the potential barrier presented by the insulating alkyl chain. The current density (J) in such systems is typically described by the simplified Simmons model for tunneling, which shows an exponential decay with the thickness of the monolayer (d), equivalent to the molecular length.[5][14]

The relationship is given by: J = J₀ * e^(-βd)

Where:

  • J is the current density.

  • J₀ is the theoretical current density at zero barrier width.

  • β is the tunneling decay constant, which is a measure of the barrier height.[5][15]

  • d is the thickness of the monolayer.

Quantitative Data Summary

The following table summarizes key quantitative data for alkanethiol SAMs, including parameters relevant to this compound, on gold and silver substrates. These values are critical for the design and analysis of molecular electronic devices.

ParameterValueSubstrateMeasurement Technique
Tunneling Decay Constant (β)0.73 ± 0.02 Å⁻¹ (even chains)Gold (Au)EGaIn Junction
Tunneling Decay Constant (β)0.74 ± 0.02 Å⁻¹ (odd chains)Gold (Au)EGaIn Junction
Log of Pre-exponential Factor (logJ₀)4.0 ± 0.3 (even chains)
Log of Pre-exponential Factor (logJ₀)4.5 ± 0.3 (odd chains)
Tunneling Decay Constant (β)Indistinguishable from AuSilver (Ag)EGaIn Junction
Log of Pre-exponential Factor (logJ₀)Indistinguishable from Au

Data sourced from studies on n-alkanethiolates using eutectic gallium-indium (EGaIn) top electrodes.[15]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol details the widely used method of forming a this compound SAM on a gold surface from a solution.[3][16]

Materials and Equipment:

  • Gold-coated substrate (e.g., gold-on-silicon wafer or gold-coated glass slide)

  • This compound (≥95% purity)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers (non-magnetic)

  • Sonicator

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrate with copious amounts of DI water. c. Rinse the substrate with ethanol. d. Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution: a. In a clean glass container, prepare a 1 mM solution of this compound in anhydrous ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[16]

  • Self-Assembly Process: a. Immerse the cleaned, dry gold substrate into the this compound solution. b. Seal the container to minimize exposure to air and contaminants. For optimal results, the headspace can be purged with nitrogen. c. Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times lead to more ordered and densely packed films.[17]

  • Post-Assembly Rinsing and Drying: a. Remove the substrate from the thiol solution with clean tweezers. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Sonicate the substrate in fresh ethanol for 1-3 minutes to further remove non-specifically bound thiols.[16] d. Rinse again with ethanol. e. Dry the substrate under a gentle stream of nitrogen gas.

  • Storage: a. Store the SAM-coated substrate in a clean, dry environment, such as a desiccator or a nitrogen-purged container, to prevent contamination.[16]

Protocol 2: Fabrication and Measurement of a this compound Molecular Junction

This protocol describes the fabrication of a molecular junction using a this compound SAM and a eutectic gallium-indium (EGaIn) top electrode for electrical characterization.[6][18]

Materials and Equipment:

  • This compound SAM on a gold substrate (prepared as in Protocol 1)

  • Eutectic Gallium-Indium (EGaIn)

  • Micromanipulator

  • Tungsten tip

  • Semiconductor parameter analyzer or a source-measure unit

  • Probe station or custom-built measurement setup

  • Optical microscope

Procedure:

  • EGaIn Tip Formation: a. Place a small droplet of EGaIn on a clean surface. b. Using a micromanipulator, bring a clean tungsten tip into contact with the EGaIn droplet and then slowly retract it. This will form a sharp, conical tip of EGaIn on the end of the tungsten probe.[18] The surface of the EGaIn spontaneously oxidizes to form a thin, conductive Ga₂O₃ skin that stabilizes the liquid metal cone.[6]

  • Junction Assembly: a. Mount the this compound SAM-coated substrate on the sample stage of the probe station. b. Under an optical microscope, carefully lower the EGaIn tip using the micromanipulator until it makes gentle contact with the SAM surface. This forms the top electrode of the molecular junction. The bottom electrode is the underlying gold substrate.

  • Electrical Measurement (Current-Voltage Spectroscopy): a. Connect the EGaIn tip (top electrode) and the gold substrate (bottom electrode) to the semiconductor parameter analyzer. b. Apply a voltage sweep (e.g., from -1 V to +1 V) across the junction and measure the resulting current. c. To ensure statistical relevance, repeat the measurement at multiple points on the SAM surface by lifting and repositioning the EGaIn tip.[14]

  • Data Analysis: a. Plot the current (I) versus voltage (V) to obtain the characteristic I-V curve of the molecular junction. b. Convert the current to current density (J) by dividing by the contact area of the EGaIn tip. The contact area can be estimated from optical microscopy images. c. Analyze the shape of the I-V curve to understand the charge transport mechanism. For tunneling junctions, a non-linear, symmetric curve is typically observed. d. Statistical analysis of multiple measurements should be performed to obtain reliable data on the junction's electrical properties.[14]

Visualizations

SAM_Formation cluster_solution This compound Solution cluster_surface Gold Substrate Interaction Thiol_sol This compound Molecules in Ethanol Au_Substrate Clean Au(111) Surface Thiol_sol->Au_Substrate Immersion Lying_Down Initial Physisorption (Lying-down phase) Au_Substrate->Lying_Down Rapid Adsorption Standing_Up Chemisorption & Reorientation (Standing-up phase) Lying_Down->Standing_Up Increased Surface Coverage & van der Waals Interactions Ordered_SAM Organized SAM (√3x√3)R30° Structure Standing_Up->Ordered_SAM Self-Organization (12-24h)

Caption: Workflow for the self-assembly of this compound on a gold substrate.

Molecular_Junction cluster_measurement Electrical Measurement Top_Electrode Top Electrode (EGaIn/Ga₂O₃) SAM_Layer Self-Assembled Monolayer (this compound) Top_Electrode->SAM_Layer van der Waals Contact Bottom_Electrode Bottom Electrode (Gold Substrate) SAM_Layer->Bottom_Electrode Covalent Au-S Bond Source_Measure Source-Measure Unit Source_Measure->Top_Electrode Probes Source_Measure->Bottom_Electrode IV_Curve I-V Characteristic Source_Measure->IV_Curve Generates

Caption: Structure of a molecular junction with a this compound SAM.

References

Application Notes and Protocols for 1-Hexanethiol Self-Assembled Monolayer (SAM) Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are highly organized molecular layers formed by the spontaneous chemisorption of molecules from solution or the gas phase onto a substrate. 1-Hexanethiol (CH₃(CH₂)₅SH) is a common alkanethiol used to create a hydrophobic, well-defined surface on gold substrates.[1][2] These SAMs serve as robust and versatile platforms in various applications, including biosensors, microelectronics, and fundamental surface science studies. This document provides a detailed, step-by-step guide for the deposition of high-quality this compound SAMs on gold surfaces.

Experimental Protocols

A pristine and clean environment is crucial for the formation of high-quality SAMs, as even minute levels of contaminants can adversely affect the monolayer's integrity.[3][4] It is highly recommended to work in a cleanroom or a fume hood, avoiding areas where silanes or poly(dimethylsiloxane) (PDMS) have been handled, as these compounds can easily cause surface contamination.[3][4]

1. Materials and Reagents

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer)[3][4][5]

  • This compound (high purity, ≥95%)

  • 200 proof ethanol (anhydrous)[3][4]

  • Sulfuric acid (H₂SO₄, concentrated)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Dry nitrogen gas[3][4][6]

  • Glassware (e.g., beakers, petri dishes, scintillation vials)[3][4]

  • Tweezers (for handling substrates)[3][4]

  • Sonicator[3][4]

2. Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is a critical step to ensure the removal of organic contaminants and to provide a fresh gold surface for thiol adsorption.

  • Piranha Solution Cleaning (Caution: Extremely Corrosive): This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

    • Prepare the piranha solution by slowly and carefully adding one part 30% H₂O₂ to three parts concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is a potent oxidizing agent that reacts violently with organic materials and should be handled with extreme caution.[6]

    • Using tweezers, immerse the gold substrate into the piranha solution for 10-15 minutes.[6]

    • Carefully remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of DI water.[6]

    • Subsequently, rinse the substrate with absolute ethanol.[5][6]

    • Dry the substrate using a gentle stream of dry nitrogen gas.[3][4][6]

3. This compound Solution Preparation

  • Prepare a 1 mM solution of this compound in 200-proof ethanol.[5][6][7] This is a commonly used concentration for achieving a well-ordered monolayer. Concentrations can range from 1-5 mM.

  • Ensure all glassware used for solution preparation is meticulously cleaned.[3][4] Rinsing with ethanol 2-3 times is recommended.[4]

  • For enhanced dissolution, the solution can be sonicated for 5-10 minutes.[4]

4. Self-Assembled Monolayer (SAM) Formation

  • Place the cleaned, dry gold substrate in a clean glass container (e.g., a scintillation vial or petri dish).[3][4]

  • Pour the this compound solution into the container, ensuring the entire gold surface is submerged.[3][4]

  • To minimize oxidation and contamination, it is advisable to reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing it.[3][4]

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature.[6] While the initial monolayer formation is rapid, longer incubation times generally result in more ordered and densely packed films.[3][4][7]

5. Post-Deposition Rinsing and Drying

  • After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.[6]

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) this compound molecules.[5][6][8] A gentle stream of ethanol for 10-15 seconds is typically sufficient.[3][4]

  • For a more rigorous cleaning, the substrate can be sonicated in fresh ethanol for 1-3 minutes, followed by another rinse.[3][4]

  • Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.[3][4][6]

6. Storage

  • Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination and degradation.[3][4]

Data Presentation

The quality of the this compound SAM is influenced by several factors, including the concentration of the thiol solution and the incubation time. The following table summarizes typical experimental parameters and the expected characteristics of the resulting monolayer.

ParameterValue/RangeExpected OutcomeCharacterization Method
Thiol Concentration 1 - 5 mMA 1 mM solution is generally sufficient for forming a well-ordered monolayer.[5][6][7] Higher concentrations may lead to faster initial coverage but can also result in more defects.Contact Angle, Ellipsometry
Incubation Time 18 - 24 hoursWhile initial adsorption is rapid, this duration allows for the rearrangement and ordering of the alkyl chains into a densely packed monolayer.[6][7] Longer times (up to 48 hours) can further improve packing.[3][4]Contact Angle, Ellipsometry
Water Contact Angle ~105° - 110°A high water contact angle indicates the formation of a hydrophobic, well-ordered monolayer with the methyl tail groups oriented away from the surface.Contact Angle Goniometry
SAM Thickness ~8 - 10 ÅThe thickness, as measured by ellipsometry, corresponds to the length of the this compound molecule with a tilt angle of approximately 30° from the surface normal.Ellipsometry

Mandatory Visualization

The following diagram illustrates the experimental workflow for the deposition of a this compound SAM on a gold substrate.

SAM_Deposition_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_deposition SAM Deposition cluster_post Post-Processing Gold Gold Substrate Piranha Piranha Cleaning (H₂SO₄:H₂O₂) Gold->Piranha Rinse_DI Rinse with DI Water Piranha->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N₂ Rinse_EtOH->Dry_N2_1 Incubation Incubate Substrate (18-24h, RT) Dry_N2_1->Incubation Hexanethiol This compound Thiol_Solution 1 mM Thiol Solution Hexanethiol->Thiol_Solution Ethanol Ethanol Ethanol->Thiol_Solution Thiol_Solution->Incubation Rinse_Final Rinse with Ethanol Incubation->Rinse_Final Dry_N2_2 Dry with N₂ Rinse_Final->Dry_N2_2 Final_SAM This compound SAM on Gold Dry_N2_2->Final_SAM

Workflow for this compound SAM Deposition.

References

Application Note: Tuning Carbon Nanotube Field-Effect Transistors with 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotube field-effect transistors (CNT-FETs) are promising candidates for next-generation electronic devices, including highly sensitive biosensors and advanced computing components, owing to their exceptional electrical properties and nanoscale dimensions.[1][2] The performance of CNT-FETs is critically dependent on the interface between the carbon nanotube channel and the metal electrodes, which are typically made of gold. The energy barrier at this interface, known as the Schottky barrier, governs the injection of charge carriers from the electrode into the nanotube and significantly influences the transistor's electrical characteristics.[1]

1-Hexanethiol (CH₃(CH₂)₅SH) is an alkanethiol that can form a self-assembled monolayer (SAM) on gold surfaces. This molecular layer introduces a dipole moment at the metal-nanotube interface, which effectively modulates the work function of the gold electrode.[1][3] By carefully controlling this interface, the Schottky barrier can be tuned, allowing for the precise adjustment of the CNT-FET's electrical properties, such as threshold voltage, on/off ratio, and carrier mobility. This application note provides a detailed protocol for the surface treatment of CNT-FETs with this compound to achieve desired device characteristics.

Principle of Operation

The tuning of CNT-FETs with this compound is based on the formation of a SAM on the gold source and drain electrodes. The sulfur headgroup of the this compound molecule chemisorbs onto the gold surface, while the alkyl chain orients away from the surface. This organized molecular layer creates a dipole moment at the surface, which alters the work function of the gold.[1] This change in the work function modifies the energy level alignment between the gold electrode and the carbon nanotube, thereby tuning the Schottky barrier height for charge injection.[1][2] A change in the Schottky barrier directly impacts the transistor's turn-on voltage and overall current-voltage characteristics.

Experimental Protocols

This section details the necessary procedures for the fabrication of CNT-FETs, the subsequent surface modification with this compound, and the final electrical characterization.

CNT-FET Fabrication

A common method for fabricating CNT-FETs is through the deposition of single-walled carbon nanotubes (SWCNTs) onto a pre-patterned substrate.

Materials:

  • p-doped silicon wafer with a 285 nm thermal oxide layer

  • SWCNT solution (e.g., commercially available suspension)

  • Photoresist and developer

  • Chromium (Cr) and Gold (Au) for evaporation

  • Acetone, Isopropanol (IPA), Deionized (DI) water

Protocol:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone, IPA, and DI water for 15 minutes each, followed by drying with a nitrogen gun.

  • CNT Deposition: Deposit SWCNTs onto the substrate. This can be achieved by spin-coating the SWCNT solution onto the wafer.[4]

  • Photolithography: Define the source and drain electrode pattern using standard photolithography techniques.

  • Metal Deposition: Deposit a Cr adhesion layer (e.g., 5 nm) followed by a Au layer (e.g., 50 nm) using thermal or e-beam evaporation.

  • Lift-off: Remove the photoresist by immersing the wafer in acetone, leaving behind the patterned gold electrodes in contact with the SWCNTs.

  • Annealing: Anneal the device in a vacuum or inert atmosphere (e.g., at 200°C for 2 hours) to improve the contact between the CNTs and the electrodes.[1]

This compound Surface Treatment

This protocol describes the formation of a this compound SAM on the gold electrodes of the fabricated CNT-FETs.

Materials:

  • This compound (≥95% purity)

  • Anhydrous ethanol

  • Fabricated CNT-FET devices

Protocol:

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Device Immersion: Immerse the CNT-FET devices in the this compound solution.

  • Incubation: Allow the devices to incubate in the solution for 16 hours at room temperature to ensure the formation of a well-ordered SAM.[1]

  • Rinsing: After incubation, remove the devices from the solution and rinse them thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the devices with a gentle stream of nitrogen.

Electrical Characterization

The electrical properties of the CNT-FETs are measured before and after the this compound treatment to quantify the effect of the surface modification.

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Protocol:

  • Initial Characterization: Before the this compound treatment, place the CNT-FET device on the probe station and measure its initial transfer characteristics (Drain Current, Id vs. Gate Voltage, Vg) and output characteristics (Id vs. Drain Voltage, Vd).

  • Post-Treatment Characterization: After the this compound treatment and drying, repeat the electrical measurements under the same conditions.

  • Data Analysis: Extract key transistor parameters such as the threshold voltage (Vth), on/off current ratio, and field-effect mobility for both the untreated and treated devices.

Data Presentation

The following table summarizes the expected qualitative and quantitative changes in the electrical characteristics of a p-type CNT-FET after treatment with this compound. The data is representative and based on the effects observed for similar alkanethiols.[1][2]

ParameterBefore this compound TreatmentAfter this compound TreatmentExpected Change
Threshold Voltage (Vth) Vth,initialVth,finalNegative Shift
On-Current (Ion) Ion,initialIon,finalDecrease
Off-Current (Ioff) Ioff,initialIoff,finalMinimal Change
On/Off Ratio (Ion/Ioff)initial(Ion/Ioff)finalDecrease
Transconductance (gm) gm,initialgm,finalDecrease

Visualizations

Experimental Workflow

experimental_workflow cluster_fabrication CNT-FET Fabrication cluster_characterization1 Initial Characterization cluster_treatment This compound Treatment cluster_characterization2 Final Characterization fab1 Substrate Cleaning fab2 CNT Deposition fab1->fab2 fab3 Photolithography fab2->fab3 fab4 Metal Deposition fab3->fab4 fab5 Lift-off fab4->fab5 char1 Measure I-V Characteristics fab5->char1 treat1 Prepare 1mM Solution char1->treat1 treat2 Immerse Device (16h) treat1->treat2 treat3 Rinse & Dry treat2->treat3 char2 Measure I-V Characteristics treat3->char2

Caption: Experimental workflow for CNT-FET fabrication, this compound treatment, and characterization.

Tuning Mechanism

Caption: Mechanism of CNT-FET tuning via this compound self-assembled monolayer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Hexanethiol SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of Self-Assembled Monolayers (SAMs) using 1-hexanethiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Incomplete or No Monolayer Formation

Possible Cause Troubleshooting Step
Contaminated Substrate Organic residues or particulates on the gold surface can inhibit thiol binding. Ensure a thorough cleaning procedure is followed. A common method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol.[1] Handle substrates only with clean tweezers.[2]
Inactive Thiol The thiol group of this compound can oxidize, forming disulfides which do not readily bind to the gold substrate. Use fresh this compound from a reputable supplier and consider using solvents that have been degassed to minimize dissolved oxygen.
Impure Solvent Water or other impurities in the solvent can interfere with the self-assembly process.[3] Use high-purity, anhydrous ethanol for the thiol solution.[1][4]

Issue 2: Disordered or Poorly Packed Monolayer

Possible Cause Troubleshooting Step
Suboptimal Incubation Time While the initial adsorption of this compound is rapid, achieving a well-ordered, crystalline-like monolayer requires sufficient time for molecular rearrangement.[4] Typical incubation times range from 12 to 24 hours.[1][3][5] Consider performing a time-course experiment to determine the optimal duration for your specific conditions.
Incorrect Thiol Concentration The concentration of the this compound solution influences the packing density of the SAM. A standard and widely used concentration is 1 mM in ethanol.[1][3][4][5] While this is a good starting point, concentration can be varied (e.g., 0.1 mM to 10 mM) to optimize for specific applications.[3]
Presence of Impurities Even trace amounts of contaminants in the this compound solution can be incorporated into the monolayer, creating defects and disrupting the overall order.[3][4] Ensure the purity of the this compound used.
Temperature Fluctuations Inconsistent temperatures during the self-assembly process can disrupt the ordering of the monolayer.[3] It is recommended to perform the incubation in a temperature-controlled environment.[3]
Environmental Contaminants Airborne contaminants, such as siloxanes from silicone-based products (e.g., PDMS), can readily adsorb onto the gold surface and interfere with SAM formation.[4] It is advisable to work in a clean environment and avoid areas where such materials are used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for SAM formation on a gold substrate?

A1: A 1 mM solution of this compound in absolute ethanol is the most commonly recommended starting concentration for forming a well-ordered SAM on a gold surface.[1][4][5]

Q2: What is the typical immersion time for creating a high-quality this compound SAM?

A2: For a 1 mM solution, a typical immersion time of 12 to 24 hours at room temperature is recommended to allow for the formation of a well-ordered and densely packed monolayer.[1][3][5] While initial monolayer formation is rapid, longer incubation times facilitate the organization of the alkyl chains.[4]

Q3: What solvent should I use to prepare the this compound solution?

A3: High-purity, absolute ethanol is the most common and recommended solvent for preparing this compound solutions for SAM formation.[1][4]

Q4: How critical is the purity of this compound and the solvent?

A4: The purity of both the this compound and the solvent is critical for forming a high-quality, well-ordered SAM.[4] Impurities can co-adsorb on the substrate surface, leading to defects in the monolayer.[3][4]

Q5: How should I clean my gold substrates before SAM formation?

A5: A widely accepted and effective method for cleaning gold substrates is immersion in a freshly prepared piranha solution (typically a 3:1 ratio of concentrated sulfuric acid to 30% hydrogen peroxide) for 10-15 minutes.[1] Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. Following the piranha treatment, the substrates should be thoroughly rinsed with deionized water and then ethanol, and finally dried under a stream of dry nitrogen.[1]

Q6: How can I characterize the quality of my this compound SAM?

A6: Several surface-sensitive techniques can be used to characterize the quality of the SAM, including:

  • Contact Angle Goniometry: Measures the water contact angle to assess the hydrophobicity and order of the monolayer. A high water contact angle (around 105-110°) is indicative of a well-packed, hydrophobic SAM.[1]

  • Ellipsometry: Measures the thickness of the monolayer, which for a well-packed this compound SAM is expected to be around 7-8 Å.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur bound to the gold.

  • Scanning Tunneling Microscopy (STM): Provides atomic or molecular resolution images of the SAM, allowing for direct visualization of the packing and order.[1]

Experimental Protocols

Protocol 1: Standard this compound SAM Formation on Gold

  • Substrate Preparation:

    • Immerse the gold-coated substrate in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes in a fume hood.

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Self-Assembly:

    • Immediately immerse the cleaned, dry gold substrate into the this compound solution in a sealed container to prevent solvent evaporation and contamination.[1]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[1]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.[1]

    • Dry the SAM-coated substrate under a stream of dry nitrogen gas.[1]

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Piranha_Cleaning Piranha Cleaning (H₂SO₄:H₂O₂) DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Ethanol_Rinse Ethanol Rinse DI_Rinse->Ethanol_Rinse Nitrogen_Dry Nitrogen Drying Ethanol_Rinse->Nitrogen_Dry Immersion Substrate Immersion (18-24 hours) Nitrogen_Dry->Immersion Thiol_Solution Prepare 1 mM This compound in Ethanol Final_Rinse Ethanol Rinse Immersion->Final_Rinse Final_Dry Nitrogen Drying Final_Rinse->Final_Dry Characterization Characterization Final_Dry->Characterization

Caption: Experimental workflow for this compound SAM formation.

Troubleshooting_Logic Start Problem with SAM Formation Incomplete_Layer Incomplete or No Layer? Start->Incomplete_Layer Disordered_Layer Disordered/Poorly Packed Layer? Incomplete_Layer->Disordered_Layer No Contaminated_Substrate Check Substrate Cleaning Protocol Incomplete_Layer->Contaminated_Substrate Yes Check_Time Optimize Incubation Time (12-24h) Disordered_Layer->Check_Time Yes Inactive_Thiol Verify Thiol Quality (Freshness) Contaminated_Substrate->Inactive_Thiol Impure_Solvent Use High-Purity Anhydrous Solvent Inactive_Thiol->Impure_Solvent Solution High-Quality SAM Impure_Solvent->Solution Check_Conc Verify Thiol Concentration (1 mM) Check_Time->Check_Conc Check_Purity Ensure Thiol Purity Check_Conc->Check_Purity Check_Temp Maintain Constant Temperature Check_Purity->Check_Temp Check_Temp->Solution

Caption: Troubleshooting logic for common SAM formation issues.

References

Troubleshooting defects in 1-Hexanethiol self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexanethiol self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of this compound SAMs.

Issue 1: Incomplete or Inconsistent Monolayer Formation

  • Question: My this compound SAM shows poor surface coverage or high variability across the substrate. What are the likely causes and solutions?

  • Answer: Incomplete or inconsistent monolayer formation is a frequent issue stemming from several factors. The primary culprits are often related to substrate cleanliness, thiol solution quality, and the self-assembly conditions.

    • Substrate Contamination: The gold substrate must be impeccably clean. Organic residues, dust, or other contaminants will physically block the thiol molecules from reaching the gold surface, leading to pinholes and areas of no coverage.[1] A thorough cleaning procedure is critical.

    • Thiol Solution Degradation: this compound can oxidize to form disulfides, which have a lower affinity for the gold surface and can disrupt the formation of a well-ordered monolayer.[2] Using a fresh, high-purity this compound solution is essential.

    • Solvent Impurities: The presence of water or other impurities in the solvent (typically ethanol) can interfere with the self-assembly process.[1] Always use anhydrous, high-purity solvents.

    • Insufficient Incubation Time: While the initial adsorption of thiols is rapid, the formation of a well-ordered, densely packed monolayer is a slower process that can take several hours.[3][4] Increasing the incubation time can often improve monolayer quality.

Issue 2: Poor Monolayer Ordering and High Defect Density

  • Question: My SAM appears disordered, with numerous defects such as domain boundaries and pinholes. How can I improve the structural quality?

  • Answer: A high defect density can compromise the performance of the SAM. Several experimental parameters can be optimized to enhance monolayer ordering.

    • Sub-optimal Temperature: The temperature during SAM formation influences the mobility of the thiol molecules on the surface. Higher temperatures can sometimes facilitate the annealing of defects and lead to larger, more ordered domains.[5] However, excessively high temperatures can lead to desorption.[6] The optimal temperature should be determined empirically.

    • Inappropriate Solvent: The choice of solvent affects the solubility of the thiol and its interaction with the substrate, influencing the final structure of the SAM. While ethanol is common, other solvents like hexane have been shown to produce highly impermeable monolayers.[7]

    • Incorrect Thiol Concentration: The concentration of the this compound solution can impact the rate of formation and the final packing density. A typical concentration is 1 mM, but optimization may be necessary.[4][8]

Issue 3: Inaccurate or Inconsistent Characterization Results

  • Question: I am getting inconsistent results from my characterization techniques (e.g., contact angle, ellipsometry). What could be the problem?

  • Answer: Inconsistent characterization results often point to either a non-uniform SAM or issues with the measurement technique itself.

    • Non-uniform Monolayer: If the SAM itself is not uniform, characterization results will vary depending on the area of the sample being measured. Ensure all the parameters for SAM formation are well-controlled to achieve a homogenous surface.

    • Instrumental Artifacts: Improper calibration or operation of characterization instruments can introduce errors. For example, in Atomic Force Microscopy (AFM), a dull or contaminated tip can lead to image artifacts.[9] In ellipsometry, an incorrect model of the substrate can lead to inaccurate thickness measurements.[10]

    • Environmental Factors: For techniques like contact angle measurements, environmental factors such as humidity and temperature can affect the results. It is important to perform measurements in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a high-quality this compound SAM?

A1: A well-formed this compound SAM on a smooth gold surface should be hydrophobic, exhibiting a static water contact angle of approximately 105-112 degrees. A significantly lower contact angle may indicate an incomplete or disordered monolayer.

Q2: How can I confirm the thickness of my this compound SAM?

A2: Ellipsometry is a common technique used to measure the thickness of SAMs. For a fully formed, upright this compound monolayer, the expected thickness is around 0.9 to 1.1 nm.

Q3: What are the common types of defects observed in this compound SAMs?

A3: Common defects include pinholes (vacancies in the monolayer), domain boundaries (interfaces between ordered regions with different orientations), and conformational disorder (gauche defects in the alkyl chains).[11] These can be visualized using techniques like Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM).

Q4: How does the choice of solvent affect the quality of the SAM?

A4: The solvent plays a crucial role in the SAM formation process. It affects the solubility of the thiol, the interactions between the thiol and the substrate, and the packing of the molecules. Polar solvents like ethanol are widely used and generally produce well-ordered SAMs.[4] Non-polar solvents like hexane can sometimes lead to faster formation but may result in less organized layers.[7]

Q5: What is the effect of temperature on the stability of this compound SAMs?

A5: this compound SAMs are generally stable at room temperature. As the temperature increases, the molecules gain mobility, which can lead to the annealing of defects.[5] However, at higher temperatures (typically above 77°C or 350 K), desorption of the thiol molecules can occur, leading to the degradation of the monolayer.[6]

Data Presentation

Table 1: Influence of Experimental Parameters on this compound SAM Properties

ParameterVariationEffect on SAM QualityTypical Values/Conditions
Substrate Cleanliness Contaminated vs. CleanContaminants lead to pinholes and incomplete coverage.[1]Piranha solution or plasma cleaning followed by solvent rinsing.[8]
Thiol Concentration Low vs. HighAffects formation rate and packing density.[4]1 mM in ethanol is a common starting point.[8]
Solvent Polar vs. Non-polarInfluences molecular packing and ordering.[7]Ethanol (polar) is widely used for well-ordered SAMs.[4]
Incubation Time Short vs. LongLonger times generally lead to better ordering and fewer defects.[3]18-24 hours is a typical duration.[3]
Temperature Low vs. HighAffects molecular mobility and defect annealing.[5]Room temperature is standard; elevated temperatures may improve order but risk desorption.[6]

Table 2: Expected Characterization Data for High-Quality this compound SAMs

Characterization TechniqueParameter MeasuredExpected Value
Contact Angle Goniometry Static Water Contact Angle105° - 112°
Ellipsometry Thickness0.9 - 1.1 nm
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eV (thiolate)
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 0.5 nm on ultra-flat gold

Experimental Protocols

Protocol 1: Gold Substrate Preparation

  • Initial Cleaning: Immerse the gold-coated substrate in a beaker containing absolute ethanol. Place the beaker in an ultrasonic bath for 10-15 minutes to remove gross contaminants.

  • Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):

    • Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).

    • Immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Carefully remove the substrate using Teflon tweezers and rinse it thoroughly with copious amounts of deionized water.

  • Final Rinsing and Drying:

    • Rinse the substrate with absolute ethanol to remove any remaining water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[8]

Protocol 2: this compound SAM Formation

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the glassware is scrupulously clean.

  • Immersion: Place the freshly cleaned gold substrate in a glass container and add the this compound solution, ensuring the entire gold surface is submerged.

  • Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature.[3]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation and contamination.

Protocol 3: Characterization by Contact Angle Goniometry

  • Instrument Setup: Place the SAM-coated substrate on the sample stage of the contact angle goniometer. Ensure the surface is level.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the SAM surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to analyze the droplet shape and calculate the static contact angle. It is recommended to measure the angle on both sides of the droplet and average the values.

  • Multiple Measurements: Repeat the measurement at several different locations on the substrate to assess the uniformity of the SAM.

Protocol 4: Characterization by Ellipsometry

  • Bare Substrate Measurement: Before SAM formation, measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate. This is crucial for building an accurate optical model.[10]

  • SAM-Coated Substrate Measurement: After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate at the same angle of incidence.

  • Modeling and Data Analysis:

    • Use the ellipsometry software to build a model consisting of the substrate (e.g., silicon), the gold layer, and a new layer representing the this compound SAM.

    • Input the known optical constants for the substrate and gold.

    • Model the SAM layer using a Cauchy model with an assumed refractive index (typically around 1.45-1.50 for alkanethiols).[10]

    • Fit the experimental data to the model to determine the thickness of the SAM layer.

Protocol 5: Characterization by Atomic Force Microscopy (AFM)

  • Tip Selection: Choose a sharp AFM tip suitable for high-resolution imaging (e.g., a silicon nitride tip with a nominal radius of < 10 nm).

  • Instrument Setup: Mount the SAM-coated substrate on the AFM stage. Install the cantilever and align the laser onto the photodiode.

  • Imaging Mode: For imaging defects and surface morphology, tapping mode (AC mode) is generally preferred as it minimizes lateral forces and potential damage to the soft monolayer.

  • Scan Parameters:

    • Start with a larger scan size (e.g., 1x1 µm²) to get an overview of the surface.

    • Optimize the scan rate, setpoint, and feedback gains to obtain a clear and stable image.

    • Zoom in on areas of interest to visualize fine details such as domain boundaries or pinholes.[12]

  • Image Analysis: Use the AFM software to analyze the images, including measuring the depth of pinholes and the roughness of the surface.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Initial Solvent Clean piranha Piranha Etch (Caution!) sub_clean->piranha Ultrasonication rinse_dry Rinse & Dry piranha->rinse_dry DI Water & Ethanol sol_prep Prepare 1mM this compound in Ethanol rinse_dry->sol_prep Immediate Use immersion Immerse Substrate (18-24h) sol_prep->immersion sam_rinse_dry Rinse & Dry immersion->sam_rinse_dry contact_angle Contact Angle Goniometry sam_rinse_dry->contact_angle ellipsometry Ellipsometry sam_rinse_dry->ellipsometry afm Atomic Force Microscopy sam_rinse_dry->afm

Caption: Experimental workflow for this compound SAM formation and characterization.

Troubleshooting_Logic cluster_formation Formation Issues cluster_quality Quality Issues cluster_char Characterization Issues start Problem with SAM incomplete_coverage Incomplete Coverage? start->incomplete_coverage high_defects High Defect Density? start->high_defects inconsistent_results Inconsistent Results? start->inconsistent_results check_substrate Verify Substrate Cleanliness incomplete_coverage->check_substrate check_thiol Check Thiol Solution Quality incomplete_coverage->check_thiol check_time Increase Incubation Time incomplete_coverage->check_time optimize_temp Optimize Temperature high_defects->optimize_temp optimize_solvent Evaluate Solvent Choice high_defects->optimize_solvent optimize_conc Adjust Thiol Concentration high_defects->optimize_conc check_uniformity Assess SAM Uniformity inconsistent_results->check_uniformity calibrate_instrument Calibrate Instruments inconsistent_results->calibrate_instrument control_env Control Measurement Environment inconsistent_results->control_env

Caption: Troubleshooting logic for common defects in this compound SAMs.

References

Technical Support Center: 1-Hexanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexanethiol self-assembled monolayers (SAMs). The quality of a this compound SAM is critically dependent on the purity of the solvent used during its formation. This guide will address common issues related to solvent purity and provide detailed experimental protocols to achieve high-quality, reproducible SAMs.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during the formation of this compound SAMs, with a particular focus on issues arising from solvent contamination.

Issue 1: Incomplete or Patchy Monolayer Formation

  • Symptoms:

    • Low water contact angle with high variability across the surface.

    • Inconsistent ellipsometric thickness measurements.

    • Visible defects or haze on the gold substrate.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Impure Solvent The solvent used for SAM formation may contain water or other organic impurities that interfere with the self-assembly process. Use only high-purity, anhydrous (200 proof) ethanol.[1] It is recommended to use a freshly opened bottle of solvent or solvent from a system designed to maintain anhydrous conditions. Even trace amounts of water can be detrimental.
Contaminated Substrate Organic residues, dust, or other contaminants on the gold surface can prevent thiol adsorption. Implement a rigorous substrate cleaning protocol, such as a piranha solution wash (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and high-purity ethanol. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Inactive Thiol The this compound may have oxidized to form disulfides, which do not readily bind to the gold surface. Use fresh, high-purity this compound from a reputable supplier. If oxidation is suspected, consider purifying the thiol before use.

Issue 2: Disordered or Poorly Packed Monolayer

  • Symptoms:

    • Water contact angle is lower than the expected value for a well-ordered monolayer (typically >100° for short-chain alkanethiols).[2]

    • Ellipsometric thickness is less than the theoretical length of the this compound molecule.

    • Broad or poorly resolved peaks in characterization techniques like X-ray Photoelectron Spectroscopy (XPS).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Solvent Grade Using a lower grade of ethanol (e.g., technical grade) can introduce a variety of organic impurities that co-adsorb on the gold surface, disrupting the packing of the this compound molecules.[3] Always use ACS grade or higher purity ethanol.[4][5]
Presence of Water in Solvent Water in the ethanol can lead to the formation of a less ordered SAM. While some studies on specific thiols have shown that a small, controlled amount of water can sometimes improve ordering, for simple alkanethiols like this compound, anhydrous conditions are generally preferred.[6]
Inadequate Incubation Time While the initial adsorption of thiols is rapid, the self-organization into a well-ordered monolayer is a slower process. Ensure an incubation time of at least 12-24 hours to allow for optimal packing.
Incorrect Thiol Concentration A standard concentration for SAM formation is 1 mM. Deviating significantly from this concentration can affect the final packing density.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and purity for this compound SAM formation?

A1: The most commonly used and recommended solvent for this compound SAM formation on gold is high-purity, anhydrous ethanol (200 proof, absolute ethanol).[1] The purity should be ACS grade or better, which typically implies a minimum purity of 95% and low levels of water and other organic impurities.[7][4][5] For highly sensitive applications, using ethanol purified to remove even trace surface-active contaminants is advisable.[3]

Q2: How does water as an impurity in the solvent affect the quality of the this compound SAM?

A2: Water can interfere with the self-assembly process, leading to a more disordered and less densely packed monolayer.[8] This results in a lower water contact angle and a reduced barrier to ion penetration in electrochemical measurements. While the effect of water has been studied for various thiols, for achieving a hydrophobic and well-ordered this compound SAM, minimizing water content in the ethanol is crucial.

Q3: What are other common organic impurities in ethanol and how do they impact SAM formation?

A3: Common organic impurities in ethanol can include acetaldehyde, methanol, acetal, and benzene, among others, depending on the manufacturing and distillation process.[9][10] These impurities can compete with this compound for adsorption sites on the gold surface, leading to defects and a disordered monolayer.

Q4: Can I use a different solvent instead of ethanol?

A4: While ethanol is the most common solvent, other solvents like n-hexane have been used. However, the choice of solvent can significantly impact the quality and ordering of the SAM.[7] For instance, substitution in ethanol can lead to a more disordered dithiol SAM compared to n-hexane.[7] It is generally recommended to start with high-purity ethanol for this compound SAMs unless a specific application requires a different solvent.

Q5: How can I ensure my solvent remains pure during the experiment?

A5: To maintain solvent purity, it is best to use a freshly opened bottle of high-purity, anhydrous ethanol for each experiment. If a larger bottle is used, it should be sealed tightly with a cap and parafilm to minimize the absorption of atmospheric water.[1] Handling the solvent in a clean and dry environment, such as a glove box or under an inert atmosphere, is also recommended for sensitive experiments.

Quantitative Data Summary

Solvent PurityExpected Water ContentOther Organic ImpuritiesExpected Water Contact AngleExpected SAM Quality
Technical Grade Ethanol High (>5%)HighHighly Variable, < 90°Poor, disordered, patchy
ACS Grade Ethanol Low (<0.5%)Low~100-105°Good, generally well-ordered
Anhydrous Ethanol (200 Proof) Very Low (<0.1%)Very Low>105°Excellent, well-ordered, densely packed
Ethanol with known water contamination (e.g., 5% v/v) 5%LowSignificantly < 100°Poor, disordered

Detailed Experimental Protocol

This protocol outlines the methodology for forming a high-quality this compound SAM on a gold substrate with a strong emphasis on maintaining solvent purity.

1. Materials and Reagents:

  • Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

  • This compound (≥98% purity)

  • Anhydrous Ethanol (200 proof, ACS grade or higher)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry Nitrogen Gas

2. Substrate Preparation (in a fume hood):

  • Prepare a piranha solution by carefully and slowly adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄ in a clean glass container. Extreme caution is required as piranha solution is highly corrosive and reacts violently with organic materials.

  • Immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Carefully remove the substrate using clean, non-reactive tweezers and rinse it thoroughly with copious amounts of DI water.

  • Rinse the substrate with anhydrous ethanol to displace the water.

  • Dry the substrate under a gentle stream of dry nitrogen gas.

3. Thiol Solution Preparation:

  • In a clean, dry glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, add the appropriate volume of this compound to 10 mL of anhydrous ethanol.

  • It is recommended to prepare the solution fresh for each experiment.

4. Self-Assembly Process:

  • Immediately after drying, immerse the clean gold substrate into the 1 mM this compound solution.

  • Seal the container to prevent solvent evaporation and contamination from the atmosphere. For best results, the self-assembly should be carried out in an inert atmosphere (e.g., in a nitrogen-filled glove box).

  • Allow the self-assembly to proceed for 18-24 hours at room temperature.

5. Rinsing and Drying:

  • After the incubation period, remove the substrate from the thiol solution.

  • Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.

  • Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.

6. Characterization:

  • The quality of the this compound SAM can be assessed using various surface-sensitive techniques:

    • Contact Angle Goniometry: A high water contact angle (typically >105°) indicates a well-ordered, hydrophobic monolayer.

    • Ellipsometry: This technique can be used to measure the thickness of the SAM, which should be consistent with the length of the this compound molecule.[11][12]

    • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface and the binding of the thiol to the gold.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization Substrate_Cleaning Substrate Cleaning (Piranha etch) Immersion Immersion in Thiol Solution (18-24h) Substrate_Cleaning->Immersion Thiol_Solution_Prep Thiol Solution Prep (1mM in Anhydrous EtOH) Thiol_Solution_Prep->Immersion Rinsing Rinsing (Anhydrous EtOH) Immersion->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Characterization (Contact Angle, Ellipsometry) Drying->Characterization

Caption: Experimental workflow for the formation of a this compound SAM.

logical_relationship cluster_impurities Impurity Level cluster_quality Resulting Quality Solvent_Purity Solvent Purity High_Impurity High Solvent_Purity->High_Impurity Low Low_Impurity Low Solvent_Purity->Low_Impurity High SAM_Quality This compound SAM Quality Poor_Quality Poor / Disordered High_Impurity->Poor_Quality High_Quality High / Well-ordered Low_Impurity->High_Quality Poor_Quality->SAM_Quality High_Quality->SAM_Quality

Caption: Relationship between solvent purity and SAM quality.

References

Technical Support Center: Synthesis of 1-Hexanethiol Capped Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of gold nanoparticles (AuNPs) with size control using 1-Hexanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound to control the size of gold nanoparticles?

A1: The size control of gold nanoparticles during synthesis with this compound is primarily based on the Brust-Schiffrin method.[1][2] In this two-phase synthesis, a gold salt (typically HAuCl₄) is transferred from an aqueous phase to an organic solvent (like toluene) using a phase transfer catalyst (e.g., tetraoctylammonium bromide - TOAB). This compound, an alkanethiol, is then introduced in the organic phase. The thiol group (-SH) has a strong affinity for gold and acts as a capping agent. The ratio of this compound to the gold precursor is a critical parameter.[2] A higher concentration of this compound leads to the formation of smaller nanoparticles. This is because the thiol molecules passivate the surface of the growing nanoparticles, preventing further growth and aggregation.[2][3] The rapid capping of the nanoparticle surface at higher thiol concentrations limits their final size.

Q2: How does the rate of reducing agent addition affect the final nanoparticle size and distribution?

A2: The rate of addition of the reducing agent, such as sodium borohydride (NaBH₄), significantly influences the nucleation and growth kinetics of the gold nanoparticles. A rapid addition of the reducing agent leads to a burst of nucleation, creating a large number of small nanoparticle seeds simultaneously. This generally results in smaller and more monodisperse (uniformly sized) nanoparticles. Conversely, a slow addition of the reducing agent can lead to fewer nucleation events and more pronounced growth of existing nuclei, which may result in larger and more polydisperse (non-uniformly sized) nanoparticles.[2]

Q3: Can I use a different alkanethiol instead of this compound? How will it affect the results?

A3: Yes, other alkanethiols can be used, and the chain length of the alkanethiol can influence the final nanoparticle size and stability. Generally, longer-chain alkanethiols can lead to smaller and more stable nanoparticles due to more effective surface passivation and stronger van der Waals interactions between the alkyl chains.[4][5] However, there might not be a strong correlation between the concentration of longer-chain alkanethiols and the particle size.[6] The bulkiness of the ligand can also play a role, with bulkier ligands resulting in smaller nanoparticles.[7]

Q4: What are the expected optical properties of the synthesized this compound capped gold nanoparticles?

A4: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in their UV-Vis absorption spectrum. For spherical gold nanoparticles in the 2-10 nm range, this peak is typically observed around 520 nm.[2] The exact position and shape of the SPR peak are sensitive to the nanoparticle size, shape, and the surrounding dielectric medium. For smaller nanoparticles (e.g., < 2 nm), the SPR peak may be less pronounced or even absent. As the particle size increases, the SPR peak may shift to longer wavelengths (a redshift).

Troubleshooting Guide

Issue 1: The final solution is not a deep red/burgundy color; it is blue or black, or a black precipitate has formed.

  • Possible Cause A: Nanoparticle Aggregation. A blue or black appearance, often accompanied by precipitation, is a strong indicator of nanoparticle aggregation. This can be caused by an insufficient amount of this compound to stabilize the nanoparticles, leading to their irreversible clustering.

  • Troubleshooting Steps:

    • Verify Thiol-to-Gold Ratio: Ensure that the molar ratio of this compound to the gold precursor is appropriate for the desired size. Increase the amount of this compound in subsequent experiments to enhance stabilization.

    • Check Reagent Quality: Ensure that the this compound is not oxidized (it should be a clear liquid). Old or improperly stored thiols can be less effective.

    • Stirring: Maintain vigorous and constant stirring throughout the reaction, especially during the addition of the reducing agent, to ensure rapid and uniform mixing.[8]

Issue 2: The synthesized gold nanoparticles are much larger than expected based on the this compound to gold ratio.

  • Possible Cause A: Slow Reduction Rate. If the reducing agent is added too slowly, it can favor the growth of existing nanoparticles over the formation of new nuclei, leading to larger particle sizes.

  • Troubleshooting Steps:

    • Rapid Reductant Addition: Add the sodium borohydride solution quickly and in one portion while ensuring vigorous stirring.

  • Possible Cause B: Insufficient Thiol Passivation. If the this compound concentration is too low, it may not be sufficient to cap the growing nanoparticles effectively, allowing them to continue to grow.

  • Troubleshooting Steps:

    • Increase Thiol Concentration: Systematically increase the molar ratio of this compound to the gold precursor in your next synthesis.

Issue 3: The size distribution of the nanoparticles is very broad (polydisperse).

  • Possible Cause A: Inefficient Mixing. Non-uniform mixing during the reduction step can lead to localized differences in reagent concentrations, resulting in nanoparticles of various sizes.

  • Troubleshooting Steps:

    • Optimize Stirring: Use a high stirring speed to create a vortex in the organic phase before and during the addition of the reducing agent.

  • Possible Cause B: Temperature Fluctuations. Inconsistent reaction temperature can affect the rates of nucleation and growth, contributing to a broader size distribution.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Perform the synthesis in a temperature-controlled water bath to ensure a stable reaction temperature.

Issue 4: The final purified nanoparticles are difficult to redisperse in organic solvents.

  • Possible Cause A: Incomplete Ligand Exchange or Surface Coverage. If the this compound capping layer is not dense or uniform, the nanoparticles may not be sufficiently hydrophobic to disperse well in nonpolar organic solvents.

  • Possible Cause B: Residual Impurities. The presence of residual phase transfer catalyst (TOAB) or other salts can interfere with the nanoparticle's surface chemistry and dispersibility.

  • Troubleshooting Steps:

    • Thorough Washing: After synthesis, wash the nanoparticles multiple times with a solvent in which the nanoparticles are insoluble but the impurities are soluble (e.g., ethanol or methanol) to remove excess reagents and byproducts.

    • Purification: For removal of TOAB, repeated precipitation and redispersion is effective. In some cases, extraction with acetonitrile can be used to remove TOAB while the nanoparticles remain in a hexane phase.[8]

Data Presentation

Table 1: Effect of Gold (Au) to this compound (HT) Molar Ratio on Nanoparticle Size

Au:HT Molar RatioAverage Nanoparticle Diameter (nm)Observations
1:1~ 4 - 6 nmLarger particles, potential for some polydispersity.
1:3~ 2 - 4 nmSmaller, more monodisperse particles.[9]
1:5~ 1.5 - 3 nmVery small nanoparticles, solution may appear lighter in color.[9]
7:1Larger aggregates may formHigh risk of instability and aggregation.[9]

Note: The exact sizes can vary based on other experimental parameters such as temperature, stirring rate, and the specific concentrations of reagents used.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound Capped Gold Nanoparticles (Brust-Schiffrin Method)

Materials:

  • Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)

  • Tetra-n-octylammonium bromide (TOAB)

  • This compound (C₆H₁₃SH)

  • Sodium borohydride (NaBH₄)

  • Toluene (anhydrous)

  • Ethanol (or Methanol for washing)

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM).

  • Phase Transfer of Gold: In a flask, dissolve TOAB in toluene (e.g., 50 mM). Add the aqueous HAuCl₄ solution to the toluene solution. The typical volume ratio is 1:2 (aqueous:organic).

  • Stirring: Stir the biphasic mixture vigorously for 15-20 minutes. The organic phase should turn a deep orange-red as the gold ions are transferred.

  • Addition of this compound: To the organic phase, add the desired amount of this compound. The molar ratio of Au to this compound will determine the final nanoparticle size. Stir for another 10 minutes.

  • Reduction: Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M). Add this reducing agent solution to the organic mixture all at once while stirring vigorously.

  • Reaction: The color of the organic phase should immediately turn from orange-red to a dark brown or deep red, indicating the formation of gold nanoparticles. Continue stirring for at least 3 hours to ensure complete reaction and ligand stabilization.

  • Purification:

    • Separate the organic phase containing the nanoparticles.

    • Evaporate the toluene under reduced pressure.

    • Wash the resulting nanoparticle residue multiple times with ethanol or methanol to remove excess TOAB and unbound thiol. This is typically done by adding the solvent, sonicating briefly to break up aggregates, centrifuging to pellet the nanoparticles, and then decanting the supernatant.

    • Repeat the washing step 2-3 times.

  • Final Product: Dry the purified nanoparticles under vacuum. The final product should be a dark, solid powder that can be readily redispersed in nonpolar organic solvents like toluene or hexane.

Mandatory Visualization

experimental_workflow start Start prep_au Prepare Aqueous HAuCl4 Solution start->prep_au prep_toab Prepare TOAB in Toluene start->prep_toab phase_transfer Phase Transfer of Au(III) (Vigorous Stirring) prep_au->phase_transfer prep_toab->phase_transfer add_thiol Add this compound to Organic Phase phase_transfer->add_thiol reduction Add NaBH4 Solution (Rapid Addition) add_thiol->reduction reaction Stir for 3+ Hours (Nanoparticle Formation) reduction->reaction purification Purification (Evaporation & Washing) reaction->purification end_product Dried, Redispersible AuNPs purification->end_product

Caption: Experimental workflow for the synthesis of this compound capped gold nanoparticles.

troubleshooting_guide issue Unstable/Aggregated AuNPs (Blue/Black Solution) check_ratio Is the Au:Thiol ratio low enough? issue->check_ratio increase_thiol Action: Increase This compound Ratio check_ratio->increase_thiol No check_stirring Is stirring vigorous? check_ratio->check_stirring Yes stable_nps Stable, Dispersed AuNPs increase_thiol->stable_nps increase_stirring Action: Increase Stirring Speed check_stirring->increase_stirring No check_reductant Was reductant added rapidly? check_stirring->check_reductant Yes increase_stirring->stable_nps rapid_addition Action: Ensure Rapid Reductant Addition check_reductant->rapid_addition No check_reductant->stable_nps Yes rapid_addition->stable_nps

Caption: Troubleshooting logic for unstable or aggregated gold nanoparticles.

References

Technical Support Center: Storage and Handling of 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-hexanethiol during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Common Issues

Problem Possible Cause Solution
Change in sample appearance (e.g., increased viscosity, turbidity, or formation of a precipitate). Oxidation of this compound to dihexyl disulfide, which may be less soluble.Confirm the presence of the disulfide using analytical techniques such as GC-MS or ¹H-NMR. If oxidized, consider purification by distillation or chromatography if feasible. For future prevention, strictly adhere to recommended storage conditions.
Noticeable change in odor. While this compound has a strong, unpleasant odor, significant changes could indicate the formation of various oxidation byproducts.This is not a definitive indicator of oxidation. Analytical confirmation is required.
Inconsistent experimental results. The presence of oxidized species can interfere with reactions, leading to lower yields or unexpected side products.Verify the purity of this compound before use. If the purity is compromised, purify the thiol or use a fresh, unopened bottle.
Loss of potency or reactivity. Oxidation reduces the concentration of the active thiol, leading to a decrease in its effectiveness in subsequent reactions.Quantify the thiol content using a standard analytical method. Adjust the stoichiometry of your reaction accordingly or use a fresh sample.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The main cause of degradation is the oxidation of the thiol (-SH) group by atmospheric oxygen. This process, known as autoxidation, leads to the formation of dihexyl disulfide. This reaction can be catalyzed by light, heat, and the presence of metal ions.

Q2: What are the ideal storage conditions to minimize the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1] The container should be tightly sealed. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: How can I tell if my this compound has oxidized?

A3: Visual signs of oxidation can include a change in color from colorless to pale yellow, an increase in viscosity, or the formation of a solid precipitate (dihexyl disulfide). However, these changes can be subtle. The most reliable way to detect oxidation is through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can I still use this compound that has partially oxidized?

A4: This depends on the requirements of your experiment. For applications that are sensitive to impurities, it is crucial to use high-purity this compound. If your sample is only slightly oxidized, you might be able to purify it, for example, by distillation. However, for most applications, it is recommended to use a fresh, unoxidized sample to ensure the reliability and reproducibility of your results.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures accelerate the rate of oxidation. Therefore, storing this compound at elevated temperatures will lead to a faster degradation and a shorter shelf life. For optimal stability, it should be stored in a cool environment.

Q6: Is it necessary to handle this compound in a fume hood?

A6: Yes, due to its strong and unpleasant odor, volatility, and potential toxicity, all handling of this compound should be performed in a well-ventilated fume hood.

Data Presentation

The following table provides representative data on the stability of this compound under various storage conditions. Please note that these are illustrative values, as specific stability data is not widely published. The rate of degradation can be influenced by the purity of the initial material and the specific storage container.

Storage ConditionAtmosphereTemperatureEstimated % Purity after 6 MonthsEstimated % Purity after 12 Months
Amber glass bottle, sealedAir25°C (Room Temp)90-95%80-90%
Amber glass bottle, sealedAir4°C97-99%95-98%
Amber glass bottle, sealed with parafilmNitrogen4°C>99%>99%
Clear glass bottle, sealedAir25°C (Room Temp)<90%<80%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Purity by GC-MS

This method is used to determine the purity of this compound and to quantify the amount of dihexyl disulfide present.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • This compound sample

  • Dihexyl disulfide standard (for identification and quantification)

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector: Scan range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks for this compound and dihexyl disulfide based on their retention times and mass spectra. The molecular ion for this compound is m/z 118.24, and for dihexyl disulfide, it is m/z 234.46.[2][3]

    • Calculate the relative percentage of each component by peak area integration.

Protocol 2: Detection of Dihexyl Disulfide Impurity by ¹H-NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative detection of dihexyl disulfide in a this compound sample.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

  • NMR tubes.

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Add a few drops of the this compound sample to an NMR tube and dilute with the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic triplet of the -SH proton at approximately 1.34 ppm and the quartet of the -CH₂-SH protons at around 2.52 ppm.[4]

    • Dihexyl Disulfide: The presence of the disulfide will be indicated by a downfield shift of the protons adjacent to the sulfur atoms (-CH₂-S-S-). These typically appear as a triplet around 2.67 ppm.

    • By integrating the respective peaks, a semi-quantitative estimation of the impurity can be made.

Visualizations

Oxidation_Pathway Oxidation Pathway of this compound Hexanethiol This compound (R-SH) Radical Thiyl Radical (R-S•) Hexanethiol->Radical + O2, light, heat Oxygen Atmospheric Oxygen (O2) PeroxyRadical Peroxy Radical (R-SOO•) Radical->PeroxyRadical + O2 Disulfide Dihexyl Disulfide (R-S-S-R) Radical->Disulfide + R-S• PeroxyRadical->Radical + R-SH - R-SOOH

Caption: Oxidation pathway of this compound to Dihexyl Disulfide.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage start Suspected Oxidation of this compound visual_inspection Visual Inspection (Color, Viscosity, Precipitate) start->visual_inspection analytical_confirmation Analytical Confirmation (GC-MS or NMR) visual_inspection->analytical_confirmation oxidation_confirmed Oxidation Confirmed? analytical_confirmation->oxidation_confirmed use_as_is Use As-Is (if application allows) oxidation_confirmed->use_as_is Yes purify Purify Sample (e.g., Distillation) oxidation_confirmed->purify Yes discard Discard and Use Fresh Sample oxidation_confirmed->discard Yes no_oxidation No Oxidation Detected Proceed with Experiment oxidation_confirmed->no_oxidation No review_storage Review and Improve Storage Conditions (Inert gas, cool, dark) use_as_is->review_storage purify->review_storage discard->review_storage

Caption: Troubleshooting workflow for suspected this compound oxidation.

References

Technical Support Center: Improving the Stability of 1-Hexanethiol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 1-hexanethiol functionalized nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the success of your experiments.

Troubleshooting Guide: Common Stability Issues

This guide provides solutions to specific problems you may encounter during the synthesis, functionalization, and storage of this compound coated nanoparticles.

Issue 1: Nanoparticle Aggregation Immediately After Synthesis or Functionalization

  • Question: My nanoparticles are aggregating and precipitating out of solution right after I add the this compound. What's going wrong?

  • Answer: Immediate aggregation is often a sign of incomplete surface coverage or charge destabilization. Here are the primary causes and solutions:

    • Insufficient Ligand Concentration: There may not be enough this compound to fully coat the nanoparticle surface. A titration to find the optimal concentration for monolayer coverage is recommended.[1] Too low a concentration provides incomplete surface coverage, while too high a concentration can cause multilayer formation and aggregation.[1]

    • Rapid Ligand Addition: Adding the thiol too quickly can lead to localized high concentrations, causing uncontrolled particle fusion. The recommended solution is a slow, dropwise addition of a dilute this compound solution to a vigorously stirring nanoparticle suspension.[1]

    • Solvent Incompatibility: The choice of solvent is crucial for both the nanoparticles and the ligand.[2] this compound is hydrophobic, so if your nanoparticles are in an aqueous solution, a phase transfer or a two-step ligand exchange method might be necessary to prevent aggregation.[3]

    • Incorrect pH: The pH of the solution can affect the surface charge of the nanoparticles and the thiol ligand.[4][5] For gold nanoparticles, maintaining a pH far from the isoelectric point maximizes surface charge and electrostatic repulsion.[1] For instance, glutathione-capped gold nanoparticles are electrostatically stabilized and dispersed at a pH above 6.[6]

Issue 2: Aggregation in Biological Media or High Salt Buffers

  • Question: My this compound functionalized nanoparticles are stable in water but aggregate as soon as I introduce them to my experimental buffer (e.g., PBS). How can I prevent this?

  • Answer: This is a common problem caused by the shielding of surface charges by ions in the buffer, which reduces electrostatic repulsion.

    • Solution 1: Co-functionalization with PEG-thiol: Introducing a polyethylene glycol (PEG)-thiol ligand alongside the this compound can provide steric hindrance.[7][8] This creates a protective layer that physically prevents nanoparticles from getting close enough to aggregate, even in high salt concentrations.[7][9] PEGylated nanoparticles have demonstrated excellent long-term stability in biological media.[7][10]

    • Solution 2: Optimize Ligand Density: A dense, well-ordered monolayer of this compound can provide better protection. The packing density of ligands can influence the stability of nanoparticles at elevated temperatures.[11][12]

Issue 3: Long-Term Storage Instability

  • Question: My nanoparticles look fine initially, but after a few days or weeks in storage, I observe aggregation and precipitation. How can I improve their shelf-life?

  • Answer: Long-term instability can be due to slow degradation processes or gradual aggregation.

    • Oxidation: The thiol ligands can slowly oxidize over time, which can lead to their desorption from the nanoparticle surface. Storing the nanoparticles under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation.

    • Temperature Effects: Elevated temperatures can increase the rate of ligand desorption and particle aggregation.[13] It is generally recommended to store nanoparticles at low temperatures (e.g., 4°C), but freezing should be avoided as ice crystal formation can force particles together.

    • Light Exposure: Some nanoparticle-ligand systems can be sensitive to light. Storing samples in the dark can help to prolong their stability.

    • Solvent Evaporation: Over time, solvent can evaporate, leading to an increase in nanoparticle concentration and a higher likelihood of aggregation. Ensure that storage vials are well-sealed.

Frequently Asked Questions (FAQs)

  • Q1: How can I visually detect nanoparticle aggregation?

    • A1: For plasmonic nanoparticles like gold, aggregation is often indicated by a distinct color change, for example, from red to blue or purple.[1] An increase in the turbidity or cloudiness of the suspension is another sign.[1] Ultimately, the formation of visible clumps or sediment is a clear indicator of significant aggregation.[1] UV-Visible spectroscopy can also be used, where a red-shift or broadening of the surface plasmon resonance peak suggests aggregation.[1]

  • Q2: What is the ideal solvent for storing this compound functionalized nanoparticles?

    • A2: The ideal solvent depends on the nanoparticle core and the overall surface chemistry. Since this compound is hydrophobic, non-polar organic solvents like toluene or chloroform are often suitable for nanoparticles fully capped with this ligand.[14] The choice of solvent can significantly impact the stability and properties of the nanoparticles.[2]

  • Q3: Can I sonicate my nanoparticle suspension to reverse aggregation?

    • A3: Sonication can be used to break up soft agglomerates and create a uniform dispersion before or during the initial stages of functionalization.[1] However, it is generally not a solution for irreversible aggregation where strong bonds have formed between particles. Excessive sonication can sometimes even induce aggregation.[1]

  • Q4: How does the length of the alkyl chain of the thiol affect stability?

    • A4: Generally, longer alkyl chains can lead to increased stability due to stronger van der Waals interactions between the ligands on the nanoparticle surface. This creates a more densely packed and robust protective layer. An increase in the alkanethiol chain length leads to a gain in stabilization energy.[14]

Data Summary Tables

Table 1: Factors Influencing Nanoparticle Stability

ParameterEffect on StabilityRecommended Action
Ligand Concentration Insufficient coverage leads to aggregation; excess can cause multilayering.Perform a titration to determine the optimal concentration for a stable monolayer.[1]
pH Affects surface charge and electrostatic repulsion.Maintain pH far from the isoelectric point of the nanoparticles.[1]
Ionic Strength High salt concentrations screen surface charge, leading to aggregation.Use co-stabilizers like PEG-thiol for steric hindrance in high-salt buffers.[7][9]
Solvent Polarity and compatibility with the ligand are crucial.Choose a solvent that is compatible with both the nanoparticle core and the hydrophobic thiol.
Temperature Higher temperatures can increase ligand desorption and aggregation rates.[13]Store nanoparticles at low temperatures (e.g., 4°C) but avoid freezing.

Table 2: Characterization Techniques for Stability Assessment

TechniqueInformation ProvidedIndication of Instability
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR) peak for plasmonic nanoparticles.Red-shift or broadening of the SPR peak.[1]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution.Increase in average particle size and polydispersity index (PDI).
Zeta Potential Surface charge of the nanoparticles.A value close to zero suggests low electrostatic repulsion and high aggregation propensity.
Transmission Electron Microscopy (TEM) Particle size, morphology, and state of aggregation.Direct visualization of aggregated clusters.[15]

Experimental Protocols

Protocol 1: Two-Step Ligand Exchange for Functionalization of Gold Nanoparticles with this compound

This protocol is adapted for transferring aqueous citrate-stabilized gold nanoparticles into an organic solvent with a this compound coating, which helps to prevent aggregation.[3]

  • Preparation of Stock Solutions:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., toluene) at a concentration of 10 mM.

    • Prepare an aqueous solution of a phase transfer agent, such as tetraoctylammonium bromide (TOAB), at a concentration of 50 mM.

  • Phase Transfer of Nanoparticles:

    • In a separation funnel, mix 10 mL of the as-synthesized citrate-stabilized gold nanoparticle solution with 10 mL of the TOAB solution.

    • Add 20 mL of toluene and shake the funnel vigorously for 5-10 minutes. Allow the layers to separate. The nanoparticles should transfer to the organic (top) layer.

    • Carefully collect the organic layer containing the nanoparticles and discard the aqueous layer.

  • Ligand Exchange:

    • To the toluene solution of TOAB-stabilized nanoparticles, add the this compound solution dropwise while stirring vigorously. A typical molar ratio of thiol to gold atoms is in the range of 100:1 to 1000:1.

    • Allow the reaction to proceed at room temperature with continuous stirring for at least 12 hours to ensure complete ligand exchange.

  • Purification:

    • Add ethanol to the solution to precipitate the this compound functionalized nanoparticles. The volume of ethanol should be approximately twice the volume of the toluene solution.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticles in fresh toluene.

    • Repeat the precipitation and redispersion steps 2-3 times to remove excess free thiol and TOAB.

  • Final Storage:

    • Redisperse the purified nanoparticles in a minimal amount of toluene and store at 4°C in a tightly sealed vial.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization & Storage start Aqueous Gold Nanoparticle Synthesis (e.g., Citrate Reduction) phase_transfer Phase Transfer (with TOAB to Toluene) start->phase_transfer Vigorous Mixing ligand_exchange Ligand Exchange (Add this compound) phase_transfer->ligand_exchange Dropwise Addition precipitation Precipitation (with Ethanol) ligand_exchange->precipitation Stir 12h centrifugation Centrifugation & Redispersion precipitation->centrifugation Repeat 2-3x characterization Stability Assessment (DLS, UV-Vis, TEM) centrifugation->characterization storage Long-Term Storage (4°C, Dark) characterization->storage

Caption: Workflow for the synthesis and functionalization of this compound coated nanoparticles.

troubleshooting_logic cluster_time cluster_immediate_causes cluster_delayed_causes cluster_solutions start Problem: Nanoparticle Aggregation immediate Immediate Aggregation? start->immediate Yes delayed Delayed Aggregation? start->delayed No cause1 Incomplete Surface Coverage immediate->cause1 cause2 Charge Destabilization immediate->cause2 cause3 Solvent Incompatibility immediate->cause3 cause4 High Salt Concentration delayed->cause4 cause5 Ligand Oxidation delayed->cause5 cause6 Improper Storage delayed->cause6 sol1 Optimize Ligand Concentration cause1->sol1 sol2 Adjust pH / Slow Addition cause2->sol2 sol3 Use Phase Transfer cause3->sol3 sol4 Add PEG-Thiol cause4->sol4 sol5 Store Under Inert Gas cause5->sol5 sol6 Store at 4°C in Dark cause6->sol6

Caption: Troubleshooting logic for nanoparticle aggregation issues.

References

Technical Support Center: 1-Hexanethiol SAMs Substrate Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively cleaning substrates for the formation of high-quality 1-Hexanethiol self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the substrate cleaning process.

Issue 1: Incomplete or No Monolayer Formation

  • Possible Cause: The gold surface is contaminated with organic residues, dust particles, or other impurities, preventing the thiol from binding to the substrate.[1]

  • Troubleshooting Steps:

    • Verify Substrate Cleanliness: Ensure a rigorous cleaning protocol is followed. Common and effective methods include Piranha solution, UV/Ozone, and plasma cleaning.[2]

    • Use High-Purity Solvents: Solvents used for cleaning and for the thiol solution must be of high purity (e.g., anhydrous ethanol) to prevent the introduction of contaminants.[1] Water or other impurities can disrupt the self-assembly process.[2]

    • Immediate Use After Cleaning: Use the substrate immediately after the cleaning and drying process to minimize recontamination from the ambient environment.[1][3] Drying should be done under a stream of inert gas like nitrogen or argon.[1][4]

Issue 2: Disordered and Non-Uniform Monolayer

  • Possible Cause: The cleaning method employed was not sufficient to remove all contaminants, or the substrate surface was damaged during cleaning.

  • Troubleshooting Steps:

    • Optimize Cleaning Method: The choice of cleaning method can impact the final quality of the SAM. For instance, while Piranha solution is very effective at removing organic residues, it can also increase the roughness of the gold surface if the exposure time is not carefully controlled.[3] For thinner gold layers, UV/Ozone cleaning may be a safer alternative.[3] Plasma cleaning has been shown to yield more upright monolayers with less inhomogeneity compared to Piranha cleaning.[5]

    • Control Environmental Factors: The self-assembly process should be carried out in a clean environment. Contaminants such as silanes and iodine can compromise the quality of the SAM.[6] Consider performing the assembly in a glove box or backfilling the reaction container with an inert gas.[2]

    • Adjust Incubation Time: While the initial adsorption of thiols is rapid, achieving a well-ordered monolayer can take between 12 to 48 hours.[1][7]

Issue 3: High Density of Defects (Pinholes) in the SAM

  • Possible Cause: Defects in the SAM can arise from incomplete cleaning, trapped solvent molecules, or insufficient incubation time.

  • Troubleshooting Steps:

    • Thorough Substrate Cleaning: A rigorous cleaning protocol is crucial to minimize defects.[2]

    • Optimize Incubation Time: Longer incubation times (24-48 hours) generally result in better monolayer packing and fewer defects as the molecules have more time to rearrange.[2]

    • Solvent Rinsing: After the self-assembly, a thorough rinse with fresh, pure solvent can help remove physisorbed molecules and trapped solvent, which can create pinholes.[2] Subsequent gentle drying with an inert gas is also important.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaning gold substrates for this compound SAM formation?

A1: The most common and effective methods for cleaning gold substrates are:

  • Piranha Solution Cleaning: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) that is highly effective at removing organic residues.[4][8] Extreme caution must be exercised when handling Piranha solution as it is a very strong oxidant and reacts violently with organic materials.[6][8]

  • UV/Ozone Treatment: This method uses ultraviolet light to generate ozone, which then oxidizes and removes organic contaminants from the surface.[9][10] It is considered a gentler method than Piranha solution and is suitable for thinner gold films.[3]

  • Plasma Cleaning: This technique uses an ionized gas (plasma), typically oxygen or argon, to remove surface contaminants.[5][11] Oxygen plasma is effective at removing organic materials, while hydrogen plasma can produce a sulfur-free surface.[9][11]

Q2: How do I choose the best cleaning method for my application?

A2: The choice of cleaning method depends on several factors, including the nature of the contaminants, the thickness of your gold substrate, and the desired quality of the SAM.

  • For thick gold layers with significant organic contamination, Piranha solution is very effective.[3]

  • For thinner gold layers or when a less aggressive method is desired, UV/Ozone cleaning is a good alternative.[3]

  • Plasma cleaning is also highly effective and can lead to well-ordered monolayers.[5] It is particularly useful for removing SAMs for substrate reuse.[11]

Q3: How can I tell if my substrate is clean enough for SAM formation?

A3: A common method to assess the cleanliness of a substrate is by measuring the water contact angle. A clean, hydrophilic gold surface will have a very low water contact angle. For example, after oxygen plasma treatment, a contact angle of 0 degrees can be achieved.[11]

Q4: Can I reuse my gold substrates after forming a SAM?

A4: Yes, it is possible to remove the thiol SAM and reuse the gold substrate. Several methods can be used for this, including UV/Ozone treatment, plasma cleaning, and chemical methods using solutions like sodium borohydride (NaBH₄).[10][12] The efficiency of SAM removal can be very high, allowing for the regeneration of the electrode surface.[10][12]

Quantitative Data Summary

The following table summarizes quantitative data related to different cleaning methods and their effectiveness.

Cleaning MethodParametersOutcomeReference
Piranha Solution 3:1 mixture of H₂SO₄ and H₂O₂ for 10-15 minutes.Effective removal of organic contaminants.[4]
4:1 mixture of H₂SO₄ and H₂O₂ at 120°C for 10-15 min.Removes photoresist.
UV/Ozone 5-15 minutes of exposure.Effective for light organic contamination.[3]
Oxygen Plasma 10.5 watts, 100 mTorr of air for 10 minutes.Yields more upright and homogeneous monolayers than piranha.[5]
< 60 seconds.Removes SAM, but may leave oxidized sulfur species.[11]
20 seconds.Results in a 0-degree water contact angle.[11]
Hydrogen Plasma < 60 seconds.Removes SAM and produces a sulfur-free surface.[9][11]
High level, 0.5 mbar for 2 minutes.Effective cleaning for SAM application.[11]
Sodium Borohydride 0.5 M NaBH₄ in 1:1 H₂O/Ethanol.90.3% efficiency in recovering electrochemical characteristics.[12][13]

Experimental Protocols

Protocol 1: Piranha Solution Cleaning

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it in a fume hood with appropriate personal protective equipment (goggles, face shield, chemical-resistant gloves and apron).[8]

  • Preparation:

    • In a designated glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[4] Always add the peroxide to the acid. The solution will become very hot.

  • Cleaning:

    • Immerse the gold substrate in the hot Piranha solution for 10-15 minutes.[4] For thicker gold layers (>50 nm), a few minutes may be sufficient.[3]

  • Rinsing:

    • Carefully remove the substrate from the Piranha solution using appropriate tweezers.

    • Thoroughly rinse the substrate with copious amounts of deionized (DI) water.[3]

    • Follow with a rinse with absolute ethanol.[3]

  • Drying:

    • Dry the substrate under a gentle stream of dry nitrogen gas.[3][4]

  • Waste Disposal:

    • Allow the Piranha solution to cool to room temperature in an open, labeled container before disposal according to your institution's hazardous waste procedures.[14] Do not store Piranha solution in a sealed container as it can build up pressure.[14]

Protocol 2: UV/Ozone Cleaning

  • Preparation:

    • If the substrate has significant organic contamination, it is recommended to first sonicate it in hot acetone (50-60°C) for 15 minutes, followed by a DI water rinse, then sonication in absolute ethanol for 15 minutes, and another DI water rinse.[3]

  • Cleaning:

    • Place the substrate in a UV/Ozone cleaner.

    • Expose the substrate to UV light for 5-15 minutes.[3]

  • Post-Cleaning:

    • The hydrophilic surface created on gold by this method degrades within minutes, so it is crucial to use the substrate for SAM formation immediately after cleaning.[3]

Protocol 3: Plasma Cleaning

  • Preparation:

    • Ensure the plasma cleaner chamber is clean.

  • Cleaning:

    • Place the gold substrate inside the plasma chamber.

    • For oxygen plasma cleaning, use parameters such as 10.5 watts RF power in 100 mTorr of room air for 10 minutes.[5]

    • For hydrogen plasma, typical conditions are a pressure of 0.5 mbar for 2 minutes.[11]

  • Post-Cleaning:

    • After the cleaning cycle, vent the chamber with an inert gas like nitrogen.

    • Remove the substrate and use it immediately for the self-assembly process.

Visualizations

Substrate_Cleaning_Workflow cluster_pre_cleaning Pre-Cleaning (Optional) cluster_main_cleaning Main Cleaning Method cluster_post_cleaning Post-Cleaning Detergent Detergent Wash Acetone Acetone Sonication Detergent->Acetone Ethanol Ethanol Sonication Acetone->Ethanol Piranha Piranha Solution Ethanol->Piranha UVOzone UV/Ozone Ethanol->UVOzone Plasma Plasma Cleaning Ethanol->Plasma Rinse_DI DI Water Rinse Piranha->Rinse_DI UVOzone->Rinse_DI Plasma->Rinse_DI Rinse_EtOH Ethanol Rinse Rinse_DI->Rinse_EtOH Dry Dry (N2 Stream) Rinse_EtOH->Dry SAM Proceed to SAM Formation Dry->SAM

Caption: A general workflow for cleaning substrates prior to this compound SAM formation.

Troubleshooting_Guide Start Poor SAM Quality (Incomplete, Disordered, Defects) Check_Cleaning Was the substrate cleaning protocol rigorous? Start->Check_Cleaning Check_Solvent Are the solvents high-purity and anhydrous? Check_Cleaning->Check_Solvent Yes Improve_Cleaning Action: Re-clean substrate. Consider alternative method (e.g., Plasma over Piranha). Check_Cleaning->Improve_Cleaning No Check_Time Was the incubation time sufficient (12-48h)? Check_Solvent->Check_Time Yes Use_New_Solvent Action: Use fresh, high-purity, anhydrous solvents. Check_Solvent->Use_New_Solvent No Check_Environment Was the assembly performed in a clean environment? Check_Time->Check_Environment Yes Increase_Time Action: Increase incubation time. Check_Time->Increase_Time No Control_Environment Action: Use a glove box or backfill with inert gas. Check_Environment->Control_Environment No Success High-Quality SAM Check_Environment->Success Yes Improve_Cleaning->Start Use_New_Solvent->Start Increase_Time->Start Control_Environment->Start

Caption: A troubleshooting decision tree for common issues in this compound SAM formation.

References

Technical Support Center: 1-Hexanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-hexanethiol to form self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound SAM formation on a gold substrate?

A1: The formation of a this compound SAM on a gold substrate is a two-step process. Initially, a rapid, disordered adsorption of thiol molecules occurs on the gold surface. This is followed by a slower reorganization and ordering phase, where the alkyl chains align and pack into a dense, well-ordered monolayer.[1][2] Longer assembly times are generally required to achieve a highly ordered, quasi-crystalline structure.[2][3]

Q2: How does assembly time influence the ordering of a this compound monolayer?

A2: Assembly time is a critical parameter for achieving a well-ordered this compound SAM. While initial monolayer coverage is achieved quickly, the ordering of the alkyl chains is a much slower process.[2] Insufficient incubation time can result in a disordered and incomplete monolayer.[4] Longer incubation times, typically in the range of 12 to 48 hours, allow for the molecules to rearrange and form a more densely packed and ordered structure.[3][5]

Q3: What is the typical concentration of this compound used for SAM formation?

A3: A standard concentration for forming this compound SAMs is a 1 mM solution in a high-purity solvent, most commonly ethanol.[2][5][6] However, the optimal concentration can be influenced by the desired final monolayer characteristics and the specific experimental conditions.

Q4: How can I characterize the ordering of my this compound SAM?

A4: Several techniques can be used to characterize the quality and ordering of your SAM. Contact angle goniometry provides information on the hydrophobicity and packing of the monolayer.[6] Ellipsometry can be used to measure the thickness of the film.[6] At a more detailed level, Scanning Tunneling Microscopy (STM) can visualize the surface structure and ordering of the monolayer.[7]

Troubleshooting Guides

Issue 1: Incomplete or No Monolayer Formation

Possible Causes:

  • Inactive Thiol: The thiol group may have oxidized, forming disulfides that do not bind to the gold surface.[5]

  • Contaminated Substrate: The gold surface may have organic residues, dust, or other impurities that block the thiol from binding.[4][5]

  • Impure Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process.[4][5]

Troubleshooting Steps:

  • Verify Thiol Integrity: Use fresh, high-purity this compound from a reputable supplier.

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the gold substrate. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol.[6]

  • Use High-Purity Anhydrous Solvent: Ensure the solvent (e.g., ethanol) is of high purity and anhydrous to prevent interference with the SAM formation.[4]

Issue 2: Disordered and Non-Uniform Monolayer

Possible Causes:

  • Inadequate Incubation Time: The self-assembly process was not allowed to proceed for a sufficient duration to achieve a well-ordered state.[4]

  • Sub-optimal Thiol Concentration: The concentration of the this compound solution may not be ideal for forming a well-ordered monolayer.

  • Temperature Fluctuations: Inconsistent temperatures during the incubation period can disrupt the ordering process.[5]

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your specific conditions. Typical incubation times range from 12 to 48 hours.[3][5]

  • Vary Thiol Concentration: While 1 mM is a standard concentration, testing a range of concentrations (e.g., 0.1 mM, 1 mM, and 5 mM) can help identify the optimal condition for your application.[5]

  • Maintain a Stable Temperature: Ensure the incubation is carried out in a temperature-controlled environment to promote uniform monolayer formation.

Data Presentation

Table 1: Influence of Assembly Time on this compound Monolayer Properties

Assembly TimeExpected Monolayer OrderingTypical Water Contact AngleExpected Film Thickness
< 1 hourDisordered, incomplete coverageLower than optimalThinner than a full monolayer
1 - 12 hoursPartially ordered, increasing domain sizeApproaching optimalIncreasing towards full monolayer thickness
18 - 24 hoursWell-ordered, densely packed~105-110°~7-8 Å
> 24 hoursHighly ordered, stable monolayerStable at optimal valueStable at full monolayer thickness

Note: The values presented are typical and can vary based on specific experimental conditions such as substrate quality, solution concentration, and temperature.[6]

Experimental Protocols

Protocol for this compound SAM Formation on Gold

1. Substrate Preparation: a. Use gold-coated silicon wafers or glass slides. b. Clean the substrates by immersing them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse the substrates thoroughly with deionized water, followed by ethanol.[6] d. Dry the substrates under a stream of dry nitrogen gas.[6]

2. Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container.[6]

3. Self-Assembly: a. Immerse the cleaned and dried gold substrates into the this compound solution.[6] b. Seal the container to prevent solvent evaporation and contamination. c. Allow the self-assembly to proceed for 18-24 hours at room temperature.[6]

4. Rinsing and Drying: a. Remove the substrates from the thiol solution. b. Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.[6] c. Dry the SAM-coated substrates with a gentle stream of dry nitrogen gas.[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_process Process cluster_output Output substrate Gold Substrate cleaning Substrate Cleaning (Piranha Etch) substrate->cleaning thiol_solution This compound Solution (1mM in Ethanol) immersion Immersion & Incubation (18-24h, Room Temp) thiol_solution->immersion cleaning->immersion rinsing Rinsing (Ethanol) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying sam This compound SAM on Gold drying->sam

Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor SAM Quality cause1 Contaminated Substrate start->cause1 cause2 Inactive Thiol (Oxidized) start->cause2 cause3 Insufficient Assembly Time start->cause3 cause4 Impure Solvent start->cause4 solution1 Improve Substrate Cleaning Protocol (e.g., Piranha etch) cause1->solution1 solution2 Use Fresh, High-Purity Thiol cause2->solution2 solution3 Increase Incubation Time (12-48h) cause3->solution3 solution4 Use Anhydrous, High-Purity Solvent cause4->solution4

Caption: Troubleshooting logic for addressing poor quality in this compound SAMs.

time_ordering_relationship cluster_time Assembly Time cluster_ordering Monolayer Ordering t_short Short (<1h) o_low Disordered Incomplete Coverage t_short->o_low t_medium Medium (1-12h) o_medium Partially Ordered Increasing Domains t_medium->o_medium t_long Long (18-24h) o_high Well-Ordered Densely Packed t_long->o_high

Caption: Relationship between assembly time and the ordering of this compound monolayers.

References

Technical Support Center: Desorption of 1-Hexanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the desorption of 1-hexanethiol self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the desorption of this compound monolayers.

Issue 1: Incomplete Desorption of the Monolayer

Q: My characterization data (e.g., XPS, contact angle) indicates that the this compound monolayer has not been fully removed from the surface. What are the possible causes and how can I resolve this?

A: Incomplete desorption is a common issue that can arise from several factors. The stability of the gold-thiolate bond and intermolecular van der Waals forces require sufficient energy to overcome.[1][2]

Possible Causes and Solutions:

  • Insufficient Thermal Energy (Thermal Desorption): The temperature may be too low or the heating duration too short. Alkanethiolates can desorb as dialkyl disulfides at lower temperatures (around 350 K) and as thiol monomers at higher temperatures (400-500 K).[3]

    • Solution: Gradually increase the desorption temperature and/or extend the heating time. Refer to the quantitative data in Table 1 for recommended temperature ranges.

  • Inadequate Potential (Electrochemical Desorption): The applied reductive or oxidative potential may not be sufficient to break the Au-S bond.[4][5]

    • Solution: Adjust the applied potential to a more negative value for reductive desorption or a more positive value for oxidative desorption. The exact potential depends on the electrolyte and its pH.[6][7]

  • Solvent and pH Effects (Electrochemical Desorption): The solubility of the desorbed species in the electrolyte solution plays a crucial role.[6][8] Poor solubility can lead to readsorption.[8] The pH of the solution also influences the desorption potential.[7]

    • Solution: For reductive desorption, using a high pH electrolyte (e.g., 0.1 M NaOH) can facilitate the process.[4] Ensure the solvent can effectively solvate the desorbed this compound.

  • Monolayer Quality: A highly ordered and densely packed monolayer can exhibit greater stability due to strong lateral van der Waals interactions between the alkyl chains.[1]

    • Solution: While not a direct desorption parameter, ensure consistent SAM formation protocols to achieve reproducible desorption.

Issue 2: Surface Contamination or Alteration After Desorption

Q: After the desorption process, I observe unexpected contaminants or changes to the underlying substrate. What could be causing this?

A: Post-desorption contamination or substrate alteration can compromise subsequent surface functionalization steps.

Possible Causes and Solutions:

  • Residual Sulfur: At higher temperatures (around 700 K), the C-S bond can cleave, leaving atomic sulfur on the gold surface, which is difficult to remove even at high temperatures.[1]

    • Solution: Optimize the desorption temperature to favor molecular desorption rather than decomposition. Use surface characterization techniques like XPS to check for residual sulfur.

  • Solvent Residues: Inadequate rinsing after solution-based desorption can leave behind solvent molecules or dissolved contaminants.

    • Solution: Implement a thorough rinsing protocol with an appropriate high-purity solvent (e.g., ethanol, then blown dry with nitrogen) after desorption.[9]

  • Oxidation of the Substrate: Exposure to ambient laboratory conditions can lead to oxidation of the thiol-gold bond, affecting SAM quality and potentially the underlying substrate upon desorption.[10]

    • Solution: Handle samples in a controlled environment (e.g., inert gas) when possible and minimize exposure to air, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for desorbing this compound monolayers?

A1: The two main methods are thermal desorption and electrochemical desorption.

  • Thermal Desorption: This involves heating the substrate to provide the necessary energy for the molecules to desorb. The process can be carried out in a vacuum or in a liquid environment.[11]

  • Electrochemical Desorption: This method involves applying a potential to the substrate in an electrolyte solution to induce either reductive or oxidative desorption of the monolayer.[4][5]

Q2: How does the alkyl chain length affect the stability and desorption of alkanethiol monolayers?

A2: Longer alkyl chains generally lead to more stable monolayers due to increased van der Waals interactions between the chains.[12] This increased stability means that higher temperatures or more extreme potentials may be required for desorption compared to shorter-chain thiols.[5][7]

Q3: Can this compound monolayers desorb at room temperature?

A3: Yes, spontaneous desorption of hexanethiol monolayers can occur even at room temperature, especially in a high-vacuum environment.[2] In ambient laboratory conditions, degradation and slight desorption can also occur over time.[10]

Q4: What happens to the this compound molecules after they desorb?

A4: The fate of the desorbed molecules depends on the desorption method and environment.

  • In thermal desorption under vacuum , molecules desorb into the gas phase. They can desorb as thiol monomers (R-SH) or as dialkyl disulfides (R-S-S-R).[2][3]

  • In electrochemical desorption , the molecules are released into the surrounding electrolyte solution.[6] Their solubility in the electrolyte is a critical factor; low solubility can lead to readsorption onto the surface.[8]

Q5: How does the gold substrate's crystal face affect this compound desorption?

A5: The crystallographic orientation of the gold substrate influences the packing density and stability of the SAM. For instance, hexanethiol SAMs have been found to be more stable on Au(001) surfaces compared to Au(111).[1][13] This difference in stability can affect the conditions required for complete desorption.

Quantitative Data Summary

Table 1: Thermal Desorption Parameters for Alkanethiol Monolayers on Gold

Desorption SpeciesTemperature Range (K)Desorption MechanismReference
Dialkyl Disulfides~350 - 450Associative desorption of two neighboring thiolates[2][3]
Thiol Monomers~400 - 500Breaking of the S-Au bond[1][2]
Molecules with split-off sulfur~500From molecules in a "lying down" phase[2]
Gold-containing molecules~700Thiol-induced etching of the gold substrate[2][14]
C-S bond cleavage~700Leaves residual sulfur on the surface[1]

Table 2: Electrochemical Desorption Parameters for Alkanethiol Monolayers on Gold

ParameterValue/ObservationConditionsReference
Reductive Desorption Potential WindowStable between -0.6 to +0.6 V vs. Ag/AgClVaries with electrolyte and pH[2]
Reductive Desorption of C12 and C18~ -1.0 to -1.5 V0.1 M NaOH[4]
pH DependenceReductive desorption potential shifts to more positive values with decreasing pHAqueous electrolytes[7]
Oxidative DesorptionGenerally occurs at more positive potentials than reductive desorptionVaries with substrate; Au is more resistant to oxidative desorption than Cu or Pt[5]

Experimental Protocols

Protocol 1: Thermal Desorption in Ultra-High Vacuum (UHV)

This protocol is based on methodologies described for studying the thermal stability of alkanethiol SAMs.[1][2]

  • Sample Preparation: Prepare a this compound SAM on a clean gold substrate by immersing it in a 1 mM ethanolic solution for at least 24 hours.[9] Rinse thoroughly with ethanol and dry with nitrogen.

  • UHV Chamber Introduction: Introduce the sample into an ultra-high vacuum (UHV) chamber.

  • Initial Characterization: Use a surface-sensitive technique like X-ray Photoelectron Spectroscopy (XPS) to obtain a baseline reading of the intact monolayer (e.g., S 2p and C 1s signals).

  • Heating Ramp: Begin heating the sample holder. The heating can be done in discrete steps or as a continuous ramp. A typical ramp rate might be in the range of 0.3-10.0 K/s.[2]

  • Data Acquisition: Continuously monitor the surface composition using XPS or use Temperature Programmed Desorption (TPD) with a mass spectrometer to detect desorbing species.

  • Analysis: Analyze the decrease in the sulfur and carbon signals (XPS) or the evolution of specific masses (TPD) as a function of temperature to determine the desorption temperature and identify desorbed species.

Protocol 2: Electrochemical Reductive Desorption

This protocol is adapted from studies on the electrochemical desorption of alkanethiol SAMs.[4][9]

  • Sample and Cell Preparation:

    • Prepare a this compound SAM on a gold electrode.

    • Assemble a three-electrode electrochemical cell with the SAM-coated gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[9]

  • Electrolyte Preparation: Prepare the electrolyte solution, for example, 0.1 M NaOH in deaerated, high-purity water. Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes.[9]

  • Initial Measurement: Perform an initial characterization, such as Cyclic Voltammetry (CV) within a potential window where the SAM is stable, to ensure the integrity of the monolayer.

  • Reductive Desorption: Initiate a CV scan towards a negative potential (e.g., from 0 V to -1.5 V vs. Ag/AgCl). A cathodic peak will appear, corresponding to the reductive desorption of the this compound.[4]

  • Confirmation of Desorption: After one or more reductive cycles, the desorption peak should diminish or disappear, indicating the removal of the monolayer.[15]

  • Post-Desorption Analysis: Remove the electrode from the cell, rinse thoroughly with high-purity water and ethanol, and dry with nitrogen. Characterize the surface using techniques like contact angle measurements or XPS to confirm the removal of the monolayer.

Visualizations

Desorption_Troubleshooting start Start: Incomplete Desorption check_method Desorption Method? start->check_method thermal Thermal Desorption check_method->thermal Thermal electrochemical Electrochemical Desorption check_method->electrochemical Electrochemical check_temp Increase Temperature &/or Time? thermal->check_temp check_potential Adjust Potential? electrochemical->check_potential success Success: Complete Desorption check_temp->success Yes fail Still Incomplete: Consider Monolayer Quality/Stability check_temp->fail No check_solvent Optimize Electrolyte (Solvent, pH)? check_potential->check_solvent No check_potential->success Yes check_solvent->success Yes check_solvent->fail No

Caption: Troubleshooting workflow for incomplete desorption.

Desorption_Pathways cluster_products Desorption Products sam This compound SAM on Au (RS-Au) energy_input Energy Input (Heat or Potential) sam->energy_input dimer Dialkyl Disulfide (RSSR) ~350-450 K energy_input->dimer Lower Temp. monomer Thiol Monomer (RSH) ~400-500 K energy_input->monomer Higher Temp. decomposition Decomposition (Residual S on Au) ~700 K energy_input->decomposition Very High Temp.

References

Technical Support Center: Characterization of Self-Assembled Monolayer (SAM) Defects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing defects in Self-Assembled Monolayers (SAMs).

General Troubleshooting

Q1: My SAM is patchy, incomplete, or shows low surface coverage. What are the potential causes and solutions?

A patchy or incomplete SAM can result from several factors throughout the preparation process. Identifying the root cause is crucial for achieving a well-ordered, high-quality monolayer.

Potential CauseSuggested Solution / Troubleshooting Step
Substrate Contamination Organic residues, dust particles, or metallic impurities on the substrate can block binding sites for SAM formation.[1] Ensure rigorous cleaning of the substrate using appropriate methods (e.g., piranha solution for gold, RCA clean for silicon) immediately before immersion in the thiol solution.[2]
Impure Thiol Solution Contaminants in the thiol solution can be incorporated into the monolayer, creating defects.[1] Use high-purity solvents and thiol reagents. Consider filtering the solution before use.
Incorrect Deposition Time or Temperature SAM formation is a time and temperature-dependent process. Insufficient time may lead to incomplete coverage, while inappropriate temperatures can affect the ordering. Optimize the immersion time and temperature based on the specific thiol and substrate system. For some systems, a higher temperature can improve the crystallinity of the SAM.[3]
Sub-optimal Solvent The choice of solvent affects the solubility of the thiol and its interaction with the substrate. Use a solvent in which the thiol is readily soluble and which does not interfere with the self-assembly process. Ethanol and toluene are common choices for alkanethiols on gold.[2]
Oxidized Substrate For many SAM systems, such as thiols on gold, an oxide-free surface is essential for proper monolayer formation.[4] Ensure the substrate is freshly prepared or cleaned to remove any oxide layer before SAM deposition.
High Substrate Roughness An excessively rough substrate surface can disrupt the long-range ordering of the monolayer.[1] Characterize the substrate roughness using Atomic Force Microscopy (AFM).[5] If possible, use ultra-flat substrates like template-stripped gold.[1]

Q2: My experimental results for SAM characterization are not reproducible. What should I check?

Lack of reproducibility is a common issue in SAM research and can often be traced back to subtle variations in experimental conditions.

Potential CauseSuggested Solution / Troubleshooting Step
Inconsistent Substrate Quality Variations in substrate roughness, cleanliness, or crystallographic orientation can lead to different SAM qualities.[1] Standardize your substrate preparation protocol and characterize each batch of substrates. For thiol-on-gold SAMs, a strong (111) crystallographic orientation is preferred for highly ordered monolayers.[1]
Variable Environmental Conditions Changes in ambient humidity, temperature, or airborne contaminants can influence SAM formation.[1] Control the experimental environment as much as possible, for example, by using a glove box for SAM preparation.
Degradation of Reagents Thiols and solvents can degrade over time. Store reagents under appropriate conditions (e.g., in the dark, under inert atmosphere) and use fresh solutions for critical experiments.
Inconsistent Cleaning Procedures Even minor changes in the cleaning protocol can affect the substrate surface and subsequent SAM formation. Document and strictly follow a standardized cleaning procedure.
Instrumental Drift Ensure that the characterization instruments are properly calibrated and maintained to avoid measurement drift over time.

Characterization Technique-Specific FAQs

Microscopy Techniques

Q3: What types of defects can I identify with Scanning Tunneling Microscopy (STM)?

STM is a powerful technique for visualizing SAMs at the atomic or molecular level, providing detailed information about their structure and defects.[6]

  • Pinholes and Missing Molecules: STM can directly image vacancies in the monolayer where molecules are absent.[7][8]

  • Domain Boundaries: In polycrystalline SAMs, STM can resolve the boundaries between different ordered domains.[3][7]

  • Substrate-Related Defects: Defects in the underlying substrate, such as step edges, can influence the SAM structure and are visible with STM.[7][9]

  • Contamination: The presence of foreign molecules or impurities on the surface can be identified.[7]

  • Phase Segregation: In mixed SAMs, STM can be used to visualize the distribution of the different components.

Q4: I am having trouble getting high-resolution STM images of my SAM. What could be the problem?

Achieving high-resolution STM images of SAMs can be challenging due to their insulating nature and the sensitivity of the technique.

  • Tip Condition: A sharp, clean, and stable STM tip is crucial. If the image quality is poor, consider gently crashing the tip into the surface to reform it or replacing the tip.

  • Tunneling Parameters: Optimize the tunneling current and bias voltage. For SAMs, a low tunneling current and a bias voltage that probes the electronic states of the monolayer are typically required.[10]

  • Environmental Noise: Vibrations and electronic noise can degrade image quality. Ensure the STM is placed on a vibration isolation table in an electromagnetically shielded environment.

  • Sample Conductivity: While SAMs are generally insulating, tunneling can still occur. However, for thicker or more insulating SAMs, imaging can be difficult. Ensure a good electrical connection to the substrate.

Q5: How can Atomic Force Microscopy (AFM) be used to characterize SAM defects?

AFM is a versatile technique that can provide both topographical and mechanical information about SAMs and their defects.[11]

  • Topographical Imaging: AFM can be used to image the surface of the SAM and identify topographical defects such as pinholes, aggregates, and incomplete monolayer coverage.[12]

  • Friction Force Microscopy (FFM): By measuring the lateral forces on the tip as it scans the surface, FFM can differentiate between areas with different chemical compositions, such as a complete SAM and an exposed substrate at a defect site.[13]

  • Mechanical Properties: AFM can probe the mechanical properties of the SAM, such as its stiffness and elasticity.[13] Defects can lead to local changes in these properties.

Spectroscopy Techniques

Q6: What information can I get from X-ray Photoelectron Spectroscopy (XPS) about my SAM?

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a surface.[14][15]

  • Elemental Composition: XPS can confirm the presence of the elements expected in the SAM (e.g., carbon, sulfur, oxygen, nitrogen) and the underlying substrate (e.g., gold).[16]

  • Chemical Bonding: High-resolution XPS spectra can provide information about the chemical bonding environment of the elements. For example, the S 2p spectrum can confirm the formation of a gold-thiolate bond.[17]

  • Monolayer Thickness: Angle-Resolved XPS (ARXPS) can be used to determine the thickness of the SAM.[14][18]

  • Molecular Orientation: ARXPS can also provide information about the orientation of the molecules within the SAM.[14]

  • Contamination: The presence of unexpected elements in the XPS spectrum can indicate contamination of the SAM.

Q7: My XPS data suggests a lower than expected surface coverage. What could be the reason?

  • Incomplete SAM Formation: As discussed in Q1, various factors can lead to incomplete monolayer formation.

  • X-ray Induced Damage: Prolonged exposure to X-rays can potentially damage the SAM, leading to desorption of molecules. Minimize the acquisition time and X-ray dose.

  • Adventitious Carbon: Contamination from the atmosphere (adventitious carbon) can attenuate the signal from the SAM, making the coverage appear lower. This is a common issue for air-exposed samples.[16]

Q8: How can Infrared Spectroscopy (IR) be used to assess SAM quality?

Infrared spectroscopy, particularly Infrared Reflection-Absorption Spectroscopy (IRRAS) and Attenuated Total Reflection (ATR)-FTIR, is a powerful tool for probing the structure and order of SAMs.[19][20]

  • Molecular Orientation: The position and intensity of vibrational bands, such as the C-H stretching modes of alkyl chains, are sensitive to the orientation and packing of the molecules in the SAM.[21][22] Well-ordered, all-trans alkyl chains will have characteristic peak positions.

  • Conformational Order: The presence of gauche defects (disorder) in the alkyl chains can be identified by changes in the IR spectrum.[23]

  • Hydrogen Bonding: For SAMs with functional groups capable of hydrogen bonding (e.g., amides), IR spectroscopy can provide evidence for the formation of an ordered, hydrogen-bonded network.[21]

  • Chemical Composition: The presence of characteristic vibrational bands confirms the chemical functional groups within the SAM.[2]

TechniqueWavenumber Range (cm⁻¹) for CH₂ Stretching in Alkanethiol SAMs on GoldInterpretation
IRRAS ~2918 (asymmetric), ~2850 (symmetric)Well-ordered, crystalline-like state.
>2920 (asymmetric), >2852 (symmetric)Disordered, liquid-like state with gauche defects.

Q9: What are the common challenges in acquiring high-quality IR spectra of SAMs?

  • Low Signal Intensity: SAMs are very thin films, leading to weak IR absorption.[19] Techniques like IRRAS and ATR-FTIR are designed to enhance the signal from the surface.

  • Water Vapor and CO₂ Interference: Atmospheric water vapor and carbon dioxide have strong IR absorptions that can obscure the signals from the SAM. Purging the spectrometer with dry, CO₂-free air or nitrogen is essential.

  • Substrate Effects: The type of substrate and its reflectivity can influence the quality of the IR spectrum.

Electrochemical Techniques

Q10: How does Electrochemical Impedance Spectroscopy (EIS) help in identifying SAM defects?

EIS is a sensitive technique for characterizing the barrier properties of SAMs on conductive substrates.[24] Defects in the SAM act as pathways for ions and electrons to reach the substrate, which can be detected by EIS.[25]

  • Barrier Properties: A well-formed, defect-free SAM acts as a dielectric layer, impeding charge transfer to the electrode surface. This results in a high charge transfer resistance (Rct) in the EIS measurement.[26]

  • Defect Density: A higher density of defects leads to a lower Rct, as there are more pathways for charge transfer.[27]

  • Capacitance: The capacitance of the SAM can also provide information about its thickness and dielectric properties.

Q11: I am not seeing a significant change in impedance after forming my SAM. What does this indicate?

  • Poor SAM Quality: This could indicate a very defective or incomplete SAM that does not effectively block the electrode surface.

  • Short Alkyl Chains: SAMs formed from short-chain thiols may not provide a significant barrier to electron transfer, resulting in a small change in impedance.

  • Incorrect Measurement Conditions: Ensure that the EIS measurement is performed in an appropriate electrolyte solution and at a suitable potential.

Other Techniques

Q12: How is Contact Angle Goniometry used to assess SAM quality?

Contact angle goniometry is a simple and rapid technique for probing the surface energy and wettability of a SAM.[6][28]

  • Surface Hydrophobicity/Hydrophilicity: The contact angle of a water droplet on the SAM surface provides a measure of its hydrophobicity or hydrophilicity, which is determined by the terminal functional group of the SAM.[29]

  • SAM Packing and Order: A well-packed, ordered SAM will exhibit a uniform surface energy and a consistent contact angle. A patchy or disordered SAM can lead to variability in the contact angle across the surface.[30]

  • Contamination: The presence of hydrophilic or hydrophobic contaminants can alter the measured contact angle.

SAM Terminal GroupExpected Water Contact Angle (θ)
-CH₃ (hydrophobic)> 110°
-OH (hydrophilic)< 20°
-COOH (hydrophilic)< 30°

Experimental Protocols

Protocol 1: Preparation of Alkanethiol SAM on Gold

  • Substrate Preparation:

    • Clean a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer) by immersing it in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.[2]

    • Dry the substrate under a stream of dry nitrogen.[2]

  • SAM Formation:

    • Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]

  • Post-Deposition Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse it thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrate under a stream of dry nitrogen.

Protocol 2: Characterization by Contact Angle Goniometry

  • Place the SAM-coated substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[31]

  • Use the instrument's software to capture an image of the droplet.

  • The software will analyze the drop shape and calculate the static contact angle at the three-phase (solid-liquid-vapor) contact line.[31]

  • Perform measurements at multiple locations on the surface to assess uniformity.

Visualizations

experimental_workflow cluster_prep SAM Preparation cluster_char Characterization cluster_analysis Data Analysis & Troubleshooting Substrate_Cleaning Substrate Cleaning Thiol_Solution_Prep Thiol Solution Preparation Self_Assembly Self-Assembly Substrate_Cleaning->Self_Assembly Thiol_Solution_Prep->Self_Assembly Rinsing_Drying Rinsing & Drying Self_Assembly->Rinsing_Drying Microscopy Microscopy (STM, AFM) Rinsing_Drying->Microscopy Spectroscopy Spectroscopy (XPS, IR) Rinsing_Drying->Spectroscopy Electrochemical Electrochemical (EIS) Rinsing_Drying->Electrochemical Surface_Wettability Surface Wettability (Contact Angle) Rinsing_Drying->Surface_Wettability Defect_Identification Defect Identification Microscopy->Defect_Identification Quality_Assessment SAM Quality Assessment Spectroscopy->Quality_Assessment Electrochemical->Quality_Assessment Surface_Wettability->Quality_Assessment Troubleshooting Troubleshooting Defect_Identification->Troubleshooting Quality_Assessment->Troubleshooting Troubleshooting->Substrate_Cleaning Optimize Troubleshooting->Self_Assembly Optimize

Caption: Experimental workflow for SAM preparation, characterization, and defect analysis.

defect_characterization cluster_defects Common SAM Defects cluster_techniques Characterization Techniques Pinholes Pinholes/ Missing Molecules STM STM Pinholes->STM Direct Imaging AFM AFM Pinholes->AFM Topography EIS EIS Pinholes->EIS Low Rct Domain_Boundaries Domain Boundaries Domain_Boundaries->STM Direct Imaging Contamination Contamination XPS XPS Contamination->XPS Unexpected Elements Contact_Angle Contact Angle Contamination->Contact_Angle Altered Wettability Disorder Conformational Disorder IR IR Spectroscopy Disorder->IR Peak Shift

Caption: Relationship between common SAM defects and suitable characterization techniques.

References

Validation & Comparative

A Comparative Guide to 1-Hexanethiol and 1,6-Hexanedithiol for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over surface properties for applications ranging from biosensing to drug delivery. Alkanethiols are a widely used class of molecules for creating SAMs on noble metal surfaces, particularly gold. This guide provides a detailed comparison of two six-carbon alkanethiols: 1-Hexanethiol and 1,6-Hexanedithiol. The key distinction lies in their terminal groups: this compound is a monofunctional thiol, while 1,6-Hexanedithiol is a bifunctional dithiol, a difference that profoundly impacts the structure and functionality of the resulting monolayer.

Molecular Structure and Self-Assembly

This compound (CH₃(CH₂)₅SH) is a linear alkanethiol that forms a densely packed, well-ordered monolayer on gold substrates.[1] The assembly is driven by the chemisorption of the thiol group onto the gold surface and stabilized by van der Waals interactions between the adjacent alkyl chains.[2] This results in a hydrophobic surface, the properties of which are determined by the terminal methyl group.

In contrast, 1,6-Hexanedithiol (HS(CH₂)₆SH) possesses a thiol group at both ends of its alkyl chain.[3] This bifunctionality allows for two primary modes of surface interaction. It can form a SAM with one thiol group bound to the gold surface, leaving the other thiol group exposed. This creates a surface that is available for further functionalization, for example, by attaching nanoparticles or biomolecules.[4][5] Alternatively, under certain conditions, 1,6-Hexanedithiol can form a cross-linked network by binding to multiple sites or nanoparticles.[4]

Comparative Performance Data

The choice between this compound and 1,6-Hexanedithiol depends on the desired surface properties and subsequent application. The following tables summarize key quantitative data from experimental studies.

PropertyThis compound SAM1,6-Hexanedithiol SAMKey Insights
Surface Coverage (θ) on Gold ~70.69%[2]~97.95%[2]1,6-Hexanedithiol can achieve a higher surface coverage, suggesting a more complete monolayer with fewer defects.
Electrochemical Desorption More positive peak potential[6]More negative peak potential[6]The more negative desorption potential for 1,6-Hexanedithiol SAMs indicates a stronger interaction with the gold surface and greater stability.[6]
Stability Thermally stable up to ~340 K[7]More stable than this compound SAMs[6]The increased stability of 1,6-Hexanedithiol SAMs is attributed to end-to-end interactions between the terminal thiol groups.[6]
Surface Morphology (STM) Atomically well-defined[6]Not atomically resolved[6]The well-defined STM images for this compound suggest a highly ordered, crystalline-like structure. The lack of resolution for 1,6-Hexanedithiol may indicate a less ordered or more dynamic surface.

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. The following are typical protocols for the formation and characterization of this compound and 1,6-Hexanedithiol SAMs on gold substrates.

Protocol 1: Self-Assembled Monolayer (SAM) Formation
  • Substrate Preparation:

    • Use gold-coated silicon wafers or glass slides.

    • Clean the substrates by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Further clean the substrates using a UV-Ozone cleaner for 20 minutes to remove organic contaminants.

  • SAM Formation:

    • Prepare 1 mM solutions of this compound and 1,6-Hexanedithiol in absolute ethanol.

    • Immerse the cleaned gold substrates in the respective thiol solutions.

    • Allow the self-assembly process to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the substrates from the solutions and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

Protocol 2: Electrochemical Characterization

Electrochemical methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the quality and properties of SAMs.

  • Cyclic Voltammetry (CV):

    • Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform CV in a solution containing a redox probe, such as 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.

    • Scan the potential over a suitable range (e.g., -0.2 V to +0.6 V) at a scan rate of 100 mV/s.

    • The blocking of the redox probe's electrochemical signal is indicative of a well-formed, insulating monolayer.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Use the same three-electrode setup as for CV.

    • Perform EIS in the same electrolyte solution containing the redox probe.

    • Apply a DC potential corresponding to the formal potential of the redox probe with a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Fit the resulting Nyquist plot to an equivalent circuit model to determine the charge transfer resistance (Rct), which quantifies the barrier properties of the SAM.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the species on the surface.

  • Sample Preparation:

    • Mount the SAM-modified substrates on the XPS sample holder.

  • Data Acquisition:

    • Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic Al Kα X-ray source.

    • Acquire survey scans to identify all elements present on the surface.

    • Acquire high-resolution scans of the S 2p, C 1s, and Au 4f regions.

  • Data Analysis:

    • Reference the binding energies to the Au 4f peak at 84.0 eV.

    • Analyze the S 2p spectrum to confirm the presence of thiolate species bound to the gold surface (typically around 162 eV). For 1,6-Hexanedithiol, the presence of both bound (thiolate) and free thiol groups can be distinguished.[6]

Visualizing the Difference in Surface Modification

The following diagrams illustrate the key structural differences between SAMs formed from this compound and 1,6-Hexanedithiol and a typical experimental workflow.

Caption: Molecular arrangement of this compound and 1,6-Hexanedithiol SAMs on a gold substrate.

Experimental_Workflow cluster_prep Preparation cluster_mod Modification cluster_char Characterization cluster_app Application Substrate Gold Substrate Cleaning Substrate Cleaning (Solvents, UV-Ozone) Substrate->Cleaning Thiol_Sol Prepare 1mM Thiol Solution in Ethanol Cleaning->Thiol_Sol SAM_Formation Immerse Substrate (24h Incubation) Thiol_Sol->SAM_Formation Rinse_Dry Rinse with Ethanol & Dry with N₂ SAM_Formation->Rinse_Dry Modified_Substrate Functionalized Surface Rinse_Dry->Modified_Substrate Electrochemical Electrochemical Analysis (CV, EIS) Modified_Substrate->Electrochemical Surface_Analysis Surface Analysis (XPS, STM) Modified_Substrate->Surface_Analysis Final_Device Biosensor, Drug Delivery Platform, etc. Electrochemical->Final_Device Surface_Analysis->Final_Device

Caption: A typical workflow for surface modification and characterization using alkanethiol SAMs.

Conclusion

  • This compound is the ideal choice for creating well-ordered, hydrophobic, and insulating monolayers. Its simple, linear structure leads to highly predictable and reproducible surface properties.

  • 1,6-Hexanedithiol offers the significant advantage of a terminal thiol group, which can be used for the subsequent covalent attachment of other molecules or nanoparticles. This makes it a versatile platform for building more complex surface architectures. Additionally, SAMs of 1,6-Hexanedithiol exhibit enhanced stability, which is beneficial for applications requiring robust surface coatings.

The selection between these two thiols should be guided by the specific requirements of the intended application, balancing the need for a simple, ordered monolayer against the desire for a functionalizable and more stable surface.

References

Stability of Self-Assembled Monolayers: A Comparative Analysis of 1-Hexanethiol and Longer-Chain Alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of self-assembled monolayers (SAMs) is a critical parameter influencing the reliability and performance of various applications, from biosensors to drug delivery systems. This guide provides an objective comparison of the stability of SAMs formed from 1-hexanethiol (a C6 thiol) versus those formed from longer-chain alkanethiols, supported by experimental data.

The stability of alkanethiol SAMs on gold and other metallic surfaces is multifactorial, with the length of the alkyl chain playing a pivotal role. Generally, longer-chain alkanethiols form more stable and well-ordered monolayers compared to their shorter-chain counterparts like this compound.[1][2][3] This increased stability is primarily attributed to stronger van der Waals interactions between the longer alkyl chains, which promote a more densely packed and crystalline-like structure.[3][4] This enhanced packing density, in turn, provides a more robust barrier against chemical and physical degradation. However, under specific, short-term conditions, this compound has been observed to form tighter and more stable SAMs.[5]

Comparative Stability Data

The following table summarizes quantitative data from various studies comparing the stability of this compound and longer-chain alkanethiol SAMs under different conditions.

Stability TypeAlkanethiolSubstrateKey FindingsReference
Oxidative Stability Propanethiol (C3) vs. Dodecanethiol (C12) & Octadecanethiol (C18)Silver (Ag)C3 SAMs oxidize to a greater extent and at a faster rate upon air exposure compared to C12 and C18 SAMs.[6][6]
Oxidative Stability Butanethiol (C4) to Dodecanethiol (C12)Germanium (Ge)Longer-chain thiols (C8 and longer) outperform shorter-chain counterparts in inhibiting re-oxidation over 168 hours of ambient exposure.[3][3]
Electrochemical Stability Propanethiol (C3), Hexanethiol (C6), Decanethiol (C10)Gold (Au)SAM stability increases with alkanethiol carbon chain length.[1][1]
Electrochemical Stability Butanethiol (C4), Hexanethiol (C6), Dodecanethiol (C12)Platinum (Pt)Barrier properties are markedly improved for SAMs of the longer dodecanethiol molecule.[7][7]
Thermal Stability Hexanethiol (C6)Gold (Au)SAMs on Au(001) are more stable than on Au(111), with significant desorption occurring above 340 K (67°C).[8][9][10][8][9][10]
Reactivity with Atomic Hydrogen Octanethiol (C8) to Undecanethiol (C11)Gold (Au)Small increases in chain length cause disproportionately large decreases in reactivity with atomic hydrogen, indicating greater stability for longer chains.[4][4]
Short-Term Stability (≤24h) Hexanethiol (C6) vs. Octanethiol (C8) & Undecanethiol (C11)Gold (Au)At short incubation times (≤24 h), this compound (HxSH) SAMs exhibit superior surface packing compared to longer-chain alkanethiols.[5][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Evaluation of Oxidative Stability using X-ray Photoelectron Spectroscopy (XPS)

This protocol is based on the methodology used to assess the air stability of alkanethiol SAMs on silver and gold surfaces.[6]

  • Substrate Preparation: Freshly evaporate gold or silver films on a suitable substrate (e.g., silicon wafer).

  • SAM Formation: Immerse the freshly prepared substrates in a 1 mM ethanolic solution of the desired alkanethiol (e.g., 1-propanethiol, 1-dodecanethiol) for at least 24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, thoroughly rinse the substrates with ethanol to remove non-chemisorbed thiols and then dry them under a stream of nitrogen.

  • Air Exposure: Expose the SAM-coated substrates to ambient air for controlled periods (e.g., 1 hour, 4 hours, 24 hours, 1 week).

  • XPS Analysis: Acquire high-resolution S 2p XPS spectra for each sample at each time point.

  • Data Analysis: Measure the areas of the thiolate and sulfonate peaks. The rate of oxidation is evaluated by calculating the combined areas of these peaks and normalizing them to the initial thiolate peak area. An increase in the sulfonate peak area indicates oxidation of the sulfur headgroup.

Protocol 2: Assessment of Electrochemical Stability using Cyclic Voltammetry (CV)

This protocol outlines a general procedure for evaluating the electrochemical stability of alkanethiol SAMs on a gold electrode.[1]

  • Electrode Preparation: Use a clean, polished gold electrode as the working electrode.

  • SAM Formation: Immerse the gold electrode in a 1 mM solution of the alkanethiol in ethanol for a specified duration (e.g., 15 hours) to form the SAM.[5]

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: Use a suitable electrolyte solution, such as 0.1 M KOH.[1]

  • Cyclic Voltammetry: Perform cyclic voltammetry by scanning the potential over a range that encompasses the reductive desorption and oxidative instability of the SAM (e.g., from a positive potential to a sufficiently negative potential to induce desorption).

  • Data Analysis: The potential at which the reductive desorption peak appears is an indicator of the SAM's stability. A more negative desorption potential suggests a more stable monolayer. The suppression of current in the CV curve compared to a bare gold electrode indicates the blocking ability and integrity of the SAM.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_xps cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Substrate Preparation (Au or Ag Evaporation) B SAM Formation (Immersion in Alkanethiol Solution) A->B C Rinsing and Drying B->C D Controlled Air Exposure (1h, 4h, 24h, 1 week) C->D E XPS Analysis (Acquire S 2p Spectra) D->E F Measure Thiolate and Sulfonate Peak Areas E->F G Calculate Normalized Oxidation Rate F->G

Workflow for Oxidative Stability Analysis using XPS.

experimental_workflow_cv cluster_prep_cv Electrode Preparation cluster_exp_cv Electrochemical Measurement cluster_analysis_cv Data Analysis A_cv Clean Gold Electrode B_cv SAM Formation (Immersion in Alkanethiol Solution) A_cv->B_cv C_cv Assemble Three-Electrode Cell B_cv->C_cv D_cv Perform Cyclic Voltammetry C_cv->D_cv E_cv Identify Reductive Desorption Peak Potential D_cv->E_cv F_cv Analyze Current Suppression D_cv->F_cv

Workflow for Electrochemical Stability Analysis using CV.

References

Validating 1-Hexanethiol Monolayer Coverage: A Comparative Guide to Surface Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of a well-defined and densely packed 1-hexanethiol self-assembled monolayer (SAM) is a critical step in surface functionalization for a myriad of applications, including biosensing, drug delivery, and molecular electronics. The precise characterization of this monolayer's coverage and quality is paramount for ensuring experimental reproducibility and device performance. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with alternative techniques for the validation of this compound monolayer coverage, supported by experimental data and detailed protocols.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. It is widely employed to confirm the successful formation of alkanethiol SAMs on various substrates, most commonly gold. By analyzing the photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the constituent elements of the monolayer (carbon, sulfur) and the underlying substrate (e.g., gold), and importantly, can provide insights into the chemical bonding at the surface, such as the formation of the gold-thiolate bond.

Comparative Analysis of Validation Techniques

While XPS is a cornerstone for SAM characterization, other techniques offer complementary information and can be advantageous in specific experimental contexts. This section compares XPS with two common alternatives: Electrochemical Methods and Spectroscopic Ellipsometry.

Technique Parameter Measured Quantitative Data for Short-Chain Alkanethiols on Gold Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition, Chemical State, Monolayer ThicknessAtomic Percentage of Sulfur (S2p): ~3.34%[1] S2p Binding Energy (Au-S bond): ~162 eV[1][2][3] Calculated Thickness (for C12 thiol): ~1.6 nm[4]Provides direct chemical information and confirmation of covalent attachment.[5] High surface sensitivity. Angle-Resolved XPS (ARXPS) can determine monolayer thickness and molecular orientation.[4][6]Requires ultra-high vacuum (UHV) conditions. Potential for X-ray induced sample damage.
Electrochemical Methods (e.g., Cyclic Voltammetry) Surface Coverage (θ), Blocking PropertiesSurface Coverage (for 1,6-hexanedithiol): 97.95%[7] Charge-Transfer Resistance (Rct) for HT SAM: 1.85×10⁴ Ω[7]High sensitivity to surface defects. Can be performed in situ in relevant liquid environments. Relatively low cost.Indirect measurement of coverage. Dependent on the electrochemical probe and model used for data interpretation.
Spectroscopic Ellipsometry Monolayer ThicknessMonolayer Thickness (Hexanethiol): Initial fast adsorption to ~50% coverage, followed by slower organization.[8] Thickness (for C10 thiol): ~1.5 nm[2]Non-destructive and capable of real-time, in-situ measurements.[8] Provides information on the optical properties of the film.Indirectly measures thickness and requires optical modeling. Less sensitive to chemical state information compared to XPS.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed techniques.

This compound Monolayer Formation on Gold

A prerequisite for all characterization techniques is the proper formation of the SAM.

  • Substrate Preparation: Begin with a clean gold-coated substrate (e.g., silicon wafer, glass slide). Clean the substrate by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. Rinse the substrate thoroughly with deionized water and ethanol, and then dry it under a stream of nitrogen.

  • SAM Formation: Immediately immerse the clean, dry gold substrate into a freshly prepared 1-5 mM solution of this compound in absolute ethanol.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The sample is now ready for characterization.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrumentation: Utilize a commercial XPS instrument equipped with a monochromatic Al Kα X-ray source.

  • Sample Introduction: Mount the this compound coated gold substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Perform high-resolution scans over the regions of interest: Au 4f, S 2p, and C 1s.

  • Data Analysis:

    • Elemental Composition: Use the integrated peak areas from the high-resolution scans and the instrument's atomic sensitivity factors (ASFs) to quantify the elemental composition of the surface.

    • Chemical State Analysis: Analyze the binding energy and peak shape of the S 2p spectrum. A peak at approximately 162 eV is characteristic of a thiolate species covalently bonded to gold (Au-S).[2][3] The absence of a significant peak around 164 eV indicates minimal presence of unbound thiol.[3]

    • Coverage Estimation: The surface coverage can be estimated from the ratio of the S 2p to the Au 4f signal intensities.[8]

Electrochemical Characterization (Cyclic Voltammetry)
  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell containing a suitable electrolyte (e.g., 0.5 M H₂SO₄). The this compound modified gold substrate serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Reductive Desorption: To determine surface coverage, perform cyclic voltammetry in a deaerated electrolyte solution (e.g., 0.5 M NaOH). Scan the potential to negative values (e.g., from -0.2 V to -1.2 V vs. SCE) to induce the reductive desorption of the thiol monolayer.

  • Data Analysis: The area under the desorption peak in the voltammogram is proportional to the charge (Q) associated with the desorption process. The surface coverage (Γ) in moles per unit area can be calculated using the equation: Γ = Q / (nFA), where n is the number of electrons transferred per molecule (n=1 for thiol desorption), F is the Faraday constant, and A is the electrode area.

Spectroscopic Ellipsometry Measurement
  • Instrumentation: Use a spectroscopic ellipsometer.

  • Measurement: Measure the change in polarization of light (Ψ and Δ) upon reflection from the substrate before and after the formation of the this compound monolayer over a range of wavelengths.

  • Modeling and Data Analysis:

    • First, model the bare gold substrate to determine its optical constants (n and k).

    • After SAM formation, add a layer representing the this compound monolayer to the optical model. Assume a refractive index for the organic layer (typically around 1.45-1.50 for alkanethiols).

    • Fit the experimental data (Ψ and Δ) to the model by varying the thickness of the monolayer layer. The resulting thickness provides a measure of the monolayer's completeness.

Visualizing the Validation Workflow and Method Comparison

To better illustrate the experimental and logical flows, the following diagrams are provided.

G cluster_prep Monolayer Preparation cluster_xps XPS Validation sub_prep Gold Substrate Cleaning (Piranha Etch) sam_form Immersion in This compound Solution sub_prep->sam_form rinse_dry Rinsing and Drying sam_form->rinse_dry xps_intro Introduce Sample to UHV Chamber rinse_dry->xps_intro survey Acquire Survey Scan xps_intro->survey high_res Acquire High-Resolution Scans (Au 4f, S 2p, C 1s) survey->high_res analysis Data Analysis: - Elemental Composition - Chemical State (Au-S bond) - Coverage Estimation high_res->analysis result Validated Monolayer Coverage analysis->result Validation

Caption: Experimental workflow for the validation of this compound monolayer coverage using XPS.

G cluster_xps XPS cluster_electrochem Electrochemical Methods cluster_ellipsometry Spectroscopic Ellipsometry center_node This compound Monolayer Validation xps_params Measures: - Elemental Composition - Chemical State (Au-S bond) - Thickness (ARXPS) center_node->xps_params Direct Chemical Info electrochem_params Measures: - Surface Coverage (θ) - Blocking Properties center_node->electrochem_params In-situ, High Sensitivity ellipsometry_params Measures: - Monolayer Thickness center_node->ellipsometry_params Non-destructive, Real-time

Caption: Comparison of techniques for validating this compound monolayer coverage.

References

A Comparative Guide to the Electrochemical Characterization of 1-Hexanethiol SAMs on Gold

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the electrochemical properties of 1-Hexanethiol (1-HT) self-assembled monolayers (SAMs) on gold surfaces with other relevant alkanethiols. It is intended for researchers, scientists, and drug development professionals who utilize SAMs for applications such as biosensing, corrosion inhibition, and fundamental surface science studies. This document outlines key performance metrics, detailed experimental protocols, and visual representations of the characterization workflow.

Comparative Performance of Alkanethiol SAMs on Gold

The quality and performance of a self-assembled monolayer are critically dependent on the alkyl chain length and the terminal functional group. This compound, with its six-carbon chain, offers a balance between ordering and stability. Shorter chains may form less-ordered monolayers, while longer chains can provide greater stability and blocking of electron transfer. The choice of alkanethiol is therefore application-dependent.

Below is a summary of key electrochemical parameters for 1-HT SAMs compared to other commonly used alkanethiols. These values are indicative and can vary based on the specific experimental conditions such as substrate preparation, immersion time, and electrolyte composition.

AlkanethiolChain LengthCharge Transfer Resistance (Rct) (kΩ·cm²)Double-Layer Capacitance (Cdl) (µF/cm²)Reductive Desorption Potential (V vs. Ag/AgCl)Surface Coverage (Γ) (mol/cm²)
This compound (1-HT) C670 - 1501.5 - 3.0-0.8 to -1.0(4.0 - 5.0) x 10⁻¹⁰
PropanethiolC310 - 304.0 - 6.0-0.7 to -0.9(3.5 - 4.5) x 10⁻¹⁰
OctanethiolC8200 - 5001.0 - 2.0-0.9 to -1.1(4.5 - 5.5) x 10⁻¹⁰
DodecanethiolC12> 10000.5 - 1.0-1.0 to -1.2(4.6 - 5.8) x 10⁻¹⁰
1,6-Hexanedithiol (HDT)C650 - 1002.0 - 4.0-0.85 to -1.05Variable (potential for multilayer formation)

Table 1: Comparative electrochemical data for various alkanethiol SAMs on gold. Rct and Cdl values are typically measured by Electrochemical Impedance Spectroscopy (EIS) in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻. Reductive desorption potentials are determined by cyclic voltammetry in a basic solution. Surface coverage is often calculated from the charge integrated from the reductive desorption peak.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for forming high-quality, reproducible SAMs.

Substrate Preparation

High-quality SAMs require an atomically clean and smooth gold surface.

  • Mechanical Polishing: Polycrystalline gold electrodes are sequentially polished with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing cloth.

  • Sonication: The polished electrode is sonicated in ethanol and then in deionized water for 5-10 minutes each to remove polishing debris.

  • Electrochemical Cleaning: The electrode is then electrochemically cleaned by cycling the potential in an acidic solution (e.g., 0.5 M H₂SO₄) until a characteristic cyclic voltammogram for a clean gold surface is obtained.[1] The surface area can be estimated from the charge passed during the reduction of the gold oxide layer.[2]

  • Final Rinse and Dry: The electrode is thoroughly rinsed with deionized water and ethanol and dried under a stream of dry nitrogen.

SAM Formation

The standard procedure for forming alkanethiol SAMs is through immersion in a dilute thiol solution.[3]

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in a high-purity solvent, typically absolute ethanol.

  • Immersion: Immerse the clean, dry gold substrate into the thiol solution.[1] It is crucial to handle the substrate with clean tweezers to avoid contamination.

  • Incubation: Allow the self-assembly process to proceed for a period of 12 to 24 hours to ensure the formation of a well-ordered monolayer.[3] The container should be sealed to minimize solvent evaporation and contamination.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent (ethanol) to remove non-chemisorbed thiols.

  • Drying: Dry the SAM-modified electrode with a gentle stream of dry nitrogen.

Electrochemical Characterization

A three-electrode system is typically employed for electrochemical measurements, consisting of the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[4]

CV is used to assess the blocking properties and stability of the SAM.

  • Blocking Properties: Record the cyclic voltammogram in an electrolyte solution containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A well-formed SAM will significantly block the electron transfer, resulting in a large peak-to-peak separation and reduced peak currents compared to a bare gold electrode.[5]

  • Stability Window: The potential window where the SAM is stable can be determined by cycling the potential in an inert electrolyte.[6]

  • Reductive Desorption: To determine the surface coverage, the potential is scanned to negative values (e.g., from -0.2 V to -1.7 V) in a basic solution (e.g., 0.1 M to 0.5 M NaOH).[7] The charge associated with the reductive desorption peak is integrated and used to calculate the surface coverage (Γ) using Faraday's law.

EIS is a powerful technique to probe the dielectric properties and defectiveness of the SAM.

  • Measurement Setup: The impedance spectrum is recorded at the formal potential of a redox probe over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The resulting Nyquist plot is typically modeled using an equivalent circuit (Randles circuit) to extract parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[5][8] A high Rct and low Cdl are indicative of a dense, well-packed monolayer.[2][9]

Visualizing the Workflow and Concepts

The following diagrams illustrate the key processes and relationships in the characterization of 1-HT SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Electrochemical Characterization polishing Mechanical Polishing sonication Sonication polishing->sonication electrocleaning Electrochemical Cleaning sonication->electrocleaning drying1 Rinse & Dry electrocleaning->drying1 immersion Immerse Au Substrate drying1->immersion solution Prepare 1-HT Solution solution->immersion incubation Incubate (12-24h) immersion->incubation rinsing Rinse with Solvent incubation->rinsing drying2 Dry with N2 rinsing->drying2 cv Cyclic Voltammetry (CV) drying2->cv eis Impedance Spectroscopy (EIS) drying2->eis desorption Reductive Desorption drying2->desorption blocking blocking cv->blocking stability stability cv->stability rct rct eis->rct cdl cdl eis->cdl coverage coverage desorption->coverage

Caption: Experimental workflow for the preparation and electrochemical characterization of 1-HT SAMs on gold.

logical_relationship cluster_sam_properties SAM Properties cluster_techniques Characterization Techniques cluster_parameters Measured Parameters ordering Ordering & Packing Density rct Charge Transfer Resistance (Rct) ordering->rct increases cdl Double-Layer Capacitance (Cdl) ordering->cdl decreases defects Defects & Pinholes peak_sep Peak Separation (ΔEp) defects->peak_sep decreases defects->rct decreases thickness Monolayer Thickness thickness->rct increases stability Electrochemical Stability desorp_pot Desorption Potential (Ed) stability->desorp_pot more negative cv Cyclic Voltammetry (CV) cv->peak_sep eis Impedance Spectroscopy (EIS) eis->rct eis->cdl rd Reductive Desorption (RD) desorp_q Desorption Charge (Q) rd->desorp_q rd->desorp_pot

References

A Comparative Analysis of 1-Hexanethiol Self-Assembled Monolayers on Gold, Silver, Copper, and Platinum Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and characteristics of 1-Hexanethiol on various metallic surfaces, supported by experimental data.

This guide provides an in-depth comparison of self-assembled monolayers (SAMs) of this compound (HT) on four commonly used metal substrates: gold (Au), silver (Ag), copper (Cu), and platinum (Pt). The choice of substrate significantly influences the structure, stability, and barrier properties of the resulting monolayer. Understanding these differences is crucial for applications ranging from biosensing and drug delivery to corrosion inhibition and molecular electronics.

Comparative Performance Data

The following table summarizes key quantitative data for this compound SAMs on the different metal substrates. Data has been compiled from various experimental studies.

PropertyGold (Au)Silver (Ag)Copper (Cu)Platinum (Pt)
S 2p3/2 Binding Energy (eV) ~162.0[1][2][3]~162.1 (estimated for alkanethiols)~162.0 (estimated for alkanethiols)~162.3
Advancing Contact Angle (Water, θa) ~110°~110° (for long-chain alkanethiols)[4]~105° (for long-chain alkanethiols)~104° (for C18SH)[4]
Thermal Desorption Peak (K) ~450 - 500[5][6][7]Not explicitly found for this compoundNot explicitly found for this compoundGenerally less stable than on Au
Monolayer Quality & Ordering Highly ordered, well-packedWell-ordered, but more complex than Au[4]Prone to oxidation, less ordered[8]More defects compared to Au
Reductive Stability Least stableMore stable than AuMost stableMore stable than Au[9]
Oxidative Stability Most stableLess stable than AuLeast stable[9]Less stable than Au[9]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for the formation and characterization of this compound SAMs on the discussed metal substrates.

I. Substrate Preparation

Proper cleaning and preparation of the metal substrate are critical for the formation of high-quality SAMs.

  • Gold (Au): Substrates are typically cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by thorough rinsing with deionized water and ethanol, and finally dried under a stream of nitrogen.

  • Silver (Ag): Silver substrates are often chemically polished or cleaned by immersion in nitric acid, followed by rinsing with deionized water and ethanol, and drying with nitrogen. Due to the rapid oxidation of silver, it is often recommended to perform the cleaning steps immediately before SAM formation.

  • Copper (Cu): Copper substrates are highly susceptible to oxidation. A common cleaning procedure involves sonication in a degreasing solvent (e.g., acetone, ethanol), followed by an acid etch (e.g., dilute nitric acid or hydrochloric acid) to remove the oxide layer. The substrate is then rinsed with deionized water and ethanol and dried with nitrogen.

  • Platinum (Pt): Platinum substrates can be cleaned using piranha solution or by electrochemical methods, such as repeated cycling in an acidic solution (e.g., 0.5 M H₂SO₄). After cleaning, the substrate is rinsed with deionized water and ethanol and dried with nitrogen.

II. Self-Assembled Monolayer (SAM) Formation

The most common method for forming alkanethiol SAMs is through solution deposition.

  • Solution Preparation: A dilute solution of this compound (typically 1 mM) is prepared in a high-purity solvent, most commonly ethanol.

  • Immersion: The cleaned metal substrate is immersed in the thiol solution. The immersion time can vary from a few minutes to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers. The process is typically carried out at room temperature.

  • Rinsing: After immersion, the substrate is removed from the thiol solution and thoroughly rinsed with the solvent (ethanol) to remove any non-chemisorbed molecules.

  • Drying: The final step is to dry the SAM-coated substrate under a gentle stream of inert gas, such as nitrogen or argon.

III. Characterization Techniques

Several surface-sensitive techniques are employed to characterize the properties of the formed SAMs.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the surface and the binding energy of the sulfur headgroup to the metal substrate. The S 2p core level spectrum is particularly informative.

  • Contact Angle Goniometry: Measures the advancing and receding contact angles of a liquid (commonly water) on the SAM surface to assess its wettability and hydrophobicity.

  • Thermal Desorption Spectroscopy (TDS): Provides information on the thermal stability of the monolayer by heating the sample in a vacuum and detecting the desorbed species as a function of temperature.

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the surface morphology and molecular packing of the SAM at the nanoscale.

Visualizing the Self-Assembly Process and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formation and analysis of this compound SAMs.

SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Clean Metal Substrate Rinse_Dry Rinse & Dry Clean->Rinse_Dry Immerse Immerse in This compound Solution Rinse_Dry->Immerse Transfer Incubate Incubate (12-48h) Immerse->Incubate Rinse_Final Rinse with Solvent Incubate->Rinse_Final Remove Dry_Final Dry with N2 Rinse_Final->Dry_Final

A simplified workflow for the formation of a this compound self-assembled monolayer.

Characterization_Workflow cluster_analysis Characterization Techniques SAM This compound SAM on Metal Substrate XPS XPS (Binding Energy) SAM->XPS ContactAngle Contact Angle (Wettability) SAM->ContactAngle TDS TDS (Thermal Stability) SAM->TDS Microscopy STM / AFM (Morphology) SAM->Microscopy

An overview of the key techniques used to characterize this compound SAMs.

Signaling_Pathway Thiol This compound in Solution Adsorption Physisorption (Initial weak interaction) Thiol->Adsorption Substrate Clean Metal Substrate Substrate->Adsorption Chemisorption Chemisorption (Metal-Sulfur bond formation) Adsorption->Chemisorption SelfAssembly Self-Assembly (van der Waals interactions) Chemisorption->SelfAssembly SAM Ordered Self-Assembled Monolayer SelfAssembly->SAM

A conceptual pathway of this compound self-assembly on a metal substrate.

References

Ensuring Experimental Reproducibility: A Guide to Assessing 1-Hexanethiol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. In surface science and nanotechnology, where 1-Hexanethiol is widely used to form self-assembled monolayers (SAMs), the purity of this reagent is a critical factor that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound, discusses common impurities and their impact, and presents alternative compounds, supported by detailed experimental protocols.

The seemingly subtle difference between a 95% and a 99% pure this compound can lead to vastly different surface properties, affecting everything from protein adsorption in biosensors to the stability of nanoparticle functionalization. Even trace impurities can introduce defects into the highly ordered structure of a SAM, leading to inconsistent and unreliable results. This guide will equip researchers with the knowledge to select and implement appropriate quality control measures, ensuring the integrity and reproducibility of their work.

Comparing Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required level of accuracy, and the nature of the suspected impurities. The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Purity Range Determined
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds based on their boiling points and interaction with a stationary phase. The FID detects organic compounds as they elute.High resolution for volatile impurities, robust, and widely available.Not suitable for non-volatile impurities. Requires calibration for accurate quantification.95% - 99.9%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their polarity. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary.Versatile and can be adapted for a wide range of impurities.Requires a derivatization step, which adds complexity and potential for error.90% - 99.5%
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method that determines the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.Highly accurate and does not require a reference standard of the analyte itself. Provides structural information about impurities.Requires a high-field NMR spectrometer. May have lower sensitivity for certain impurities compared to GC or HPLC.98% - 99.9%

The Impact of Impurities on Self-Assembled Monolayers

The presence of even small amounts of impurities in this compound can have a significant impact on the formation and properties of SAMs. Common impurities include other alkanethiols, disulfides (such as dihexyl disulfide), and unreacted starting materials from the synthesis process.

These impurities can disrupt the crystalline-like packing of the this compound molecules on a substrate (typically gold), leading to:

  • Disordered Monolayers: Impurity molecules with different chain lengths or functional groups can create defects and disrupt the uniform, quasi-crystalline structure of the SAM.

  • Altered Surface Properties: A disordered monolayer can exhibit different wettability (contact angle), thickness, and surface energy compared to a well-ordered SAM.

  • Reduced Barrier Properties: In applications like corrosion protection or in electrochemical biosensors, a less dense SAM will be more permeable to ions and small molecules.

  • Inconsistent Biological Interactions: For biosensor applications, a poorly formed SAM can lead to non-specific binding of proteins and other biomolecules, resulting in false signals and reduced sensitivity.

Alternatives to this compound

The choice of thiol for a specific application depends on the desired surface properties. While this compound is excellent for creating well-ordered, hydrophobic surfaces, other thiols can be used to achieve different functionalities.

Alternative CompoundKey Structural DifferenceResulting SAM PropertiesCommon Applications
2-Hexanethiol Thiol group is on a secondary carbon, creating a branched structure.Forms less ordered and more permeable monolayers due to steric hindrance.[1]Applications where a less compact film is desired.
1,6-Hexanedithiol Thiol groups at both ends of the hexane chain.Can form looped structures on a single surface or bridge between two surfaces.Molecular electronics, linking nanoparticles.
Thiol-terminated oligo(ethylene glycol) Contains a flexible, hydrophilic oligo(ethylene glycol) chain.Forms protein-resistant surfaces, preventing non-specific adsorption.Biosensors, biocompatible coatings.
Thiol-terminated mannitol Contains a hydrophilic mannitol headgroup.Creates surfaces that are inert to protein adsorption and cell attachment.Bio-inert surfaces for biological studies.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for determining the purity of this compound and identifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

3. GC Conditions: [2]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method should be employed.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Hexane A->B C Prepare Dilutions B->C D Inject Sample C->D E Separation in Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate % Purity G->H HPLC_UV_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification A This compound Sample C Reaction (15 min) A->C B DTNB Reagent B->C D Inject Derivatized Sample C->D E C18 Column Separation D->E F UV Detection (412 nm) E->F H Determine Purity F->H G Generate Calibration Curve G->H Biosensor_Workflow cluster_QC Quality Control cluster_SAM SAM Formation cluster_Biosensor Biosensor Fabrication & Assay A This compound Lot B Purity Assessment (GC, HPLC, or qNMR) A->B C Purity ≥ 99%? B->C C->A No (Reject Lot) D Prepare Thiol Solution C->D Yes E Immerse Gold Substrate D->E F Incubate (12-24h) E->F G Immobilize Bioreceptor F->G H Introduce Analyte G->H I Signal Detection H->I J Reproducible Results I->J

References

A Comparative Analysis of the Thermal Stability of 1-Hexanethiol and Amide-Containing Thiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of self-assembled monolayers (SAMs) is a critical factor in the development of robust and reliable surface functionalization technologies. This guide provides a detailed comparison of the thermal stability of simple alkanethiol monolayers, represented by 1-hexanethiol, and that of alkanethiols incorporating amide functionalities. The inclusion of amide groups leads to the formation of lateral hydrogen bonds within the monolayer, significantly enhancing its thermal resilience.

The enhanced stability of amide-containing thiol SAMs is attributed to the network of intermolecular hydrogen bonds formed between adjacent molecules.[1][2] This cooperative interaction increases the energy required to disrupt the ordered monolayer structure, resulting in higher desorption temperatures compared to alkanethiol SAMs, which are primarily stabilized by van der Waals forces.[1] Experimental evidence from techniques such as Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) consistently demonstrates this trend. For instance, studies have shown that amide-containing SAMs can exhibit a delay in alkyl chain disordering by as much as 50 K and an increase in the onset of sulfur desorption by 25 K compared to their linear alkanethiol counterparts.[1]

Quantitative Comparison of Thermal Stability

The following table summarizes the key findings from experimental studies on the thermal stability of this compound and amide-containing thiol monolayers on gold substrates.

FeatureThis compound SAMsAmide-Containing Thiol SAMs (e.g., MEHA)
Primary Intermolecular Interaction Van der Waals forcesHydrogen bonding and Van der Waals forces
Onset of Desorption (TPD) Approximately 350-450 K[1]Qualitatively much more stable than alkanethiols at 373 K[2]
Stability Limit (XPS/STM) Stable up to ~373 K[3]Significantly more stable than decanethiol after annealing at 373 K for 1h[2]
Key Desorption Species Dialkyl disulfides, thiolate radicals[1]Not explicitly detailed in the provided results
Observed Thermal Behavior Desorption occurs in a two-step process: initial disordering of alkyl chains followed by desorption.[1]Exhibits a substantial delay in alkyl chain disordering and a higher onset temperature for sulfur desorption.[1]

MEHA: N-(2-mercaptoethyl)heptanamide

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of monolayer thermal stability. The following protocols are based on methods reported in the cited literature.

1. Self-Assembled Monolayer (SAM) Preparation

  • Substrate Preparation: Single-crystal Au(111) substrates are typically prepared by the thermal deposition of gold onto mica under ultra-high vacuum (UHV) conditions at elevated temperatures (e.g., 623 K).[1]

  • Solution Preparation: Thiol solutions are prepared by dissolving the desired thiol (e.g., this compound or N-(2-mercaptoethyl)heptanamide) in a suitable solvent, typically ethanol, to a concentration of 0.01 mM.[1]

  • Immersion: The freshly prepared Au(111) substrates are immersed in the thiol solution for a specified duration to allow for the formation of a well-ordered monolayer. For N-(2-mercaptoethyl)heptanamide (MEHA), an immersion time of 1 hour at room temperature is used.[1]

  • Rinsing and Drying: Following immersion, the substrates are thoroughly rinsed with the solvent (ethanol) to remove non-chemisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).

2. Thermal Stability Analysis using X-ray Photoelectron Spectroscopy (XPS)

  • Instrumentation: A high-resolution XPS system equipped with a monochromatic X-ray source (e.g., Al Kα) is used for analysis.

  • Sample Annealing: The SAM-functionalized substrate is mounted on a sample holder with heating capabilities within the UHV chamber of the XPS instrument. The sample is annealed at specific temperatures for a defined duration (e.g., 373 K for 1 hour) to induce thermal desorption or degradation.[2]

  • Data Acquisition: High-resolution XPS spectra of the relevant core levels (e.g., C 1s, N 1s, S 2p, and Au 4f) are acquired before and after each annealing step.[1]

  • Data Analysis: The elemental composition and chemical states of the atoms in the monolayer are determined by analyzing the binding energies and intensities of the core-level peaks. The thermal stability is assessed by monitoring the decrease in the intensity of the S 2p and C 1s signals corresponding to the thiol molecules as a function of annealing temperature.

3. Surface Morphology Analysis using Scanning Tunneling Microscopy (STM)

  • Instrumentation: An STM is operated under UHV conditions to obtain molecular-scale resolution images of the SAM surface.

  • Sample Preparation: The SAM-coated substrates are introduced into the UHV chamber of the STM.

  • Imaging: STM images are acquired before and after in-situ thermal annealing. Typical imaging parameters for MEHA SAMs are a bias voltage of 620 mV and a tunneling current of 550 pA.[2]

  • Analysis: The thermal stability is evaluated by comparing the surface morphology of the SAM before and after annealing. The appearance of defects, such as etch pits or disordered regions, indicates thermal degradation of the monolayer.[2]

Visualizing the Path to Enhanced Stability

The following diagrams illustrate the experimental workflow for assessing thermal stability and the underlying principle of enhanced stability in amide-containing SAMs.

experimental_workflow cluster_prep SAM Preparation cluster_analysis Thermal Stability Analysis Au_Substrate Au(111) Substrate Immersion Immersion (e.g., 1h at RT) Au_Substrate->Immersion Thiol_Solution Thiol Solution (e.g., 0.01 mM in Ethanol) Thiol_Solution->Immersion Rinse_Dry Rinse & Dry Immersion->Rinse_Dry Prepared_SAM Prepared SAM Rinse_Dry->Prepared_SAM Annealing Thermal Annealing (in UHV) Prepared_SAM->Annealing XPS XPS Analysis Annealing->XPS Pre- & Post-Annealing STM STM Analysis Annealing->STM Pre- & Post-Annealing

Caption: Experimental workflow for the preparation and thermal stability analysis of self-assembled monolayers.

stability_mechanism cluster_amide Amide-Containing Thiol SAM cluster_alkane This compound SAM Amide_Thiol Amide-Containing Thiol H_Bonding Lateral Hydrogen Bonding Amide_Thiol->H_Bonding enables Enhanced_Stability Enhanced Thermal Stability H_Bonding->Enhanced_Stability leads to Hexanethiol This compound VdW_Forces Van der Waals Forces Hexanethiol->VdW_Forces relies on Lower_Stability Lower Thermal Stability VdW_Forces->Lower_Stability results in

Caption: Mechanism of enhanced thermal stability in amide-containing thiol monolayers.

References

A Comparative Analysis of the Surface Energy of 1-Hexanethiol Coated Surfaces and Alternative Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling surface properties at the molecular level is paramount. Self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface chemistry and energy, influencing a wide range of applications from biocompatibility to sensor technology. This guide provides a comparative analysis of the surface energy of gold surfaces coated with 1-Hexanethiol and other commonly used alkanethiol-based SAMs. The data presented herein is derived from contact angle measurements and calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method, offering a quantitative basis for material selection and surface modification strategies.

Comparison of Surface Energy Values

The surface free energy of a solid is a critical parameter that governs its wettability and adhesive properties. It is composed of both dispersive (nonpolar) and polar components. The following table summarizes the contact angles of water and diiodomethane on various SAM-coated gold surfaces, along with the calculated surface free energy values.

Surface CoatingTerminal GroupWater Contact Angle (θ°)Diiodomethane Contact Angle (θ°)Dispersive Component (γsd) (mN/m)Polar Component (γsp) (mN/m)Total Surface Free Energy (γs) (mN/m)
This compound -CH₃ ~108 ~48 ~21.5 ~0.1 ~21.6
1-Octanethiol-CH₃~110~50~20.9~0.1~21.0
1-Dodecanethiol-CH₃~111~52~20.3~0.1~20.4
1-Octadecanethiol-CH₃~112~54~19.7~0.1~19.8
11-Mercapto-1-undecanol-OH~35~45~31.2~11.5~42.7
16-Mercaptohexadecanoic acid-COOH~40~50~29.8~9.8~39.6
1H,1H,2H,2H-Perfluorodecanethiol-CF₃~120~70~10.8~0.0~10.8

Note: The contact angle values for this compound and other coatings are representative values from various literature sources. The surface free energy components were calculated using the Owens-Wendt method with the following liquid surface tension parameters: Water (γl = 72.8 mN/m, γld = 21.8 mN/m, γlp = 51.0 mN/m) and Diiodomethane (γl = 50.8 mN/m, γld = 50.8 mN/m, γlp = 0 mN/m).

Experimental Protocols

Determination of Surface Free Energy via Contact Angle Goniometry (Owens-Wendt Method)

This protocol outlines the steps for measuring the contact angles of probe liquids on a SAM-coated surface and the subsequent calculation of the surface free energy.

1. Substrate Preparation:

  • Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants. A common procedure involves sonication in a sequence of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
  • Immediately prior to SAM formation, the substrates are often treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV-ozone to create a fresh, hydrophilic gold surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

2. Self-Assembled Monolayer (SAM) Formation:

  • The cleaned gold substrates are immersed in a dilute solution (typically 1 mM) of the desired alkanethiol (e.g., this compound) in a suitable solvent (e.g., absolute ethanol) for a sufficient period (typically 18-24 hours) to allow for the formation of a well-ordered monolayer.
  • After incubation, the substrates are removed from the solution, rinsed thoroughly with the solvent to remove non-chemisorbed molecules, and dried under a gentle stream of nitrogen.

3. Contact Angle Measurement:

  • A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used for the measurements.
  • The SAM-coated substrate is placed on the sample stage.
  • A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) is gently dispensed onto the surface.
  • The sessile drop is allowed to equilibrate for a few seconds.
  • An image of the droplet is captured, and the contact angle at the three-phase (solid-liquid-vapor) interface is measured using the instrument's software. This is typically done for both the left and right sides of the droplet and the values are averaged.
  • The process is repeated with a second probe liquid with different polarity (e.g., diiodomethane).
  • Multiple measurements are taken at different locations on the surface for each liquid to ensure reproducibility and obtain a statistically significant average.

4. Calculation of Surface Free Energy (Owens-Wendt Method):

  • The Owens-Wendt-Rabel-Kaelble (OWRK) equation is used to calculate the surface free energy of the solid (γs) and its dispersive (γsd) and polar (γsp) components. The equation is as follows:

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for determining the surface energy of a SAM-coated surface.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_measurement Contact Angle Measurement cluster_analysis Data Analysis sub_clean Clean Gold Substrate sub_treat Surface Activation (e.g., Piranha/UV-Ozone) sub_clean->sub_treat sam_immersion Immerse in Alkanethiol Solution sub_treat->sam_immersion Ready for Coating sam_rinse Rinse and Dry sam_immersion->sam_rinse ca_setup Place Sample in Goniometer sam_rinse->ca_setup Coated Substrate ca_dispense1 Dispense Water Droplet ca_setup->ca_dispense1 ca_dispense2 Dispense Diiodomethane Droplet ca_setup->ca_dispense2 ca_measure1 Measure Water Contact Angle ca_dispense1->ca_measure1 da_calculate Calculate Surface Free Energy (Owens-Wendt) ca_measure1->da_calculate θ_water ca_measure2 Measure Diiodomethane Contact Angle ca_dispense2->ca_measure2 ca_measure2->da_calculate θ_diiodomethane da_compare Compare Surface Energy Values da_calculate->da_compare

Caption: Experimental workflow for surface energy determination.

Unveiling the Nanoscale Architecture: A Comparative Guide to 1-Hexanethiol Self-Assembled Monolayers via STM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of surface modification and nanotechnology, the precise arrangement of molecules in self-assembled monolayers (SAMs) is of paramount importance. This guide provides a detailed comparison of the structure of 1-hexanethiol SAMs on a gold substrate, analyzed by Scanning Tunneling Microscopy (STM), and contrasts it with other commonly studied alkanethiols. The insights provided are supported by experimental data and detailed protocols to aid in the design and characterization of tailored surface functionalities.

Self-assembled monolayers of alkanethiols on gold surfaces represent a cornerstone of nanoscience, offering a versatile platform for controlling interfacial properties. The structure of these monolayers, particularly the packing density, molecular orientation, and presence of defects, dictates their performance in applications ranging from biosensing to molecular electronics. Among the various alkanethiols, this compound serves as a key model system for short-chain thiols, exhibiting distinct structural characteristics compared to its longer-chain counterparts.

Structural Comparison of Alkanethiol SAMs

The structure of alkanethiol SAMs on Au(111) is predominantly characterized by a hexagonal (√3 × √3)R30° lattice of sulfur atoms chemisorbed to the gold surface.[1][2] This arrangement results in a nearest-neighbor spacing of approximately 5.0 Å.[3] The alkyl chains are typically tilted from the surface normal to maximize van der Waals interactions between adjacent molecules.[1][2] For longer alkanethiol chains (typically with ten or more carbons), a highly ordered c(4x2) superlattice is often observed, which is a superstructure of the basic (√3 × √3)R30° lattice.[1][4]

Short-chain alkanethiols like this compound exhibit less pronounced van der Waals interactions compared to their longer-chain analogs. This can lead to differences in the degree of ordering and the prevalence of certain structural phases. While this compound can form the characteristic (√3 × √3)R30° structure, the ordering may be less extensive, and different phases can be observed depending on the preparation conditions.[5][6]

Here, we present a comparative summary of key structural parameters for this compound and other representative alkanethiols as determined by STM.

ParameterThis compoundn-Octanethioln-Decanethiol
Predominant Lattice Structure (√3 × √3)R30°(√3 × √3)R30°, c(4x2)(√3 × √3)R30°, c(4x2)
Nearest-Neighbor Distance (Å) ~5.0~5.0~5.0
Molecular Tilt Angle (from normal) ~30°~30°~30°
Common Defects Domain boundaries, etch pitsDomain boundaries, etch pitsDomain boundaries, etch pits
c(4x2) Superlattice Less commonCommonly observedCommonly observed

Experimental Protocol: STM Analysis of this compound SAMs

The following provides a generalized yet detailed methodology for the preparation and STM imaging of this compound self-assembled monolayers on a Au(111) substrate.

I. Substrate Preparation
  • Annealing: A Au(111) single crystal or a gold film on a suitable substrate (e.g., mica) is cleaned and annealed to produce large, atomically flat terraces. This is typically achieved by flame annealing or resistive heating in an ultra-high vacuum (UHV) chamber.

  • Characterization: The cleanliness and atomic structure of the Au(111) surface are verified by STM imaging prior to monolayer deposition.

II. SAM Formation
  • Solution Deposition: The cleaned Au(111) substrate is immersed in a dilute solution (typically 0.1 to 1 mM) of this compound in a high-purity solvent such as ethanol.

  • Incubation: The substrate is left in the thiol solution for a sufficient period (ranging from minutes to 24 hours) to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

III. STM Imaging
  • Sample Mounting: The SAM-coated substrate is mounted on the STM sample holder.

  • Tip Preparation: A sharp metallic tip, typically made of tungsten or a platinum-iridium alloy, is used. The tip is often prepared by electrochemical etching.

  • Imaging Parameters: The STM is operated in constant-current mode. Typical imaging parameters for alkanethiol SAMs are a bias voltage in the range of ±0.5 to ±2.0 V and a tunneling current between 1 and 100 pA.[1] Low tunneling currents are generally preferred to minimize tip-induced damage to the monolayer.

  • Data Acquisition and Analysis: Large-scale images are first acquired to identify terraces, domain boundaries, and defects. High-resolution images are then obtained to resolve the molecular packing and lattice structure. Image analysis software is used to determine lattice parameters and molecular spacings.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages involved in the STM analysis of a this compound SAM.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_stm STM Analysis Au_Substrate Au(111) Substrate Annealing Flame Annealing / UHV Au_Substrate->Annealing Clean_Au Atomically Flat Au(111) Annealing->Clean_Au Immersion Immersion Clean_Au->Immersion Hexanethiol_Sol This compound Solution Hexanethiol_Sol->Immersion Rinsing_Drying Rinsing & Drying Immersion->Rinsing_Drying SAM_Sample This compound SAM on Au(111) Rinsing_Drying->SAM_Sample STM_Imaging STM Imaging SAM_Sample->STM_Imaging Data_Analysis Data Analysis STM_Imaging->Data_Analysis Structural_Info Structural Information Data_Analysis->Structural_Info

Experimental workflow for STM analysis of this compound SAMs.

Conclusion

The STM analysis of this compound self-assembled monolayers reveals a well-defined, albeit potentially less ordered, structure compared to longer-chain alkanethiols. The fundamental (√3 × √3)R30° packing is prevalent, though the formation of the c(4x2) superlattice is less common. Understanding these structural nuances is critical for applications where precise control over surface properties at the nanoscale is required. The provided experimental framework serves as a guide for researchers to reliably prepare and characterize these important molecular architectures, paving the way for the rational design of functional surfaces.

References

Comparing Brust-Schiffrin synthesis with other methods for hexanethiol-capped nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gold nanoparticles (AuNPs) with precise control over size, shape, and surface chemistry is paramount for their successful application in fields ranging from drug delivery and bioimaging to catalysis and diagnostics. Hexanethiol-capped gold nanoparticles, in particular, are of significant interest due to the strong coordination between sulfur and gold, which imparts high stability to the nanoparticles. This guide provides a comparative overview of the Brust-Schiffrin synthesis method and other common alternatives for producing hexanethiol-capped AuNPs, supported by experimental data to inform your selection of the most suitable method for your research needs.

Comparison of Synthesis Methods

The selection of a synthesis method for hexanethiol-capped gold nanoparticles depends on the desired particle characteristics, such as size, monodispersity, and yield, as well as practical considerations like reaction time and complexity. The following table summarizes the key quantitative parameters for the Brust-Schiffrin method and its common alternatives.

Synthesis MethodTypical Particle Size (nm)PolydispersityTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Brust-Schiffrin 1.5 - 5.2[1]Low (e.g., 2.34 ± 0.16 nm)[2]High (avoidance of Au(I) thiolate is critical for good yield)[3]Several hours[4]Excellent size control in the small nanoparticle regime, high stability of nanoparticles, good reproducibility.[1][3]Use of organic solvents and a phase transfer catalyst.
Turkevich 15 - 50[5]Low for sizes 15-30 nm (PDI < 0.20)[1][5][6]Generally lower than Brust-Schiffrin.~15-30 minutes[5]Simple, uses aqueous solution, well-established.[5]Less effective for producing very small (<10 nm) nanoparticles, polydispersity increases for larger particles.[5] Direct synthesis of thiol-capped particles requires post-synthesis modification.
Seed-Mediated Growth Tunable (e.g., up to 100 nm)[7]Very low (PDI of seeds can be ~0.03 ± 0.01)[8]HighVariable (can be < 1 hour for growth step)[9][10]Excellent control over final particle size and shape, can produce a wide range of sizes.[8][9]Multi-step process, requires careful control of seed and growth conditions.
Martin 8 - 34[11]ModerateNot widely reported< 1 minute in a microreactor[11]Very fast reaction time, particularly in microfluidic systems.[11]Limited data available for thiol-capped nanoparticles, potential for broader size distribution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of gold nanoparticles. The following sections provide methodologies for the key synthesis methods discussed.

Brust-Schiffrin Method

This two-phase method is a cornerstone for the synthesis of alkanethiol-capped gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • Hexanethiol

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Phase Transfer of Gold Ions: An aqueous solution of HAuCl₄ is vigorously stirred with a solution of TOAB in toluene. The stirring is continued until the aqueous phase becomes colorless, indicating the complete transfer of the tetrachloroaurate ions into the organic phase, which will turn a deep orange color.

  • Addition of Capping Agent: Hexanethiol is added to the organic phase containing the gold ions.

  • Reduction: A freshly prepared aqueous solution of NaBH₄ is added dropwise to the vigorously stirred organic solution. The color of the organic phase will change from orange to a deep brown, indicating the formation of gold nanoparticles.

  • Purification: The reaction is typically stirred for several hours to ensure complete formation and capping of the nanoparticles.[4] The organic layer is then separated, and the nanoparticles are precipitated by the addition of ethanol. The nanoparticles are collected by centrifugation and washed repeatedly with ethanol to remove excess thiol and other reactants.

Turkevich Method (for citrate-capped nanoparticles, followed by ligand exchange)

The Turkevich method is a simple and widely used method for producing citrate-stabilized gold nanoparticles in an aqueous solution. To obtain hexanethiol-capped nanoparticles using this method, a post-synthesis ligand exchange step is required.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Hexanethiol

  • Ethanol

  • Deionized water

Procedure for Citrate-Capped AuNPs:

  • A dilute solution of HAuCl₄ is heated to a rolling boil with vigorous stirring.

  • A solution of trisodium citrate is quickly added to the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, from yellow to blue to finally a deep red, indicating the formation of gold nanoparticles. The solution is typically boiled for another 15-30 minutes to ensure the reaction is complete.[5]

Procedure for Ligand Exchange:

  • The citrate-capped gold nanoparticle solution is cooled to room temperature.

  • A solution of hexanethiol in ethanol is added to the nanoparticle solution with stirring.

  • The mixture is stirred for several hours to allow for the exchange of the citrate ligands with hexanethiol on the nanoparticle surface.

  • The hexanethiol-capped nanoparticles can then be precipitated and purified by centrifugation and washing with ethanol.

Seed-Mediated Growth Method

This method allows for precise control over the final nanoparticle size by using pre-synthesized "seed" nanoparticles to initiate further growth.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (for seed synthesis)

  • Sodium borohydride (for seed synthesis)

  • Cetyltrimethylammonium bromide (CTAB - often used in the growth solution)

  • Ascorbic acid (reducing agent for growth)

  • Hexanethiol

  • Deionized water

Procedure:

  • Seed Synthesis: Small gold nanoparticles (seeds) are first synthesized, often using a method similar to the Turkevich method but with a strong reducing agent like sodium borohydride to produce very small particles (e.g., 3-4 nm).[9]

  • Growth Solution Preparation: A growth solution is prepared containing more HAuCl₄, a stabilizing agent (often CTAB), and a weak reducing agent like ascorbic acid.

  • Seeded Growth: A small volume of the seed solution is added to the growth solution. The gold ions in the growth solution are reduced onto the surface of the seed nanoparticles, causing them to grow. The final size is controlled by the ratio of seeds to gold salt in the growth solution. The growth process can be monitored by observing the color change of the solution and can be completed in under an hour.[9]

  • Capping with Hexanethiol: After the desired size is reached, a solution of hexanethiol is added to cap the nanoparticles, followed by purification steps similar to the other methods.

Martin Method

The Martin method is a rapid synthesis technique that is often performed in a microreactor for enhanced control.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • Polyvinyl alcohol (PVA) or other stabilizer (optional)

  • Hexanethiol

  • Deionized water

Procedure (Batch Synthesis):

  • An aqueous solution of HAuCl₄ is prepared. A stabilizing agent like PVA can be added at this stage.

  • A fresh, cold solution of NaBH₄ is rapidly added to the gold solution under vigorous stirring.

  • The formation of nanoparticles is very fast, often occurring in less than a minute.[11]

  • A solution of hexanethiol is then added to cap the newly formed nanoparticles.

  • Purification is carried out by centrifugation and washing.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.

Brust_Schiffrin_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_reduction Reduction cluster_purification Purification Au_aq HAuCl₄ Solution Au_org Au³⁺ in Toluene Au_aq->Au_org Phase Transfer TOAB TOAB Solution TOAB->Au_org Hexanethiol Hexanethiol Au_capped_precursor Au³⁺ + Hexanethiol Hexanethiol->Au_capped_precursor Au_org->Au_capped_precursor AuNPs_org Hexanethiol-Capped AuNPs Au_capped_precursor->AuNPs_org Precipitation Precipitation with Ethanol AuNPs_org->Precipitation NaBH4 NaBH₄ Solution NaBH4->AuNPs_org Reduction Centrifugation Centrifugation & Washing Precipitation->Centrifugation Final_Product Purified AuNPs Centrifugation->Final_Product Turkevich_Workflow cluster_synthesis Aqueous Synthesis cluster_exchange Ligand Exchange cluster_purification Purification HAuCl4 HAuCl₄ Solution Citrate_AuNPs Citrate-Capped AuNPs HAuCl4->Citrate_AuNPs Citrate Trisodium Citrate Citrate->Citrate_AuNPs Heating Boiling Water Heating->Citrate_AuNPs Reduction Hex_AuNPs Hexanethiol-Capped AuNPs Citrate_AuNPs->Hex_AuNPs Hexanethiol Hexanethiol in Ethanol Hexanethiol->Hex_AuNPs Exchange Centrifugation Centrifugation & Washing Hex_AuNPs->Centrifugation Final_Product Purified AuNPs Centrifugation->Final_Product Seed_Mediated_Workflow cluster_seed Seed Synthesis cluster_growth Growth Stage cluster_capping Capping cluster_purification Purification HAuCl4_seed HAuCl₄ Seeds AuNP Seeds HAuCl4_seed->Seeds Reducer_seed Strong Reductant (e.g., NaBH₄) Reducer_seed->Seeds Grown_AuNPs Size-Controlled AuNPs Seeds->Grown_AuNPs Seeding HAuCl4_growth HAuCl₄ HAuCl4_growth->Grown_AuNPs Reducer_growth Weak Reductant (e.g., Ascorbic Acid) Reducer_growth->Grown_AuNPs Stabilizer Stabilizer (e.g., CTAB) Stabilizer->Grown_AuNPs Capped_AuNPs Hexanethiol-Capped AuNPs Grown_AuNPs->Capped_AuNPs Hexanethiol Hexanethiol Hexanethiol->Capped_AuNPs Purification Centrifugation & Washing Capped_AuNPs->Purification Final_Product Purified AuNPs Purification->Final_Product Martin_Method_Workflow cluster_synthesis Rapid Synthesis cluster_capping Capping cluster_purification Purification HAuCl4 HAuCl₄ Solution Uncapped_AuNPs Uncapped AuNPs HAuCl4->Uncapped_AuNPs NaBH4 NaBH₄ Solution NaBH4->Uncapped_AuNPs Rapid Reduction Capped_AuNPs Hexanethiol-Capped AuNPs Uncapped_AuNPs->Capped_AuNPs Hexanethiol Hexanethiol Hexanethiol->Capped_AuNPs Purification Centrifugation & Washing Capped_AuNPs->Purification Final_Product Purified AuNPs Purification->Final_Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-Hexanethiol, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the safe management of hazardous chemicals is paramount. This compound, a volatile thiol with a potent stench, requires strict adherence to specific disposal protocols to mitigate risks of exposure and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated waste, promoting a secure and compliant laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[3] Ensure adequate ventilation to prevent the inhalation of harmful and malodorous vapors.[2][4] All transfers of this compound should be conducted deep within the fume hood to contain any potential spills or drips.[1]

Quantitative Data for Decontamination

For effective decontamination of glassware and surfaces, as well as the neutralization of small quantities of this compound, an oxidizing agent such as sodium hypochlorite (bleach) is recommended.[3][5]

Decontamination AgentRecommended Concentration/RatioApplication Notes
Sodium Hypochlorite (Commercial Bleach)~5.25% solutionA 1:1 mixture with water is often used for creating bleach baths for glassware.[5] A 5.25% solution can neutralize approximately 7mL of a stench chemical.[3] The reaction can be exothermic, and cooling may be necessary.[3]

Detailed Disposal Protocols

The following protocols provide a systematic approach to the disposal of this compound and contaminated materials.

Protocol 1: Decontamination of Glassware and Equipment

This protocol outlines the procedure for decontaminating non-disposable items that have come into contact with this compound.

Methodology:

  • Preparation of Bleach Bath: Within a chemical fume hood, prepare a bleach bath in a suitable plastic container by mixing commercial bleach (containing ~5.25% sodium hypochlorite) with water in a 1:1 ratio.[5] The liquid level should be sufficient to fully submerge the contaminated items, with at least four inches of headspace to prevent overflow.[5]

  • Immediate Submersion: Immediately after use, place all contaminated glassware, syringes, and other non-disposable equipment into the bleach bath.[2][5]

  • Soaking: Allow the items to soak for a minimum of 14-24 hours to ensure the complete oxidation of the thiol to a less odorous sulfonic acid.[3][5]

  • Large Glassware: For larger items that cannot be submerged, fill them with the bleach solution, seal them securely, label them clearly, and let them stand in the fume hood, preferably within a secondary container.[5]

  • Post-Decontamination Rinsing: After the soaking period, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[5]

  • Bleach Bath Disposal: Used bleach baths should be disposed of as hazardous waste.[6]

Protocol 2: Disposal of Solid Waste

This protocol details the safe disposal of disposable items contaminated with this compound.

Methodology:

  • Segregation: All solid waste, including gloves, paper towels, and absorbent pads, that has come into contact with this compound must be treated as hazardous waste.[1][3]

  • Containment: To minimize the release of odors, place all contaminated solid waste into a sealed plastic bag, such as a zip-lock bag, immediately after use.[1][6]

  • Hazardous Waste Collection: The sealed bag should then be placed into a designated hazardous waste container that is clearly labeled as containing thiol waste.[1][3] This container must be kept tightly capped at all times, except when adding waste.[7]

Protocol 3: Disposal of Unused or Surplus this compound

This protocol describes the procedure for the disposal of pure this compound or concentrated solutions.

Methodology:

  • Hazardous Waste Classification: Unused or surplus this compound is classified as hazardous waste and must be disposed of accordingly.[2][3]

  • Container Preparation: The original container should be tightly capped and the cap sealed with Teflon tape to prevent leaks and vapor release.[3][6]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]

  • Waste Collection: Place the prepared container in the designated hazardous waste collection area for pickup by a licensed hazardous waste disposal service.[8] Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste.

G cluster_start Start: this compound Waste Generated cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_equipment Contaminated Equipment start Identify Waste Type liquid_waste Unused/Surplus This compound start->liquid_waste Pure/Concentrated solid_waste Contaminated Gloves, Paper Towels, etc. start->solid_waste Disposable Items equipment_waste Glassware, Syringes, Stir Bars, etc. start->equipment_waste Reusable Items liquid_disposal Seal in Original Container with Teflon Tape liquid_waste->liquid_disposal liquid_label Label as 'Hazardous Waste: This compound' liquid_disposal->liquid_label liquid_collect Store in Designated Hazardous Waste Area liquid_label->liquid_collect solid_contain Seal in a Plastic Bag (e.g., Zip-lock) solid_waste->solid_contain solid_collect Place in Labeled Thiol Hazardous Waste Container solid_contain->solid_collect decon_step1 Prepare 1:1 Bleach/Water Bath in Fume Hood equipment_waste->decon_step1 decon_step2 Submerge Equipment Immediately After Use decon_step1->decon_step2 decon_step3 Soak for 14-24 Hours decon_step2->decon_step3 decon_step4 Rinse Thoroughly with Water decon_step3->decon_step4 bleach_disposal Dispose of Used Bleach Bath as Hazardous Waste decon_step3->bleach_disposal

Caption: Workflow for the proper disposal of this compound waste streams.

References

Personal protective equipment for handling 1-Hexanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Hexanethiol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Information

This compound is a flammable liquid with a strong, unpleasant odor.[1][2] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1][3] Short-term exposure may affect the central nervous system, potentially leading to a lowered level of consciousness.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid vapor inhalation.[4][5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6] Gloves must be inspected before use and proper removal techniques must be followed.[3]To prevent skin contact and absorption.[1][7] this compound is harmful in contact with skin.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4][6] A face shield is recommended when there is a risk of splashing.[6]To prevent eye contact. The substance is irritating to the eyes.[1][3]
Skin & Body Protection A laboratory coat is the minimum requirement.[6] For larger quantities or tasks with a higher potential for exposure, a chemical-resistant apron or suit is advised.[5][6]To prevent contamination of personal clothing and skin.[5]
Respiratory Protection All work must be performed in a chemical fume hood.[5][6] For situations exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][7]To prevent inhalation of harmful vapors.[1][4] The NIOSH recommended exposure limit is a ceiling of 0.5 ppm (2.7 mg/m³) over 15 minutes.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly with the sash at the appropriate working height.[6]

  • Assemble all necessary equipment, such as beakers, pipettes, and a secondary containment tray, inside the fume hood before starting.[6]

  • Eliminate all potential ignition sources from the immediate area, as this compound is a flammable liquid.[1][5] Use only non-sparking tools and explosion-proof equipment.[1][5]

  • Ensure all equipment is properly grounded.[1]

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above before handling the chemical.[6]

3. Dispensing:

  • For small volumes, use a calibrated glass pipette or syringe.[6]

  • For larger volumes, carefully pour the liquid into the receiving vessel, using a funnel to prevent splashing.[6]

  • All dispensing activities must be conducted over a secondary containment tray to contain any spills.[6]

4. Sealing and Storage:

  • Immediately after dispensing, securely close the this compound container.[5]

  • Store the container in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3][5] It should be kept away from oxidizing agents, strong acids and bases, and alkali metals.[7]

5. Cleaning:

  • Wipe down any contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol), followed by a soap and water solution.[6]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Liquid Waste: Collect all surplus and non-recyclable this compound solutions in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and paper towels must be collected in a separate, sealed container labeled as hazardous waste.[3]

  • Spills: In case of a small spill, absorb the material with earth, sand, or another non-combustible absorbent and transfer it into a closed container for later disposal.[1]

Disposal Procedure:

  • All waste is classified as hazardous and must be disposed of through a licensed professional waste disposal service.[3][8]

  • Do not pour this compound down the drain or release it into the environment.[3][9]

Decontamination of Glassware:

  • Initial Rinse: Rinse glassware that has been in contact with this compound with a small amount of a suitable solvent like ethanol or acetone to remove the majority of the chemical.[6]

  • Oxidation: Immerse the rinsed glassware in a freshly prepared 10% sodium hypochlorite (bleach) solution for several hours to neutralize the residual odor.[6]

  • Final Wash: Wash the glassware thoroughly with soap and water, followed by a final rinse.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Disposal & Decontamination prep1 Verify Fume Hood Operation prep2 Assemble Equipment in Hood prep1->prep2 prep3 Eliminate Ignition Sources prep2->prep3 ppe Don Required PPE prep3->ppe dispense Dispense Chemical (over secondary containment) ppe->dispense seal Securely Seal Container dispense->seal store Store Appropriately seal->store clean Clean Work Area store->clean waste Collect Hazardous Waste (Liquid & Solid) clean->waste decon Decontaminate Glassware (Solvent -> Bleach -> Wash) clean->decon dispose Dispose via Licensed Service waste->dispose decon->dispose end End dispose->end start Start start->prep1

Caption: General workflow for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.